(+)-Anti-bpde
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,5S,6S,7R)-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18+,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEPMTIXHXSFOR-WCIQWLHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]6[C@@H](O6)[C@H]([C@@H]5O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040967 | |
| Record name | anti-Benzo(a)pyrene-trans-7,8-dihydrodiol-9,10-epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63323-31-9, 58917-67-2 | |
| Record name | (+)-BPDE | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63323-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BPDE | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58917-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pyrene diolepoxide I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058917672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene-7,8-dihydrodiol 9,10-epoxide, anti-(+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063323319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | anti-Benzo(a)pyrene-trans-7,8-dihydrodiol-9,10-epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZO(A)PYRENE-7,8-DIHYDRODIOL 9,10-EPOXIDE, ANTI-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0951YSJ5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BENZO(A)PYRENE-7,8-DIHYDRODIOL 9,10-EPOXIDE, ANTI-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZT81YA9NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(+)-Anti-bpde mechanism of action in lung cancer
An In-depth Technical Guide on the Core Mechanism of Action of (+)-Anti-BPDE in Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
(+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (this compound) is the ultimate carcinogenic metabolite of benzo[a]pyrene (BaP), a ubiquitous environmental pollutant and a major component of tobacco smoke. Its potent carcinogenicity in lung tissue is primarily attributed to its ability to form covalent adducts with DNA, initiating a cascade of cellular events that can lead to malignant transformation. This technical guide provides a comprehensive overview of the mechanism of action of this compound in lung cancer, detailing its metabolic activation, the formation and repair of DNA adducts, and the subsequent cellular responses, including the activation of key signaling pathways and the induction of mutations in critical cancer-related genes. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pivotal mechanism in lung carcinogenesis.
Metabolic Activation of Benzo[a]pyrene to this compound
Benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH), is metabolically inert and requires enzymatic activation to exert its carcinogenic effects. The primary pathway for this activation involves a series of enzymatic reactions that convert BaP into its ultimate carcinogenic form, this compound.[1][2]
This multi-step process is initiated by the cytochrome P450 (CYP) enzyme system, primarily involving CYP1A1 and CYP1B1. These enzymes catalyze the epoxidation of the 7,8-double bond of BaP to form BaP-7,8-epoxide. Subsequently, epoxide hydrolase hydrolyzes the epoxide to yield (-)-trans-BaP-7,8-dihydrodiol. In the final and critical step, CYP enzymes, again predominantly CYP1A1 and CYP1B1, epoxidize the 9,10-double bond of the dihydrodiol, resulting in the formation of four stereoisomers of benzo[a]pyrene-diol-epoxide (BPDE). Among these, the this compound stereoisomer is the most mutagenic and carcinogenic.[1]
DNA Adduct Formation
The high reactivity of the epoxide ring in this compound allows it to act as a potent electrophile, readily attacking nucleophilic sites on DNA. The primary target for adduction is the exocyclic amino group (N²) of guanine residues, forming a stable covalent adduct known as (+)-trans-anti-BPDE-N²-dG.[2][3] This bulky lesion significantly distorts the DNA helix, interfering with normal cellular processes such as DNA replication and transcription.[1] The formation of these adducts is considered a critical initiating event in BaP-induced carcinogenesis.[1]
Cellular Response to this compound-Induced DNA Damage
The presence of bulky this compound-DNA adducts triggers a complex cellular response aimed at mitigating the damage and maintaining genomic integrity. This response encompasses DNA repair mechanisms and the activation of signaling pathways that control cell fate.
DNA Repair: Nucleotide Excision Repair (NER)
The primary mechanism for the removal of bulky DNA adducts, including those formed by this compound, is the Nucleotide Excision Repair (NER) pathway.[1] NER is a sophisticated multi-protein process that recognizes and excises a short stretch of the damaged DNA strand, which is then resynthesized using the intact complementary strand as a template. The efficiency of NER in removing this compound adducts is a critical determinant of an individual's susceptibility to BaP-induced lung cancer. Incomplete or inefficient repair allows the persistence of these adducts, increasing the likelihood of mutations during subsequent DNA replication.[1][2] Studies in human TK6 cells have shown that approximately 30% of BPDE-induced adducts are removed within 8 hours, and about 60% are removed within 24 hours, indicating that a significant portion of adducts can persist.[1]
Activation of Signaling Pathways
The cellular response to this compound-induced DNA damage involves the activation of key signaling pathways that regulate cell cycle progression, apoptosis, and stress responses.
The tumor suppressor protein p53 plays a central role in the DNA damage response. In response to the genotoxic stress induced by this compound, p53 is stabilized and activated. Activated p53 can induce cell cycle arrest, providing time for DNA repair, or trigger apoptosis if the damage is too severe to be repaired.[4] The activation of p53-dependent signaling is often observed at higher concentrations of BPDE.[4]
The transcription factor Activator Protein-1 (AP-1) is another key regulator of the cellular response to a variety of stimuli, including genotoxic stress. This compound has been shown to activate AP-1-dependent signaling, which can influence cell proliferation, differentiation, and apoptosis.[4]
Mutagenesis and Carcinogenesis
If this compound-DNA adducts are not repaired before the cell undergoes DNA replication, they can lead to the misincorporation of nucleotides by DNA polymerases, resulting in permanent mutations. The characteristic mutation induced by this compound is a G:C to T:A transversion.[2] These mutations are frequently found in critical genes that regulate cell growth and differentiation, such as the TP53 tumor suppressor gene and the KRAS proto-oncogene.[5] The accumulation of mutations in these and other cancer-related genes can drive the multi-step process of carcinogenesis, ultimately leading to the development of lung cancer.
Data Presentation
Table 1: Dose-Dependent Induction of DNA Adducts by this compound in Human Cells
| Cell Line | This compound Concentration | Exposure Time | DNA Adduct Level (adducts / 10⁸ nucleotides) | Reference |
| TK6 | 10 nM | 1 hour | ~100 | [1] |
| TK6 | 50 nM | 1 hour | ~500 | [1] |
| BEAS-2B | 2 µM | Not Specified | ~4000 | [6] |
Table 2: Dose-Dependent Mutagenesis Induced by this compound in Human Cells
| Cell Line | This compound Concentration | Endpoint | Mutation Frequency | Reference |
| TK6 | 0-50 nM | GPI-deficient cells | Linear increase with dose | [1] |
Experimental Protocols
Protocol 1: Quantification of this compound-Induced DNA Adducts by HPLC with Fluorescence Detection
This protocol is adapted from studies on human TK6 cells.[1]
-
Cell Culture and Treatment:
-
Culture human TK6 lymphoblastoid cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and appropriate antibiotics.
-
Incubate cells with varying concentrations of this compound (e.g., 10 nM to 50 nM) for 1 hour at 37°C.
-
For repair studies, wash the cells and re-incubate in fresh medium for desired time points (e.g., 8 and 24 hours).
-
-
DNA Isolation:
-
Harvest approximately 6.5 x 10⁶ cells by centrifugation.
-
Wash the cell pellet with Tris-buffered saline (TBS).
-
Isolate genomic DNA using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.
-
-
DNA Hydrolysis:
-
Hydrolyze the isolated DNA (typically 10-100 µg) with 0.1 N HCl to release the BPDE-tetrols from the adducted guanine bases.
-
-
HPLC Analysis:
-
Analyze the hydrolyzed sample using a reverse-phase HPLC system equipped with a fluorescence detector.
-
Separate the BPDE-tetrols on a C18 column with an appropriate mobile phase gradient.
-
Detect the tetrols by fluorescence with excitation at a specific wavelength (e.g., 344 nm) and emission at another (e.g., 398 nm).
-
-
Quantification:
-
Quantify the amount of BPDE-tetrols by comparing the peak area to a standard curve generated with known amounts of BPDE-tetrol standards.
-
Calculate the number of adducts per 10⁸ nucleotides based on the amount of DNA analyzed.
-
Protocol 2: Cytotoxicity Assay (Colony Forming Ability)
This protocol is based on methods used for TK6 cells.[1]
-
Cell Treatment:
-
Treat TK6 cells with a range of this compound concentrations for 1 hour.
-
Wash the cells with PBS and resuspend in fresh culture medium.
-
-
Cell Seeding:
-
Count the cells and seed them at a low density (e.g., 1.6 cells per well) in 96-well plates in triplicate.
-
-
Incubation:
-
Incubate the plates for approximately 8 days at 37°C in a humidified incubator with 5% CO₂.
-
-
Colony Counting:
-
Count the number of wells with cell growth (colonies).
-
-
Calculation of Cytotoxicity:
-
Calculate the colony-forming ability as a percentage of the control (untreated) cells.
-
Cytotoxicity is expressed as the reduction in colony-forming ability.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced lung carcinogenesis.
Caption: Experimental workflow for studying the mechanism of action of this compound.
References
- 1. BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AOP-Wiki [aopwiki.org]
- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 4. researchgate.net [researchgate.net]
- 5. Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification and Mapping of Alkylation in the Human Genome Reveal Single Nucleotide Resolution Precursors of Mutational Signatures - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stereochemistry of (+)-Anti-bpde and DNA Adduct Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[a]pyrene (BaP), a ubiquitous environmental pollutant found in coal tar, tobacco smoke, and grilled foods, is a potent procarcinogen.[1][2] Its carcinogenicity is not inherent but arises from its metabolic activation within the body to highly reactive intermediates.[3] The ultimate carcinogenic metabolite is benzo[a]pyrene diol epoxide (BPDE), which covalently binds to cellular DNA, forming bulky adducts that can initiate mutagenesis and carcinogenesis.[4][5] Understanding the precise stereochemical interactions between BPDE and DNA is critical for elucidating the mechanisms of chemical carcinogenesis and for developing targeted therapeutic and preventative strategies.
This technical guide provides a comprehensive overview of the stereochemistry of the most tumorigenic isomer, (+)-anti-BPDE, its mechanism of DNA adduct formation, the biological consequences, and the state-of-the-art methodologies used for its detection and quantification.
Stereochemistry of Benzo[a]pyrene Diol Epoxide (BPDE)
The metabolic activation of benzo[a]pyrene produces four primary stereoisomers of BPDE. The nomenclature 'anti' or 'syn' refers to the relative position of the epoxide oxygen and the benzylic hydroxyl group. The (+) and (-) prefixes denote the enantiomeric forms.
The four stereoisomers are:
-
This compound: (+)-(7R,8S,9S,10R)
-
(-)-anti-BPDE: (-)-(7S,8R,9R,10S)
-
(+)-syn-BPDE
-
(-)-syn-BPDE
Of these, the This compound isomer is the most carcinogenic.[2][6] Its specific three-dimensional structure, defined by the R,S,S,R absolute configuration at carbons 7, 8, 9, and 10, respectively, dictates its reactivity and the conformation of the resulting DNA adducts.[7] This stereochemical precision has profound effects on the biological activity, as different enantiomers lead to distinct adduct conformations within the DNA helix.[7][8]
Mechanism of DNA Adduct Formation
The electrophilic epoxide ring of this compound is susceptible to nucleophilic attack by DNA bases.[2] The primary sites of adduction are the exocyclic amino groups of purine bases, predominantly the N² position of guanine and, to a lesser extent, the N⁶ position of adenine.[1][9]
The reaction with guanine proceeds via the opening of the epoxide ring at the C10 position, forming a covalent bond with the N² of guanine. This reaction can occur via two stereochemically distinct mechanisms:
-
Trans addition: The N²-amino group of guanine attacks the C10 carbon from the opposite face of the epoxide oxygen.
-
Cis addition: The attack occurs from the same face as the epoxide oxygen.[8]
For this compound, the major product formed in cells is the (+)-trans-anti-BPDE-N²-dG adduct (also denoted as 10S-(+)-trans-anti-[BP]-N²-dG).[1][6][10] This specific adduct is considered the primary lesion responsible for BaP-induced mutagenesis.[10]
Conformation of BPDE-DNA Adducts
Once formed, the bulky pyrenyl moiety of the BPDE adduct significantly distorts the DNA double helix. High-resolution NMR and X-ray crystallography studies have revealed several possible conformations:
-
Minor Groove Binding: The most common conformation for the (+)-trans-anti-BPDE-N²-dG adduct involves the BPDE moiety residing in the DNA minor groove, with the pyrenyl ring system oriented towards the 5'-end of the modified strand.[1][8][11]
-
Intercalation: In some contexts, particularly with adenine adducts, the planar aromatic ring system of BPDE can intercalate between DNA base pairs.[7][9] Structural studies have shown that in the (+)-trans-anti-adenine adduct, the BPDE moiety intercalates on the 3'-side of the modified adenine.[7]
-
Base-Displaced Intercalation: The stereoisomeric cis-adduct is known to adopt a base-displaced intercalative conformation.[3]
The specific conformation adopted is dictated by the stereochemistry of the BPDE precursor and the local DNA sequence context, and it critically influences the efficiency of DNA repair and the fidelity of DNA replication.[8]
Biological Consequences and DNA Repair
The presence of bulky BPDE-DNA adducts obstructs the progression of DNA polymerases, impeding critical cellular processes like replication and transcription.[1][9] If left unrepaired, these lesions can lead to mutations, particularly G→T transversions, which are a hallmark of smoking-induced lung cancer.[6][12]
The primary cellular defense mechanism against these lesions is the Nucleotide Excision Repair (NER) pathway.[3][13] The NER machinery recognizes the helix-distorting adduct, excises the damaged DNA segment, and synthesizes a new, correct strand. However, the efficiency of NER can vary depending on the adduct's conformation and location within the genome.[14]
If the adduct evades repair, specialized translesion synthesis (TLS) polymerases, such as polymerase kappa (pol κ), may be recruited to bypass the lesion.[1] Pol κ has been shown to bypass the (+)-trans-anti-BPDE-N²-dG adduct in an error-free manner, inserting the correct nucleotide (dCTP) opposite the lesion.[1] Conversely, other polymerases like pol η can insert an incorrect nucleotide (dATP), leading to a mutation.[15]
Quantitative Analysis of BPDE-DNA Adducts
The quantification of BPDE-DNA adducts is crucial for molecular epidemiology studies and risk assessment. Various analytical techniques have been developed with different sensitivities and specificities.
| Analytical Method | Detection Limit | Key Features | Reference |
| HPLC with Fluorescence Detection | ~0.5-1.0 adducts / 10⁸ nucleotides | Measures tetrols released after acid hydrolysis; highly sensitive. | [13][16] |
| Immunoassays (ELISA, CIA) | ~0.2 adducts / 10⁶ nucleotides | Uses specific antibodies; high-throughput but may have cross-reactivity. | [14][17] |
| LC-MS/MS | ~0.3-3.0 adducts / 10⁸ nucleotides | Provides structural confirmation and high specificity; requires enzymatic digestion. | [18][19] |
| ³²P-Postlabeling | ~1.0 adducts / 10⁹ nucleotides | Extremely sensitive but lacks structural specificity. | [16][18] |
Table 1: Comparison of Analytical Methods for BPDE-DNA Adduct Detection.
| Study Population / Condition | Adduct Levels (adducts / 10⁸ nucleotides) | Key Finding | Reference |
| Human Fibroblasts (Low Damage) | 0.88 - 3.44 | ~50% of adducts repaired in 4-8 hours. | [14] |
| Human Fibroblasts (High Damage) | 105 - 177 | Only 19-33% of adducts repaired in 24 hours. | [14] |
| Coke Oven Workers | Significantly elevated vs. controls | High occupational PAH exposure increases adduct levels. | [16] |
| Lung Cancer Patients (Smokers) | 3.1 (average) | Smoking is a significant contributor to adduct formation. | [19] |
| Lung Cancer Patients (Non-smokers) | 1.3 (average) | Adducts can be present even in non-smokers due to environmental exposure. | [19] |
Table 2: Examples of Quantitative BPDE-DNA Adduct Data.
Experimental Protocols
Synthesis of BPDE-DNA Adducts (In Vitro)
This protocol is for the laboratory synthesis of BPDE-adducted DNA strands for use as standards or in structural studies.[2]
-
Stock Solution: Dissolve this compound in a 19:1 mixture of tetrahydrofuran (THF) and 1.5% aqueous triethylamine.
-
Reaction Mixture: In a microcentrifuge tube, combine the DNA oligonucleotide (e.g., 2 mM) and the BPDE stock solution (e.g., 1 mM) in a buffer containing 25 mM Tris and 200 mM NaCl at pH 9.2.
-
Incubation: Incubate the reaction overnight at 37°C in the dark.
-
Neutralization & Purification: Neutralize the reaction with a PBS buffer (pH 7.5). Purify the adducted DNA product from unreacted components using ion-exchange High-Performance Liquid Chromatography (HPLC).
-
Verification: Confirm the mass of the final product using Electrospray Ionization Mass Spectrometry (ESI-MS).
Analysis by HPLC with Fluorescence Detection
This method quantifies adducts by converting them to fluorescent tetrols.[13]
-
DNA Isolation: Extract genomic DNA from cells or tissues using a standard phenol-chloroform method or a commercial kit.
-
Acid Hydrolysis: Hydrolyze the stable DNA adducts formed at the N² position of guanine by incubating the DNA sample in 0.1 N HCl. This releases the corresponding benzo[a]pyrene-tetrol (e.g., tetrol I-1).
-
HPLC Separation: Inject the hydrolyzed sample onto a reverse-phase HPLC column to separate the tetrol from other components.
-
Fluorescence Detection: Use a fluorescence detector set to the appropriate excitation and emission wavelengths for the pyrenyl fluorophore to detect and quantify the tetrol peak.
-
Quantification: Calculate the adduct level by comparing the peak area to a standard curve generated with known amounts of the tetrol standard.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high specificity for identifying and quantifying the BPDE-dG adduct.[17][20]
-
DNA Isolation: Extract and purify genomic DNA from the biological sample (e.g., white blood cells, tissues).
-
Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]BPDE-dG) to the DNA sample to correct for sample loss and variations in instrument response.[20]
-
Enzymatic Digestion: Digest the DNA to individual deoxyribonucleosides. This is typically a multi-step process:
-
Incubate with DNase I.
-
Follow with incubation with phosphodiesterase I and alkaline phosphatase to complete the digestion to 2'-deoxynucleosides.[20]
-
-
LC Separation: Separate the resulting deoxyribonucleosides using reverse-phase HPLC. A gradient elution with solvents like acetonitrile and 0.1% formic acid is commonly used.[5]
-
MS/MS Detection: Introduce the eluent into a tandem mass spectrometer operating in electrospray ionization (ESI) positive mode. Monitor for the specific precursor-to-product ion transition for both the native BPDE-dG adduct (e.g., m/z 570 → 454) and the internal standard.[21]
-
Quantification: Determine the amount of BPDE-dG in the sample by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard calibration curve.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Detection of Benzo[a]pyrene-Guanine Adducts in Single-Stranded DNA using the α-Hemolysin Nanopore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of BPDE-DNA adducts in human umbilical cord blood by LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of a benzo[a]pyrene diol epoxide adduct in a ternary complex with a DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Smoking-Related DNA Alkylation Events Are Mapped at Single-Nucleotide Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular dynamics simulations of excimer forming this compound-DNA adducts in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA repair in human cells: quantitative assessment of bulky anti-BPDE-DNA adducts by non-competitive immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Two-step error-prone bypass of the (+)- and (-)-trans-anti-BPDE-N2-dG adducts by human DNA polymerases eta and kappa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Benzo[a]pyrene (BP) DNA adduct formation in DNA repair–deficient p53 haploinsufficient [Xpa(−/−)p53(+/−)] and wild-type mice fed BP and BP plus chlorophyllin for 28 days - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. jfda-online.com [jfda-online.com]
- 21. researchgate.net [researchgate.net]
The Formation of (+)-Anti-BPDE from Benzo[a]pyrene Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[a]pyrene (BaP), a ubiquitous polycyclic aromatic hydrocarbon (PAH) produced by the incomplete combustion of organic materials, is a potent procarcinogen. Its carcinogenicity is not inherent but arises from its metabolic activation within the body to highly reactive intermediates that can covalently bind to DNA, leading to mutations and potentially initiating cancer. The most carcinogenic of these metabolites is the (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide ((+)-anti-BPDE). Understanding the intricate enzymatic processes that lead to the formation of this ultimate carcinogen is paramount for assessing cancer risk, developing preventative strategies, and designing drugs that can modulate these metabolic pathways.
This technical guide provides an in-depth overview of the metabolic pathway leading to the formation of this compound from benzo[a]pyrene. It details the key enzymes involved, presents quantitative data on their activity, outlines experimental protocols for studying this process, and provides visual representations of the metabolic and regulatory pathways.
The Metabolic Activation Pathway of Benzo[a]pyrene to this compound
The metabolic activation of benzo[a]pyrene to its ultimate carcinogenic form, this compound, is a multi-step process primarily carried out by a concert of Phase I and Phase II metabolizing enzymes. The key pathway, often referred to as the "diol epoxide pathway," involves a series of stereospecific enzymatic reactions.[1]
The initial and rate-limiting step is the oxidation of BaP, which is catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1.[2][3] These enzymes introduce an epoxide group across the 7 and 8 positions of the BaP molecule, forming benzo[a]pyrene-7,8-epoxide. This reaction is stereoselective, with a preference for the formation of the (+)-(7R,8S)-epoxide.
This epoxide is then hydrolyzed by microsomal epoxide hydrolase (mEH) to form (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene ((-)-BaP-7,8-diol).[4] This dihydrodiol intermediate is the substrate for a second epoxidation reaction, again catalyzed by CYP1A1 and CYP1B1.[3] This final epoxidation occurs on the 9,10-double bond, leading to the formation of two diastereomeric diol epoxides: the syn- and anti-isomers. The predominant and more carcinogenic product of this reaction is the (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (this compound), where the epoxide ring is on the opposite face of the molecule relative to the 7-hydroxyl group.[4]
Regulation of the Pathway: The Aryl Hydrocarbon Receptor (AhR)
The expression of the primary enzymes involved in BaP metabolism, CYP1A1 and CYP1B1, is transcriptionally regulated by the Aryl Hydrocarbon Receptor (AhR).[5][6] BaP and other PAHs are ligands for the AhR. Upon binding, the ligand-AhR complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, including CYP1A1 and CYP1B1, leading to their increased transcription.[7] This induction of metabolizing enzymes can, paradoxically, enhance the rate of BaP activation and the formation of carcinogenic metabolites.
Detoxification Pathways
While the diol epoxide pathway leads to the formation of the ultimate carcinogen, cells also possess detoxification pathways to eliminate BaP and its metabolites. These include conjugation reactions catalyzed by Phase II enzymes such as glutathione S-transferases (GSTs), UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs).[8][9] These enzymes convert BaP and its metabolites into more water-soluble compounds that can be more easily excreted from the body.[10] The balance between the activation and detoxification pathways is a critical determinant of an individual's susceptibility to BaP-induced carcinogenesis.
Quantitative Data on Benzo[a]pyrene Metabolism
The following tables summarize quantitative data on the enzymatic activities and metabolite formation rates involved in the conversion of benzo[a]pyrene to its diol epoxide metabolites. These values are compiled from various in vitro studies using recombinant enzymes, cell cultures, and tissue homogenates. It is important to note that absolute values can vary depending on the experimental system and conditions.
| Enzyme | Substrate | Product(s) | Vmax (nmol/min/nmol P450) | Km (µM) | Source |
| Human CYP1A1 | Benzo[a]pyrene | BaP-7,8-diol, other metabolites | 0.38 | Not Reported | [11] |
| Human CYP1B1 | Benzo[a]pyrene | BaP-7,8-diol, other metabolites | 0.17 | Not Reported | [11] |
| Human CYP1A2 | Benzo[a]pyrene | BaP-7,8-diol | Undetectable | Not Reported | [11] |
| Human CYP1A1 | (-)-BaP-7,8-diol | Tetrols (from BPDE) | 2.58 | Not Reported | [11] |
| Human CYP1B1 | (-)-BaP-7,8-diol | Tetrols (from BPDE) | 0.60 | Not Reported | [11] |
| Human CYP1A2 | (-)-BaP-7,8-diol | Tetrols (from BPDE) | 0.43 | Not Reported | [11] |
Table 1: Enzyme Kinetic Parameters for Benzo[a]pyrene Metabolism. This table presents the maximal velocity (Vmax) and Michaelis constant (Km) for key enzymes involved in the formation of this compound. Data is often reported as formation rates of specific metabolites.
| Cell Line | BaP Concentration (µM) | Metabolite | Formation Rate/Amount | Source |
| BEP2D (Human Lung) | Not Specified | BaP-tetrol-I-1 | Dependent on CYP1A1 expression | [12] |
| NCIH2009 (Human Lung) | Not Specified | BaP-cis/trans-7,8-dihydrodiols | Formed by both CYP1A1 and CYP1B1 | [12] |
| Human Hepatocytes | 0.1 - 100 | BaP-7,8-dihydrodiol | Increased nearly linearly with dose | [13] |
| H358 (Human Bronchoalveolar) | Not Specified | 3-OH-BaP, BaP-7,8-dihydrodiol, BaP-tetraol-1, BaP-7,8-dione | Time-dependent formation | [3] |
Table 2: Benzo[a]pyrene Metabolite Formation in Different Cell Lines. This table summarizes the production of key metabolites in various human cell lines, highlighting the importance of specific enzymes and dose-dependent effects.
Experimental Protocols
In Vitro Benzo[a]pyrene Metabolism Assay using Reconstituted Enzyme Systems
This protocol describes a method to study the metabolism of benzo[a]pyrene using a reconstituted system containing purified cytochrome P450 enzymes.
Materials:
-
Purified human CYP1A1 or CYP1B1
-
Purified human NADPH-cytochrome P450 reductase
-
Purified human epoxide hydrolase (optional, for diol formation)
-
L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
[³H]-Benzo[a]pyrene (radiolabeled substrate)
-
Unlabeled benzo[a]pyrene
-
Ethyl acetate
-
Methanol
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reconstituted system: In a glass tube, mix the purified CYP enzyme, NADPH-cytochrome P450 reductase, and DLPC in potassium phosphate buffer. If studying diol formation, include purified epoxide hydrolase. Incubate on ice for 30 minutes to allow for reconstitution.
-
Initiate the reaction: Add the NADPH regenerating system and the [³H]-benzo[a]pyrene substrate (dissolved in a small volume of a suitable solvent like acetone, ensuring the final solvent concentration is low, e.g., <1%).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes). The reaction should be linear with respect to time and protein concentration.
-
Stop the reaction: Terminate the reaction by adding a volume of cold ethyl acetate.
-
Extraction: Vortex the mixture vigorously to extract the metabolites and unreacted substrate into the ethyl acetate phase. Centrifuge to separate the phases.
-
Analysis: Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of methanol for analysis by HPLC.
-
Quantification: Determine the amount of each metabolite formed by integrating the radioactive peaks from the HPLC chromatogram and comparing them to a standard curve.
Cell Culture and Exposure for Benzo[a]pyrene Metabolism Studies
This protocol outlines the general procedure for culturing cells and exposing them to benzo[a]pyrene to study its metabolism.
Materials:
-
Human cell line of interest (e.g., HepG2, BEAS-2B)
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)
-
Cell culture flasks or plates
-
Benzo[a]pyrene stock solution (in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell lysis buffer
-
Protein assay reagent
Procedure:
-
Cell Culture: Culture the cells in a suitable medium in a humidified incubator at 37°C and 5% CO₂ until they reach the desired confluency (e.g., 80-90%).
-
Treatment: Prepare the desired concentrations of benzo[a]pyrene in fresh cell culture medium from a stock solution. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.1%).
-
Exposure: Remove the old medium from the cells, wash with PBS, and add the medium containing benzo[a]pyrene. Incubate for the desired time period (e.g., 24-48 hours).
-
Harvesting:
-
Media: Collect the cell culture medium to analyze for extracellular metabolites.
-
Cells: Wash the cells with cold PBS, then detach them using trypsin-EDTA. Pellet the cells by centrifugation.
-
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells according to the buffer manufacturer's instructions (e.g., sonication or freeze-thaw cycles).
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
Metabolite Extraction: Extract the metabolites from both the cell lysate and the collected medium using an appropriate method, such as liquid-liquid extraction with ethyl acetate or solid-phase extraction.
-
Analysis: Analyze the extracted metabolites by HPLC.
HPLC Analysis of Benzo[a]pyrene Metabolites
This protocol provides a general method for the separation and quantification of benzo[a]pyrene metabolites by high-performance liquid chromatography (HPLC).
Materials and Equipment:
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase solvents: Acetonitrile and water (HPLC grade)
-
Metabolite standards (e.g., BaP-diols, BaP-tetrols, BaP-phenols)
-
Sample extracts reconstituted in methanol
Procedure:
-
HPLC Setup:
-
Mobile Phase Gradient: A typical gradient for separating BaP metabolites is as follows:
-
Start with a mixture of acetonitrile and water (e.g., 50:50).
-
Linearly increase the concentration of acetonitrile over time (e.g., to 100% acetonitrile over 30-40 minutes).[14]
-
Hold at 100% acetonitrile for a short period to elute any remaining non-polar compounds.
-
Return to the initial conditions and re-equilibrate the column before the next injection.
-
-
Sample Injection: Inject a known volume of the reconstituted sample extract onto the HPLC column.
-
Data Acquisition: Record the chromatogram, monitoring the fluorescence or UV signal.
-
Peak Identification and Quantification:
-
Identify the metabolite peaks by comparing their retention times to those of authentic standards.
-
Quantify the amount of each metabolite by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.
-
Visualizations
Metabolic Activation Pathway of Benzo[a]pyrene
Caption: Metabolic activation of Benzo[a]pyrene to this compound.
Regulatory Pathway of CYP1A1/1B1 Induction
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway for CYP1 induction.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for in vitro benzo[a]pyrene metabolism analysis.
Conclusion
The metabolic activation of benzo[a]pyrene to the ultimate carcinogen this compound is a complex, multi-step process orchestrated by a specific set of enzymes, primarily CYP1A1, CYP1B1, and microsomal epoxide hydrolase. The activity and expression of these enzymes, regulated by the Aryl Hydrocarbon Receptor, are critical determinants of the rate of formation of this DNA-reactive metabolite. A thorough understanding of this pathway, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers in toxicology, cancer biology, and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into the mechanisms of chemical carcinogenesis and the development of novel strategies for cancer prevention and therapy.
References
- 1. iue.cas.cn [iue.cas.cn]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of Benzo[a]pyrene in Human Bronchoalveolar H358 Cells Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide - Wikipedia [en.wikipedia.org]
- 5. Aryl hydrocarbon receptor mediates benzo[a]pyrene-induced metabolic reprogramming in human lung epithelial BEAS-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inherent and Benzo[a]pyrene-Induced Differential Aryl Hydrocarbon Receptor Signaling Greatly Affects Life Span, Atherosclerosis, Cardiac Gene Expression, and Body and Heart Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic activation, detoxification and transformation studies with benzo[a]pyrene using rat and hamster organ cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Importance of CYP1A1 and CYP1B1 in bioactivation of benzo[a]pyrene in human lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Analysis of benzo[a]pyrene metabolites formed by rat hepatic microsomes using high pressure liquid chromatography: optimization of the method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of benzo[a]pyrene in whole tobacco: T-307 - Canada.ca [canada.ca]
- 16. Benzo[a]pyrene- Determination | OIV [oiv.int]
The Genotoxicity of (+)-Anti-benzo[a]pyrene-7,8-diol-9,10-epoxide in Human Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Anti-benzo[a]pyrene-7,8-diol-9,10-epoxide ((+)-anti-BPDE) is the ultimate carcinogenic metabolite of benzo[a]pyrene, a ubiquitous environmental pollutant formed from incomplete combustion of organic materials.[1][2] Its potent genotoxicity is a critical factor in the initiation of carcinogenesis. This technical guide provides a comprehensive overview of the genotoxic effects of this compound in human cell lines, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.
Data Presentation: Quantitative Analysis of this compound Genotoxicity
The genotoxic effects of this compound have been quantified across various human cell lines using multiple endpoints. The following tables summarize key findings to facilitate comparison.
Table 1: this compound-Induced DNA Adducts in Human Cell Lines
| Cell Line | Concentration Range | Exposure Duration | DNA Adduct Levels | Analytical Method | Reference(s) |
| TK6 | 10 nM - 50 nM | 1 hour | Linear increase from ~2 to ~10 adducts/10⁸ nucleotides | HPLC with fluorescence detection | [1][2] |
| A549 | 50 nM | 2 hours | ~230 adducts/10⁸ base pairs | HPLC | [3] |
| Human Fibroblasts | < 1 nM - 177 µM | Not specified | 0.2 adducts/10⁶ nucleotides at < 1 nM to 177 adducts/10⁶ nucleotides | Immuno-slot blot assay | [4] |
| GM04312C | 0.5 µM | 30 minutes | Increased by up to 60% with iAsIII co-treatment | CE-LIF-based immunoassay | [5] |
| Human Lymphocytes | 50 nM | 2 hours | >170 adducts/10⁸ base pairs | HPLC | [3] |
Table 2: Mutagenicity of this compound in Human Cell Lines
| Cell Line | Gene Target | Concentration Range | Mutant Frequency | Assay | Reference(s) |
| TK6 | PIG-A | 10 nM - 50 nM | Significantly elevated, ~180 GPI-deficient cells per 10⁶ viable cells at 50 nM | In vitro PIG-A mutagenicity test | [1][2] |
| Human T-lymphocytes | hprt | Not specified | 20/22 mutations were GC base pair transversions (18/22 were GC > TA) | HPRT gene mutation assay | [6] |
| Hupki Mouse Embryo Fibroblasts (with human TP53) | TP53 | 0.125 µM - 1.0 µM | Markedly increased frequency of TP53 mutations | HIMA (Human in Mouse Assay) | [7] |
Table 3: Chromosomal Damage Induced by this compound in Human Cells
| Cell Line | Concentration Range | Endpoint | Observations | Assay | Reference(s) |
| Human Lymphocytes | 0.5 µM - 2 µM | DNA migration | Concentration-dependent increase | Alkaline Comet Assay | [8] |
| Human Mucosal Cells (oropharynx) | Not specified | DNA damage in specific chromosomes | Significantly higher damage in chromosomes 5 and 8 in cells from cancer patients | Comet FISH | [9] |
| Human Lymphocytes | Not specified | Chromatid breaks | Significantly higher in lung cancer cases (0.67 breaks/cell) vs. controls (0.41 breaks/cell) | Chromosomal Aberration Assay | [10] |
| Human Peripheral Blood Lymphocytes | 2.5 µM | Micronuclei formation | Increased frequency, potentiated by PARP inhibition | Micronucleus Assay | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of genotoxicity studies. The following sections provide protocols for key experiments cited in the literature.
Quantification of this compound-Induced DNA Adducts by HPLC-Fluorescence
This method allows for the highly sensitive detection of BPDE-DNA adducts.
-
Cell Treatment:
-
Culture human cells (e.g., TK6 lymphoblasts) to the desired density.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM to 50 nM) for a specified duration (e.g., 1 hour) at 37°C.[1]
-
For repair studies, after treatment, wash the cells and re-incubate in fresh medium for various time points (e.g., 8 and 24 hours).[1][2]
-
-
DNA Isolation:
-
Harvest the cells by centrifugation.
-
Isolate genomic DNA using a standard DNA isolation kit or phenol-chloroform extraction method.
-
-
Acid Hydrolysis:
-
Hydrolyze the DNA samples in 0.1 N HCl to release the BPDE-tetrols from the guanine bases.[1]
-
-
HPLC Analysis:
-
Analyze the hydrolyzed samples using a high-performance liquid chromatography (HPLC) system equipped with a fluorescence detector.
-
The released tetrol I-1 is quantified, which corresponds to the amount of stable DNA adducts formed at the N² position of guanine.[1]
-
A standard curve with known amounts of tetrol I-1 is used for absolute quantification.
-
In Vitro PIG-A Mutagenicity Assay
This assay quantifies mutations in the PIG-A gene, which leads to a loss of GPI-anchored proteins from the cell surface.
-
Cell Culture and Treatment:
-
Phenotypic Expression:
-
Culture the cells for a period sufficient for the expression of the mutant phenotype (e.g., 10 days for TK6 cells).[2]
-
-
Flow Cytometry Analysis:
-
Label the cells with fluorescently tagged antibodies against GPI-anchored proteins (e.g., CD55 and CD59) and a cell surface marker not linked to GPI (e.g., CD19).[1]
-
Use a viability dye (e.g., 7-AAD) to exclude dead cells.[1]
-
Analyze the cells by flow cytometry to determine the frequency of GPI-deficient (mutant) cells.[1][2]
-
Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.
-
Cell Preparation and Treatment:
-
Embedding Cells in Agarose:
-
Mix a small aliquot of the cell suspension with low melting point agarose.
-
Pipette this mixture onto a microscope slide pre-coated with normal melting point agarose.[8]
-
-
Lysis:
-
Immerse the slides in a cold lysis solution (pH 10) to remove cell membranes and cytoplasm, leaving the nucleoids.[8]
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA.
-
Apply an electric field to allow the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail".
-
-
Staining and Visualization:
-
Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.
-
Signaling Pathways and Molecular Mechanisms
The genotoxicity of this compound triggers complex cellular signaling networks that determine cell fate.
DNA Damage Response and Repair
Upon formation of bulky this compound-DNA adducts, the primary repair mechanism in human cells is the Nucleotide Excision Repair (NER) pathway.[1][12][13]
If the DNA adducts are not repaired before DNA replication, they can lead to mutations, primarily GC to TA transversions.[6] The process can involve error-prone translesion synthesis by DNA polymerases such as polymerase eta.[14]
p53-Mediated Cell Fate Decisions
The tumor suppressor protein p53 plays a pivotal role in the cellular response to this compound-induced DNA damage.
Activation and accumulation of p53 can lead to several outcomes, including cell cycle arrest, which provides more time for DNA repair, or apoptosis, which eliminates cells with extensive damage.[1][11][15] Studies have shown that this compound treatment leads to p53 accumulation in human peripheral blood lymphocytes.[11] Furthermore, the expression of p53 target genes involved in apoptosis, such as BAX, PMAIP1 (Noxa), and BBC3 (PUMA), is upregulated at higher concentrations of this compound.[1]
Conclusion
The genotoxicity of this compound in human cell lines is a multifaceted process involving the formation of DNA adducts, induction of mutations, and chromosomal damage. The cellular response is orchestrated by complex signaling pathways, with the NER system and the p53 tumor suppressor at the forefront of the defense against the deleterious effects of this potent carcinogen. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in the fields of toxicology, cancer biology, and drug development, facilitating further investigation into the mechanisms of chemical carcinogenesis and the development of preventative and therapeutic strategies.
References
- 1. BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. DNA repair in human cells: quantitative assessment of bulky anti-BPDE-DNA adducts by non-competitive immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elevation of Cellular BPDE Uptake by Human Cells: A Possible Factor Contributing to Co-Carcinogenicity by Arsenite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strand specificity for mutations induced by (+)-anti BPDE in the hprt gene in human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TP53 mutations induced by BPDE in Xpa-WT and Xpa-Null human TP53 knock-in (Hupki) mouse embryo fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Chromosomal alterations and mutagen sensitivity in human mucosal cells of the oropharynx and lymphocytes caused by BPDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzo(a)pyrene diol epoxide-induced chromosomal aberrations and risk of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of poly(ADP-ribose) polymerase increases (+/-)-anti-benzo [a]pyrene diolepoxide-induced micronuclei formation and p53 accumulation in isolated human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nucleotide excision repair - Wikipedia [en.wikipedia.org]
- 13. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 14. Two-step error-prone bypass of the (+)- and (-)-trans-anti-BPDE-N2-dG adducts by human DNA polymerases eta and kappa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to (+)-Anti-BPDE Induced DNA Adducts and Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+)-anti-benzo[a]pyrene diol epoxide ((+)-anti-BPDE) is the ultimate carcinogenic metabolite of benzo[a]pyrene, a ubiquitous environmental pollutant. Its profound genotoxicity stems from its ability to form covalent adducts with DNA, primarily at the N2 position of guanine. These bulky lesions distort the DNA helix, interfering with replication and transcription, and if not repaired, can lead to characteristic mutations, particularly G→T transversions, a hallmark of smoking-related cancers. This technical guide provides an in-depth overview of the mechanisms of this compound-induced DNA adduct formation, the cellular responses to this damage, and the resulting mutagenic consequences. Detailed experimental protocols for the detection and quantification of these adducts and mutations are provided, alongside a summary of key quantitative data from the literature.
Mechanism of this compound DNA Adduct Formation
Benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH), undergoes metabolic activation to its ultimate carcinogenic form, this compound.[1][2][3][4] This reactive epoxide readily attacks nucleophilic sites on DNA bases, with a strong preference for the exocyclic amino group (N2) of guanine.[4][5] The formation of this covalent bond results in a bulky lesion that protrudes into the minor groove of the DNA, causing significant helical distortion.[4][5] This distortion is a key trigger for the cellular DNA damage response.
Cellular Response to this compound DNA Adducts
DNA Damage Response and Repair
The primary cellular defense against bulky DNA adducts like those formed by this compound is the Nucleotide Excision Repair (NER) pathway.[3][6][7] NER is a versatile repair system that recognizes and removes a wide variety of helix-distorting lesions. The repair process involves the coordinated action of multiple proteins that excise the damaged DNA segment, followed by DNA synthesis to fill the gap and ligation to restore the intact strand. In human cells, BPDE-DNA adducts are recognized and repaired by the NER complex.[6] Several studies have shown that the repair of these adducts can be faster in transcribed strands of genes, indicating the involvement of transcription-coupled repair (TCR), a sub-pathway of NER.[6]
The presence of unrepaired BPDE-DNA adducts can trigger a broader DNA damage response (DDR). This can involve the activation of signaling pathways that lead to cell cycle arrest, allowing more time for DNA repair, or the induction of apoptosis (programmed cell death) if the damage is too extensive to be repaired.[8][9] Studies have shown that BPDE can activate p53 and AP-1 dependent signaling, as well as oxidative stress response and apoptosis.[8][9] Interestingly, the transcriptional response to DNA damage appears to be restricted to higher concentrations of BPDE, while DNA adduct formation and mutagenesis occur at much lower, more environmentally relevant concentrations.[3][8][9]
Translesion Synthesis and Mutagenesis
If a cell attempts to replicate its DNA before the BPDE adduct is removed, the replication machinery can be blocked by the bulky lesion.[4] To overcome this blockage, specialized low-fidelity DNA polymerases, known as translesion synthesis (TLS) polymerases, are recruited.[4][10] While these polymerases can replicate past the damaged base, they often do so in an error-prone manner. For instance, human DNA polymerase η has been shown to predominantly insert an adenine opposite a (+)-trans-anti-BPDE-N2-dG adduct, leading to a G→T transversion after the subsequent round of replication.[10] This specific mutation is a well-established signature of PAH exposure and is frequently observed in smoking-associated lung cancers.[11][12] The stereochemistry of the BPDE adduct can influence the efficiency and fidelity of TLS.[10]
Quantitative Data on this compound DNA Adducts and Mutagenesis
The following tables summarize quantitative data on the formation, repair, and mutagenic consequences of this compound DNA adducts from various studies.
| Cell Type/System | BPDE Concentration | Adduct Level (adducts / 108 nucleotides) | Measurement Method | Reference |
| Human TK6 cells | 10 nM | ~2 | HPLC/Fluorescence | [3] |
| Human TK6 cells | 50 nM | ~10 | HPLC/Fluorescence | [3] |
| Human white blood cells (in vivo, various exposures) | N/A | Median: 1.6 (Range: 0.2 - 44) | 32P-postlabeling | [13] |
| Rat lung (in vivo) | N/A | ~0.8 (in some samples) | GC-MS |
| Cell Type | Initial Adduct Level | Time Post-Exposure | Percent Repair | Reference |
| Human TK6 cells | Not specified | 8 hours | ~30% | [3][8][9] |
| Human TK6 cells | Not specified | 24 hours | ~60% | [3][8][9] |
| Normal human fibroblasts | Not specified | 24 hours | 55% | [14] |
| NER-deficient human fibroblasts (GM04312C) | Not specified | up to 24 hours | No significant repair | [14] |
| System | BPDE Treatment | Mutation Frequency Increase | Predominant Mutation Type | Reference |
| supF shuttle vector | ~10 µM | >400% (with UVC) | G→T transversions | [15] |
| Yeast reporter system | 2.5 - 20 µM | Linear dose-response | Not specified | [11] |
| Human TK6 cells | 10 - 50 nM | Linear dose-response | Not specified | [3][8][9] |
Experimental Protocols
Detection and Quantification of this compound-DNA Adducts
The 32P-postlabeling assay is an ultrasensitive method for detecting a wide variety of DNA adducts.[16][17][18]
Principle: DNA is enzymatically digested to 3'-mononucleotides. The adducted nucleotides are then enriched and radiolabeled at the 5'-hydroxyl group using [γ-32P]ATP and T4 polynucleotide kinase. The 32P-labeled adducts are then separated by chromatography (TLC or HPLC) or electrophoresis and quantified by their radioactive decay.[16][17][18][19]
Detailed Protocol:
-
DNA Isolation and Digestion:
-
Adduct Enrichment (Optional but recommended for higher sensitivity):
-
Enrich the adducted nucleotides from the bulk of normal nucleotides using methods like nuclease P1 digestion (which dephosphorylates normal 3'-mononucleotides but not the bulky adducted ones) or butanol extraction.
-
-
32P-Labeling:
-
Separation and Quantification:
-
Separate the 32P-labeled adducts using multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[20]
-
Alternatively, use high-performance liquid chromatography (HPLC) with a radioisotope detector for higher resolution and sensitivity.[20]
-
Visualize the adducts by autoradiography and quantify the radioactivity in the adduct spots using a phosphorimager or by scintillation counting.
-
Calculate the adduct levels relative to the total amount of DNA analyzed.
-
Detection Limit: Approximately 1 adduct in 109-1010 nucleotides.[17][18]
This method is specific for fluorescent adducts like those derived from BPDE.[3][21]
Principle: DNA is hydrolyzed to release the BPDE moiety as a stable tetraol. The tetraols are then separated by HPLC and detected by their native fluorescence.
Detailed Protocol:
-
DNA Isolation and Hydrolysis:
-
Isolate DNA from the samples.
-
Hydrolyze the DNA under acidic conditions (e.g., with HCl) to release the BPDE-tetraols from the DNA backbone.
-
-
Purification of Tetraols:
-
Purify the released tetraols from the hydrolyzed DNA components using solid-phase extraction (SPE) or liquid-liquid extraction.
-
-
HPLC Separation and Fluorescence Detection:
-
Inject the purified sample into an HPLC system equipped with a C18 reverse-phase column.
-
Separate the tetraols using a suitable mobile phase gradient (e.g., acetonitrile/water).
-
Detect the eluting tetraols using a fluorescence detector set at the appropriate excitation and emission wavelengths for BPDE-tetraols.
-
-
Quantification:
-
Quantify the amount of tetraols by comparing the peak area to a standard curve generated with known amounts of BPDE-tetraol standards.
-
Relate the amount of tetraol back to the initial amount of DNA to calculate the adduct level.
-
Detection Limit: Approximately 0.5 adducts/108 nucleotides.[21]
LC-MS/MS provides high sensitivity and structural confirmation of the adducts.[1][2][22]
Principle: DNA is enzymatically digested to nucleosides. The BPDE-adducted nucleosides (e.g., BPDE-dG) are separated from normal nucleosides by LC. The mass spectrometer then selectively detects and quantifies the adducted nucleosides based on their specific mass-to-charge ratio and fragmentation pattern.
Detailed Protocol:
-
DNA Isolation and Enzymatic Digestion:
-
LC Separation:
-
Inject the digested DNA sample into an LC system coupled to a mass spectrometer.
-
Separate the BPDE-adducted nucleosides from the unmodified nucleosides using a reverse-phase HPLC column with a suitable gradient.[2]
-
-
MS/MS Detection and Quantification:
-
Introduce the eluent from the LC into the mass spectrometer.
-
Use electrospray ionization (ESI) to generate ions of the analytes.
-
In the tandem mass spectrometer, select the parent ion corresponding to the BPDE-adducted nucleoside (e.g., BPDE-dG).
-
Fragment the parent ion and detect specific product ions.
-
Quantify the adduct by comparing the signal to that of a stable isotope-labeled internal standard (e.g., [15N5]BPDE-dG).[22]
-
Detection Limit: Can be as low as a few adducts per 108 nucleotides.[23]
Mutagenesis Assays
This assay allows for the analysis of mutations induced by a mutagen in a specific target gene that can be replicated in mammalian cells and then analyzed in bacteria.[15][24][25][26][27]
Principle: A shuttle vector plasmid containing the supF gene (an amber suppressor tRNA gene) is treated with the mutagen of interest (e.g., BPDE). The treated plasmid is then transfected into mammalian cells, where it is replicated and repaired by the host cell machinery. The plasmid is then recovered from the mammalian cells and transformed into an E. coli indicator strain that has a lacZ gene with an amber mutation. Plasmids with a functional supF gene will suppress the amber mutation, resulting in blue colonies on X-gal plates. Plasmids with a mutated, non-functional supF gene will produce white or light blue colonies. The mutation frequency is determined by the ratio of white/light blue to total colonies. The nature of the mutations can be determined by sequencing the supF gene from the mutant colonies.[24][25]
Detailed Protocol:
-
Plasmid Treatment:
-
Transfection into Mammalian Cells:
-
Transfect the treated and control plasmids into a suitable mammalian cell line (e.g., human fibroblasts) using a standard transfection method like calcium phosphate precipitation.[15]
-
Allow the cells to replicate and repair the plasmids for a set period (e.g., 48 hours).
-
-
Plasmid Rescue and Transformation into E. coli:
-
Isolate the shuttle vector DNA from the mammalian cells.
-
Transform an appropriate E. coli indicator strain (containing a lacZ amber mutation) with the rescued plasmids.
-
-
Mutation Scoring and Analysis:
-
Plate the transformed bacteria on agar plates containing a chromogenic substrate (e.g., X-gal) and an inducer of the lac operon (e.g., IPTG).
-
Count the number of blue and white/light blue colonies to determine the mutant frequency.
-
Isolate plasmid DNA from the mutant colonies and sequence the supF gene to determine the type and location of the mutations.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Detection of BPDE-DNA adducts in human umbilical cord blood by LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Molecular dynamics simulations of excimer forming this compound-DNA adducts in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation and Repair of Tobacco Carcinogen-Derived Bulky DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. REPAIRtoire - a database of DNA repair pathways [repairtoire.genesilico.pl]
- 8. researchgate.net [researchgate.net]
- 9. BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two-step error-prone bypass of the (+)- and (-)-trans-anti-BPDE-N2-dG adducts by human DNA polymerases eta and kappa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AOP-Wiki [aopwiki.org]
- 12. A Compendium of Mutational Signatures of Environmental Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Elevation of Cellular BPDE Uptake by Human Cells: A Possible Factor Contributing to Co-Carcinogenicity by Arsenite - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 18. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 20. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. jfda-online.com [jfda-online.com]
- 23. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development of a versatile high-throughput mutagenesis assay with multiplexed short-read NGS using DNA-barcoded supF shuttle vector library amplified in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A method for selection of forward mutations in supF gene carried by shuttle-vector plasmids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. Development of a versatile high-throughput mutagenesis assay with multiplexed short read NGS using DNA-barcoded supF shuttle vector library amplified in non-SOS E. coli | eLife [elifesciences.org]
The Ultimate Carcinogen: An In-depth Technical Guide to the Early Studies on (+)-anti-BPDE Discovery and Carcinogenicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide, commonly known as (+)-anti-BPDE, as the ultimate carcinogenic metabolite of benzo[a]pyrene (B[a]P) was a seminal moment in cancer research. This potent genotoxic agent, a ubiquitous environmental pollutant found in tobacco smoke, grilled foods, and automobile exhaust, has been extensively studied to understand its mechanisms of action and its role in tumorigenesis. This technical guide provides a comprehensive overview of the early, foundational studies that led to the identification of this compound and established its potent carcinogenicity. The document details the experimental methodologies employed in these pivotal studies, presents quantitative data in a structured format, and visualizes the key molecular pathways and experimental workflows involved.
The Discovery of a Potent Carcinogen
Early research in the mid-20th century established a strong link between exposure to polycyclic aromatic hydrocarbons (PAHs), such as B[a]P, and the incidence of cancer. However, it was understood that B[a]P itself was not the direct-acting carcinogen but required metabolic activation to exert its tumorigenic effects. A series of groundbreaking studies in the 1970s elucidated the metabolic pathway leading to the formation of the ultimate carcinogen.
The metabolic activation of B[a]P is a multi-step process initiated by the cytochrome P450 enzyme system. This process, often referred to as the "diol epoxide pathway," culminates in the formation of various stereoisomers of benzo[a]pyrene diol epoxides. Through meticulous experimentation, researchers identified the (+)-anti-diastereomer of BPDE as the most carcinogenic of these metabolites.
Carcinogenicity of this compound: Quantitative Insights
Early tumorigenicity studies, primarily conducted in newborn mice, were instrumental in establishing the potent carcinogenic activity of this compound. These studies demonstrated that direct administration of this compound induced a significantly higher incidence of tumors compared to the parent compound, B[a]P, or other metabolites.
Table 1: Tumorigenicity of Benzo[a]pyrene and its Metabolites in Newborn Mice
| Compound Administered | Total Dose (nmol) | Number of Mice | Percentage of Mice with Pulmonary Adenomas | Average Number of Pulmonary Adenomas per Mouse |
| Vehicle (DMSO) | - | 38 | 13 | 0.13 |
| Benzo[a]pyrene (B[a]P) | 28 | 42 | 21 | 0.24 |
| (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene | 28 | 40 | 73 | 1.77 |
| (±)-anti-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (anti-BPDE) | 28 | 35 | 94 | 4.42 |
Data synthesized from early tumorigenicity studies in newborn mice.
The data clearly illustrates that anti-BPDE is significantly more potent in inducing pulmonary adenomas in newborn mice than its precursors.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that were foundational to our understanding of this compound's discovery and carcinogenicity.
Newborn Mouse Tumorigenicity Assay
This in vivo assay was crucial for assessing the carcinogenic potential of B[a]P metabolites.
a. Animal Model:
-
Species: Swiss-Webster or other susceptible mouse strains.
-
Age: Newborn mice (within 24 hours of birth). The neonatal mouse model is highly sensitive to chemical carcinogens that act via genotoxic mechanisms.[1]
b. Preparation of Test Compounds:
-
This compound and other B[a]P metabolites were typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO).
-
Due to the reactivity and instability of BPDE in aqueous solutions, fresh solutions were prepared immediately before administration.
c. Administration:
-
Route: Intraperitoneal (i.p.) injection.
-
Dosage: A total dose was typically administered in divided doses over the first few weeks of life (e.g., on days 1, 8, and 15).
-
Volume: Small volumes (e.g., 5-10 µL) were used for injection.
d. Observation and Termination:
-
The animals were weaned at 3-4 weeks and observed for a period of 20-30 weeks.
-
At the end of the observation period, the mice were euthanized.
e. Necropsy and Histopathology:
-
A complete necropsy was performed, with particular attention to the lungs, liver, and stomach.
-
Tissues were fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Pulmonary adenomas were identified and counted under a dissecting microscope. Histological examination confirmed the nature of the lesions, which typically present as solid or papillary growths of alveolar or bronchiolar epithelial cells.[2][3][4]
In Vitro Cell Transformation Assay
Cell transformation assays provided an in vitro model to study the carcinogenic potential of chemicals by observing morphological changes in cultured cells.
a. Cell Lines:
-
Embryonic fibroblast cell lines such as BALB/c 3T3 or C3H/10T1/2 were commonly used.[5][6][7] These cell lines exhibit contact inhibition, which is lost upon transformation.
b. Treatment:
-
Cells were seeded at a low density and treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).
-
The treatment duration was typically 24-72 hours.
c. Culture and Observation:
-
After treatment, the cells were cultured for several weeks, with regular media changes.
-
The cultures were observed for the formation of morphologically transformed foci, characterized by a loss of contact inhibition, criss-cross growth patterns, and piling up of cells.
d. Staining and Quantification:
-
At the end of the assay, the plates were fixed and stained with Giemsa.
-
Transformed foci were identified and counted. The transformation frequency was calculated as the number of foci per number of cells seeded.
Analysis of DNA Adducts
The covalent binding of this compound to DNA is a critical initiating event in its carcinogenic mechanism. Two primary methods were used in early studies to detect and quantify these adducts.
a. 32P-Postlabeling Assay: This highly sensitive method allows for the detection of bulky DNA adducts.[8][9][10][11][12][13]
-
DNA Isolation: DNA was extracted from the tissues of treated animals or from cultured cells.
-
Enzymatic Digestion: The DNA was enzymatically digested to deoxyribonucleoside 3'-monophosphates.
-
Adduct Enrichment: The adducted nucleotides were enriched from the normal nucleotides.
-
32P-Labeling: The 5'-hydroxyl group of the adducted nucleotides was radiolabeled with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatography: The 32P-labeled adducts were separated by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: The adduct spots on the TLC plates were detected by autoradiography and quantified by scintillation counting.
b. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method was used to identify and quantify the specific tetrols released from BPDE-DNA adducts after acid hydrolysis.[14]
-
DNA Isolation and Hydrolysis: DNA was isolated and then subjected to mild acid hydrolysis (e.g., 0.1 N HCl) to release the BPDE moiety as tetrahydrotetrols.
-
HPLC Separation: The resulting tetrols were separated by reverse-phase HPLC.
-
Fluorescence Detection: The separated tetrols were detected by their native fluorescence. The fluorescence spectrum of the pyrene ring system is highly characteristic.
-
Quantification: The amount of each tetrol was quantified by comparing the peak area to that of known standards.
Signaling Pathways and Experimental Workflows
The interaction of this compound with cellular macromolecules initiates a cascade of signaling events that can lead to cell cycle dysregulation, inhibition of apoptosis, and ultimately, carcinogenesis.
Metabolic Activation of Benzo[a]pyrene to this compound
The following diagram illustrates the key steps in the metabolic activation of B[a]P.
Carcinogenic Signaling Cascade of this compound
Once formed, this compound can bind to DNA, leading to mutations and the activation of oncogenic signaling pathways.
Experimental Workflow for Newborn Mouse Tumorigenicity Assay
The following diagram outlines the logical flow of a typical newborn mouse tumorigenicity study.
Conclusion
The early studies on this compound were pivotal in shaping our understanding of chemical carcinogenesis. They not only identified the ultimate carcinogenic metabolite of a widespread environmental pollutant but also laid the groundwork for decades of research into the molecular mechanisms of cancer. The experimental protocols developed and refined during this period, such as the newborn mouse tumorigenicity assay and methods for DNA adduct analysis, remain fundamental tools in toxicology and cancer research. The signaling pathways elucidated, involving the interplay of metabolic activation, DNA damage, and the dysregulation of key oncogenes and tumor suppressors, continue to be a major focus of investigation for the development of novel cancer prevention and treatment strategies. This guide serves as a testament to the foundational work that continues to inform and inspire the scientific community in the ongoing fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cells of origin of primary pulmonary neoplasms in mice: morphologic and histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strain A/J mouse lung adenoma growth patterns vary when induced by different carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell transformation assays for prediction of carcinogenic potential: state of the science and future research needs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. Mechanistic Interrogation of Cell Transformation In Vitro: The Transformics Assay as an Exemplar of Oncotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wisnerbaum.com [wisnerbaum.com]
- 11. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 13. Separation of (+)-syn- and (-)-anti-benzo[a]pyrene dihydrodiol epoxide-DNA adducts in 32P-postlabeling analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Metabolic Gauntlet: A Technical Guide to the Bioactivation of Benzo[a]pyrene into (+)-anti-BPDE
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the critical biochemical pathways responsible for the metabolic activation of the procarcinogen benzo[a]pyrene (B[a]P) into its ultimate carcinogenic form, (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide ((+)-anti-BPDE). Understanding this multi-step enzymatic process is paramount for assessing the carcinogenic risk of polycyclic aromatic hydrocarbons (PAHs) and for the development of targeted chemopreventive and therapeutic strategies. This document provides a comprehensive overview of the core enzymatic players, quantitative kinetic data, detailed experimental protocols for studying this pathway, and visual representations of the key processes.
The Core Pathway: A Three-Act Tragedy of Metabolic Activation
The conversion of the relatively inert benzo[a]pyrene into the highly reactive, DNA-binding this compound is a stereospecific, three-step enzymatic process primarily occurring in the liver and other tissues expressing the necessary metabolic machinery.[1][2]
Act I: Epoxidation by Cytochrome P450 Monooxygenases
The metabolic activation of B[a]P is initiated by the cytochrome P450 (CYP) superfamily of enzymes, particularly isoforms CYP1A1 and CYP1B1.[3][4] These enzymes introduce an epoxide group across the 7 and 8 positions of the benzo[a]pyrene molecule, a critical first step in its toxification.[5] While both CYP1A1 and CYP1B1 can catalyze this reaction, their relative contributions can vary depending on the tissue and induction state.[3]
Act II: Hydration by Epoxide Hydrolase
The resulting B[a]P-7,8-epoxide is then hydrated by microsomal epoxide hydrolase (mEH). This enzyme stereospecifically converts the epoxide into (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (B[a]P-7,8-diol).[2][5] This diol is the proximate carcinogen and the substrate for the final activation step.
Act III: The Final Epoxidation
In the final and decisive step, the B[a]P-7,8-diol is once again oxidized by CYP1A1 or CYP1B1. This second epoxidation occurs on the 9,10-double bond, leading to the formation of the ultimate carcinogen, (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (this compound).[2][5] This diol epoxide is highly electrophilic and can readily react with nucleophilic sites on DNA, primarily the N2 position of guanine, to form bulky DNA adducts.[5] These adducts can distort the DNA helix, leading to mutations during DNA replication and initiating the process of carcinogenesis.
Quantitative Insights: Enzyme Kinetics of Benzo[a]pyrene Activation
The efficiency of each enzymatic step in the activation pathway is crucial in determining the overall rate of this compound formation and, consequently, the carcinogenic potency of benzo[a]pyrene. The following tables summarize key quantitative data on the kinetics of the primary human enzymes involved in this process.
| Enzyme | Substrate | Product Measured | Vmax/kcat | Km (µM) | Catalytic Efficiency (kcat/Km) (mM⁻¹ min⁻¹) | Reference |
| Human CYP1A1 | Benzo[a]pyrene | B[a]P-7,8-diol | 0.38 nmol/min/nmol P450 | - | - | [1][6] |
| Human CYP1B1 | Benzo[a]pyrene | B[a]P-7,8-diol | 0.17 nmol/min/nmol P450 | - | - | [1][6] |
| Human CYP1A1 | (±)-B[a]P-7,8-diol | (±)-B[a]P-tetraol 1 (from anti-BPDE) | 9.3 min⁻¹ (kcat) | 0.53 | 17,000 | [7] |
| Human CYP1B1 | (±)-B[a]P-7,8-diol | (±)-B[a]P-tetraol 1 (from anti-BPDE) | 3.8 min⁻¹ (kcat) | 1.0 | 3,800 | [7] |
| Human CYP1A1 | B[a]P-7,8-diol | Total tetrols | 2.58 nmol/min/nmol P450 | - | - | [1][8] |
| Human CYP1B1 | B[a]P-7,8-diol | Total tetrols | 0.60 nmol/min/nmol P450 | - | - | [1][8] |
Note: "-" indicates that the specific value was not provided in the cited sources under the specified conditions.
Visualizing the Process: Diagrams of Pathways and Workflows
To facilitate a clearer understanding of the complex processes involved in this compound activation and its analysis, the following diagrams are provided.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the biochemical pathways of this compound activation.
In Vitro Metabolism of Benzo[a]pyrene using Liver Microsomes
This protocol describes a general procedure for assessing the metabolism of benzo[a]pyrene by liver microsomes, a common in vitro model for studying drug and xenobiotic metabolism.
Materials:
-
Human liver microsomes (commercially available)
-
Benzo[a]pyrene (B[a]P) stock solution in a suitable solvent (e.g., DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Stopping solution (e.g., ice-cold acetonitrile or methanol)
-
Microcentrifuge tubes
-
Incubator/water bath at 37°C
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the reaction mixture with a specific amount of liver microsomal protein at 37°C for a few minutes to allow the system to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a known concentration of B[a]P to the pre-incubated mixture. The final solvent concentration should be kept low (typically ≤1%) to avoid inhibiting enzymatic activity.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold stopping solution. This will precipitate the proteins and halt enzymatic activity.
-
Protein Precipitation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for a sufficient time to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant, which contains the B[a]P metabolites, for subsequent analysis by HPLC.
HPLC Analysis of Benzo[a]pyrene Metabolites
This protocol outlines a general method for the separation and detection of B[a]P metabolites using high-performance liquid chromatography (HPLC) with fluorescence detection.
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and fluorescence detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
A gradient of acetonitrile and water is commonly used. The specific gradient program will need to be optimized for the separation of the metabolites of interest.[9][10]
Procedure:
-
Sample Injection: Inject a known volume of the supernatant from the in vitro metabolism assay into the HPLC system.
-
Chromatographic Separation: Elute the metabolites using a pre-defined gradient program. A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute the more hydrophobic compounds.
-
Fluorescence Detection: Monitor the elution of the metabolites using a fluorescence detector. Set the excitation and emission wavelengths to optimize the detection of B[a]P and its fluorescent metabolites (e.g., excitation at 246 nm and emission at 384 nm for B[a]P).
-
Data Analysis: Identify and quantify the metabolites by comparing their retention times and peak areas to those of authentic standards.
LC-MS/MS Quantification of BPDE-DNA Adducts
This protocol provides a general framework for the sensitive and specific quantification of BPDE-DNA adducts, such as BPDE-N²-dG, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
DNA samples from cells or tissues exposed to B[a]P or BPDE.
-
Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase).
-
Internal standard (e.g., ¹⁵N₅-labeled BPDE-dG).
-
Solvents for solid-phase extraction (SPE) or liquid-liquid extraction.
-
LC-MS/MS system.
Procedure:
-
DNA Hydrolysis: Enzymatically digest the DNA to release the adducted nucleosides. This is typically a multi-step process involving a cocktail of nucleases.[11][12]
-
Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard to the digested DNA sample to correct for variations in sample processing and instrument response.
-
Adduct Enrichment: Enrich the BPDE-DNA adducts from the complex mixture of normal nucleosides using either SPE or liquid-liquid extraction.
-
LC-MS/MS Analysis: Inject the enriched sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a reversed-phase column to separate the BPDE-dG adducts from other components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both the native adduct and the internal standard.
-
-
Quantification: Quantify the amount of BPDE-DNA adducts in the sample by comparing the peak area ratio of the native adduct to the internal standard against a calibration curve prepared with known amounts of the adduct standard and internal standard.[11]
³²P-Postlabelling Assay for DNA Adducts
The ³²P-postlabelling assay is an ultrasensitive method for the detection of a wide range of DNA adducts, including those formed by BPDE.
Principle:
This method involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-labeled phosphate from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides, catalyzed by T4 polynucleotide kinase. The resulting ³²P-labeled adducts are then separated by thin-layer chromatography (TLC) and quantified by their radioactivity.[13][14][15]
Procedure:
-
DNA Digestion: Digest the DNA sample to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[13][14][15]
-
Adduct Enrichment (Optional but Recommended): Enrich the adducted nucleotides from the normal nucleotides. This can be achieved by methods such as nuclease P1 digestion (which dephosphorylates normal nucleotides but not bulky adducts) or butanol extraction.[13][14][15]
-
³²P-Labeling: Incubate the enriched adduct fraction with [γ-³²P]ATP and T4 polynucleotide kinase to label the 5'-end of the adducted nucleotides.
-
TLC Separation: Apply the labeled sample to a polyethyleneimine (PEI)-cellulose TLC plate and develop the chromatogram in multiple dimensions using different solvent systems to achieve optimal separation of the adducts.
-
Detection and Quantification: Visualize the separated ³²P-labeled adducts by autoradiography or phosphorimaging. Quantify the amount of each adduct by measuring the radioactivity in the corresponding spot and relating it to the total amount of DNA analyzed.
Conclusion
The metabolic activation of benzo[a]pyrene to this compound is a well-defined yet complex biochemical process with profound implications for human health. The interplay between CYP1A1, CYP1B1, and epoxide hydrolase dictates the rate of formation of this ultimate carcinogen. For researchers and professionals in drug development, a thorough understanding of this pathway, supported by robust quantitative data and reliable experimental protocols, is essential for developing effective strategies to mitigate the carcinogenic effects of this ubiquitous environmental pollutant. The methodologies and data presented in this guide provide a solid foundation for further research and the development of novel interventions.
References
- 1. Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Importance of CYP1A1 and CYP1B1 in bioactivation of benzo[a]pyrene in human lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Analysis of benzo[a]pyrene metabolites formed by rat hepatic microsomes using high pressure liquid chromatography: optimization of the method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jfda-online.com [jfda-online.com]
- 12. researchgate.net [researchgate.net]
- 13. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 14. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
interaction of (+)-Anti-bpde with guanine residues in DNA.
An In-depth Technical Guide on the Interaction of (+)-anti-BPDE with Guanine Residues in DNA
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Benzo[a]pyrene (B[a]P), a ubiquitous environmental pollutant from incomplete combustion, is metabolically activated in the body to its ultimate carcinogenic form, (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (this compound).[1][2] This highly reactive electrophile readily attacks DNA, with a primary target being the exocyclic N² amino group of guanine residues.[1][3] This covalent binding results in the formation of bulky DNA adducts, predominantly the (+)-trans-anti-BPDE-N²-dG adduct.[4][5] These lesions distort the DNA helix, impede replication, and, if not repaired, are highly mutagenic, leading primarily to G→T transversions.[6][7] Such mutations in critical genes, including the TP53 tumor suppressor gene, are strongly implicated in the initiation of cancers, particularly lung cancer in smokers.[1][5] The primary cellular defense against these adducts is the Nucleotide Excision Repair (NER) pathway, though its efficiency is influenced by the adduct's specific stereochemistry and local DNA conformation.[6][8] Understanding the chemical, structural, and biological facets of this interaction is critical for assessing cancer risk, developing preventative strategies, and designing therapeutic interventions.
The Chemical Interaction: Adduct Formation
The carcinogenic activity of Benzo[a]pyrene is contingent upon its metabolic activation to diol epoxides.[6] The most mutagenic of these is the this compound isomer.[1] The strained epoxide ring of this compound is highly electrophilic and susceptible to nucleophilic attack by DNA bases. The primary site of adduction is the exocyclic N² position of guanine.[1][6]
The reaction proceeds via the opening of the epoxide ring, which can occur through SN1 or SN2 mechanisms, leading to the formation of two major diastereomers distinguished by the stereochemistry at the C-10 position where the covalent bond to guanine is formed.[1]
-
(+)-trans-anti-BPDE-N²-dG: The major product, formed by trans-addition of the guanine N² to the C-10 position of BPDE.
-
(+)-cis-anti-BPDE-N²-dG: A minor product, formed by cis-addition.
Covalent addition of this compound to guanine generates mainly the (+)-trans-BPDE-N²-dG adduct, with minor formation of the (+)-cis-BPDE-N²-dG adduct.[4]
Structural and Conformational Consequences
The covalent attachment of the bulky, polycyclic aromatic BPDE moiety to guanine induces significant distortion in the DNA double helix. The resulting conformation depends heavily on the stereochemistry of the adduct (trans vs. cis) and the surrounding DNA sequence.
-
Base-Displaced Intercalation: The (+)-cis-BPDE-N²-dG adduct tends to assume a conformation where the benzo[a]pyrene ring intercalates into the DNA helix, displacing the modified guanine and its complementary cytosine into the major groove.[4][8]
-
Minor Groove Binding: The predominant (+)-trans-BPDE-N²-dG adduct typically resides in the DNA minor groove, causing less overall helix distortion but still creating a significant lesion that can block DNA polymerase progression.[8][9]
These structural perturbations are the underlying basis for the biological consequences of the adduct, as they are recognized by DNA repair machinery and interfere with the fidelity of DNA replication.
Biological Ramifications
DNA Repair
Bulky lesions like BPDE-guanine adducts are primarily recognized and removed by the Nucleotide Excision Repair (NER) pathway.[6] NER is a complex, multi-protein process that excises a short oligonucleotide fragment containing the lesion, after which DNA polymerase fills the gap and ligase seals the strand.
The efficiency of NER is highly dependent on the adduct's structure. Studies have shown that the repair rates for different BPDE-guanine stereoisomers can vary significantly. For instance, the base-displacing (+)-cis adduct is repaired approximately 10-fold more efficiently than the less-distorting (+)-trans adduct.[8] This differential repair contributes to the varying mutagenicity of the different isomers.
Mutagenesis and Carcinogenesis
If the BPDE-guanine adduct is not repaired before DNA replication, it can lead to the insertion of an incorrect base opposite the lesion, resulting in a mutation. The replication machinery is stalled by the bulky adduct, triggering a process called Translesion Synthesis (TLS), which employs specialized, low-fidelity DNA polymerases to bypass the damage.[7]
Human DNA polymerase eta (Pol η) has been shown to predominantly insert an adenine (A) opposite the (+)-trans-anti-BPDE-N²-dG lesion.[7] Subsequent extension by another polymerase, such as Pol kappa (Pol κ), solidifies this misincorporation.[7] In the next round of replication, this inserted adenine will template the incorporation of a thymine (T), completing a G→T transversion, which is the characteristic mutational signature of B[a]P exposure.
Quantitative Analysis of BPDE-Guanine Adducts
The quantification of BPDE-DNA adducts serves as a critical biomarker for assessing exposure to PAHs and estimating cancer risk. Various sensitive techniques are employed to measure adduct levels in both in vitro and in vivo samples.
Table 1: In Vitro Adduct Formation and Repair in TK6 Cells
This table summarizes data on the formation and repair of this compound-induced guanine adducts in human TK6 cells.
| BPDE Concentration | Adducts Formed (lesions / 10⁸ nucleotides) | Percent Repair (8 hours) | Percent Repair (24 hours) |
| 10 nM | ~100 | ~30% | ~60% |
| 50 nM | ~500 | ~30% | ~60% |
| Data sourced from studies on TK6 cells.[6][10] |
Table 2: BPDE-DNA Adduct Levels in Human Populations
This table shows representative levels of BPDE-DNA adducts measured in mononuclear white blood cells from various human cohorts, highlighting the impact of occupational exposure.
| Cohort | Mean Adduct Level (adducts / 10⁸ nucleotides) | Notes |
| Control Subjects (Unexposed) | < 8.9 (95th percentile) | Baseline levels in the general population. |
| Coke Oven Workers | Significantly elevated (46.7% of workers > 95th percentile of controls) | High occupational exposure to PAHs. |
| Chimney Sweeps | Significantly elevated (21.0% of workers > 95th percentile of controls) | Chronic inhalation exposure. |
| Aluminium Plant Workers | Not significantly elevated | Lower exposure levels compared to coke workers. |
| Data sourced from HPLC/fluorescence analysis of human white blood cells.[11] |
Experimental Methodologies
The study of BPDE-guanine interactions relies on precise and sensitive analytical techniques. Below are summarized protocols for the synthesis and quantification of these adducts.
In Vitro Synthesis of BPDE-DNA Adducts
This protocol outlines a general method for reacting this compound with DNA or oligonucleotides in a controlled environment.
-
Stock Solution Preparation: Dissolve this compound in a solvent mixture such as THF with a small amount of aqueous triethylamine to maintain stability.[1]
-
Reaction Buffer: Prepare a buffer solution, typically Tris-based, at a slightly alkaline pH (e.g., pH 9.2) containing NaCl.[1]
-
Reaction: Add the BPDE stock solution to the DNA sample (e.g., 2 mM DNA) in the reaction buffer. A typical molar ratio is 2:1 DNA to BPDE.[1]
-
Incubation: Incubate the reaction mixture overnight at 37°C in the dark to prevent photodegradation.[1]
-
Neutralization and Purification: Neutralize the reaction with a buffer like PBS (pH 7.5). Purify the adducted DNA from unreacted BPDE and hydrolysis products using methods such as ion-exchange HPLC or ethanol precipitation.[1]
-
Verification: Confirm the formation of adducts and assess the yield using mass spectrometry (e.g., ESI-MS) or spectroscopic methods.[1]
Quantification by HPLC with Fluorescence Detection
This method is used to quantify BPDE-DNA adducts by releasing the BPDE moiety as a fluorescent tetrol.
-
DNA Isolation: Extract and purify DNA from the biological sample (e.g., cells, tissues).
-
Acid Hydrolysis: Hydrolyze the DNA sample with dilute acid (e.g., 0.1 N HCl) to release the BPDE moiety from the guanine base, forming benzo[a]pyrene-tetrols.[6]
-
Purification: Purify the released tetrols from the hydrolyzed DNA, for example, by liquid-liquid extraction or solid-phase extraction.
-
HPLC Separation: Inject the purified sample into a reverse-phase HPLC system to separate the specific tetrol isomer (e.g., tetrol I-1) from other interfering compounds.
-
Fluorescence Detection: Use a fluorescence detector set to the excitation and emission wavelengths of the benzo[a]pyrene-tetrol to detect and quantify the compound.[6][11]
-
Quantification: Calculate the concentration based on a standard curve generated with known amounts of the authentic tetrol standard. The detection limit can be as low as 1 adduct per 10⁸ nucleotides.[6]
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high specificity and sensitivity for detecting the intact BPDE-dG nucleoside adduct.
-
DNA Isolation: Extract and purify DNA from the biological sample.
-
Enzymatic Digestion: Digest the DNA to individual deoxynucleosides using a cocktail of enzymes, such as DNase I, phosphodiesterase, and alkaline phosphatase.[12]
-
Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]BPDE-dG) to the sample to correct for sample loss and matrix effects.[5][12]
-
LC Separation: Separate the BPDE-dG adduct from the normal deoxynucleosides using reverse-phase HPLC.
-
MS/MS Detection: Analyze the eluent by tandem mass spectrometry, typically with an electrospray ionization (ESI) source. Monitor for the specific precursor-to-product ion transition for both the native BPDE-dG and the isotope-labeled internal standard for highly specific quantification.[5][12]
Conclusion
The interaction between this compound and guanine is a cornerstone of chemical carcinogenesis. The formation of the (+)-trans-anti-BPDE-N²-dG adduct initiates a cascade of cellular events, from structural DNA distortion to the engagement of repair pathways and the potential for mutagenic translesion synthesis. The resulting G→T mutations are a hallmark of B[a]P-induced cancer. A thorough understanding of these mechanisms, supported by robust quantitative and analytical methodologies, is essential for professionals in toxicology, cancer research, and drug development. This knowledge underpins efforts in human risk assessment, the development of biomarkers for exposure, and the exploration of chemopreventive agents that can mitigate the genotoxic effects of this potent environmental carcinogen.
References
- 1. Detection of Benzo[a]pyrene-Guanine Adducts in Single-Stranded DNA using the α-Hemolysin Nanopore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterizing Benzo[a]pyrene Adducts in Transfer RNAs Using Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-step error-prone bypass of the (+)- and (-)-trans-anti-BPDE-N2-dG adducts by human DNA polymerases eta and kappa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Base pair conformation-dependent excision of benzo[a]pyrene diol epoxide-guanine adducts by human nucleotide excision repair enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of a benzo[a]pyrene diol epoxide adduct in a ternary complex with a DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Structural Analysis of (+)-Anti-BPDE-DNA Adducts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[a]pyrene (B[a]P), a ubiquitous environmental pollutant and a potent carcinogen found in tobacco smoke, grilled foods, and industrial emissions, exerts its genotoxic effects through metabolic activation.[1] The ultimate carcinogenic metabolite, (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide ((+)-anti-BPDE), covalently binds to DNA, primarily at the N² position of guanine, to form bulky adducts.[2] These this compound-DNA adducts distort the DNA helix, interfere with DNA replication and transcription, and if not repaired, can lead to mutations that initiate carcinogenesis.[3] Understanding the structure of these adducts is paramount for elucidating their biological consequences and for the development of targeted therapeutic and preventative strategies. This technical guide provides an in-depth overview of the key experimental methodologies used for the structural analysis of this compound-DNA adducts, presents quantitative data in a comparative format, and visualizes relevant biological pathways.
Experimental Methodologies
The structural elucidation of this compound-DNA adducts relies on a combination of sophisticated analytical techniques. Each method provides unique insights into the nature of these lesions, from their precise chemical structure to their conformation within the DNA double helix.
Synthesis of this compound-Modified Oligonucleotides
The synthesis of oligonucleotides containing a site-specific this compound adduct is a prerequisite for many structural and biological studies.
Protocol:
-
Oligonucleotide Synthesis: Standard phosphoramidite chemistry is used to synthesize the desired DNA oligonucleotide sequence on a solid support.[4]
-
Adduct Formation: The purified oligonucleotide is reacted with this compound in a suitable buffer. The reaction is typically carried out in the dark to prevent photo-degradation.[5]
-
Purification: The modified oligonucleotide is purified from unreacted starting materials and side products using techniques such as high-performance liquid chromatography (HPLC).[5]
-
Characterization: The final product is characterized by mass spectrometry to confirm the covalent attachment of the BPDE moiety and by UV-Vis spectroscopy to determine the concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. For this compound-DNA adducts, NMR can reveal the conformation of the BPDE ring system relative to the DNA helix and the structural perturbations induced by the adduct.
Protocol:
-
Sample Preparation: A concentrated solution of the purified this compound-modified oligonucleotide is prepared in a suitable NMR buffer (e.g., phosphate buffer in D₂O).
-
Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, including:
-
1D ¹H NMR: To observe the overall proton spectrum and assess sample purity.
-
2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual deoxyribose sugars.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To measure through-space proton-proton distances, which are crucial for determining the three-dimensional structure.
-
-
Data Analysis: The NMR spectra are assigned to specific protons in the molecule. The NOE-derived distance restraints are then used in conjunction with molecular modeling software to calculate a family of structures consistent with the experimental data.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the identification and quantification of this compound-DNA adducts. It provides high sensitivity and specificity, allowing for the detection of adducts in complex biological samples.
Protocol:
-
DNA Isolation and Hydrolysis: DNA is isolated from cells or tissues and then enzymatically digested to individual deoxynucleosides or deoxynucleoside monophosphates.[6]
-
Chromatographic Separation: The digested DNA is separated by liquid chromatography (LC), typically reverse-phase HPLC, to resolve the BPDE-dG adduct from the unmodified deoxynucleosides.[7]
-
Mass Spectrometric Analysis: The eluent from the LC is introduced into a mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique. Tandem mass spectrometry (MS/MS) is employed for structural confirmation by fragmenting the parent ion of the adduct and analyzing the resulting product ions.[7][8] The fragmentation of the BPDE-dG adduct often involves the loss of the deoxyribose moiety and cleavage of the glycosidic bond.[9]
-
Quantification: Stable isotope-labeled internal standards, such as [¹⁵N₅]BPDE-dG, are often used for accurate quantification of the adduct levels.[7]
Fluorescence Spectroscopy
The pyrene moiety of BPDE is inherently fluorescent, making fluorescence spectroscopy a sensitive method for detecting these adducts.
Protocol:
-
Sample Preparation: DNA is isolated and hydrolyzed to release the BPDE adducts, often as BPDE-tetrols, which are the hydrolysis products of BPDE.[10]
-
HPLC Separation: The BPDE-tetrols are separated by HPLC.[10]
-
Fluorescence Detection: The eluting fractions are monitored by a fluorescence detector. The excitation and emission wavelengths are chosen to maximize the signal from the pyrene chromophore. The fluorescence emission spectrum of BPDE adducts typically shows a (0,0) band around 380 nm and a vibronic band near 400 nm.[11] Synchronous fluorescence spectroscopy, where the excitation and emission wavelengths are scanned simultaneously with a constant wavelength difference, can enhance the specificity of detection.[10]
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. While challenging for DNA adducts due to difficulties in obtaining high-quality crystals, it can offer unparalleled detail about the atomic arrangement of the adduct within the DNA helix.
Protocol:
-
Crystallization: The purified this compound-modified oligonucleotide is crystallized, often in complex with a protein such as a DNA polymerase, to facilitate crystal formation.[12] This is a trial-and-error process involving screening a wide range of crystallization conditions.[13]
-
X-ray Diffraction: The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.[14]
-
Data Processing and Structure Solution: The diffraction data is processed to determine the electron density map of the molecule. This map is then used to build an atomic model of the this compound-DNA adduct.[14]
Quantitative Data
The following tables summarize quantitative data related to the detection and biological consequences of this compound-DNA adducts.
Table 1: Detection Limits of Analytical Techniques for BPDE-DNA Adducts
| Analytical Technique | Detection Limit | Reference |
| HPLC with Fluorescence Detection | 1 adduct per 10⁸ nucleotides | [15] |
| LC-MS/MS | 2.7 adducts per 10⁹ dG | [6] |
| Chemiluminescence Immunoassay (CIA) | 1.0 - 10.8 adducts per 10⁸ nucleotides | [16] |
Table 2: In Vitro and In Vivo Levels of BPDE-DNA Adducts
| Sample Type | Exposure Conditions | Adduct Level (adducts per 10⁷ nucleotides) | Reference |
| Primary Hepatocytes (Wild-Type Mice) | 5 µM B[a]P for 24 h | 126 | [1] |
| Primary Hepatocytes (Wild-Type Mice) | 60 µM B[a]P for 24 h | 4617 | [1] |
| Primary Hepatocytes (Xpa/p53 Deficient Mice) | 5 µM B[a]P for 24 h | 239 | [1] |
| Primary Hepatocytes (Xpa/p53 Deficient Mice) | 60 µM B[a]P for 24 h | 7090 | [1] |
| Human Lung | N/A (Environmental Exposure) | 0.1 - 4.0 | [10] |
| Human Mononuclear White Blood Cells (Coke Oven Workers) | Occupational Exposure | Mean of 46.7% of subjects had > 0.89 | [17] |
Table 3: Kinetic Parameters of Nucleotide Insertion Opposite a (+)-trans-anti-BPDE-dG Adduct by Human DNA Polymerases
| DNA Polymerase | Nucleotide Inserted | Vmax (relative to dCTP insertion) | Km (µM) |
| Polymerase η | A | Predominant insertion | - |
| Polymerase η | G | Elevated mis-insertion | - |
| Polymerase η | T | Elevated mis-insertion | - |
| Polymerase κ | C | Efficient insertion | - |
Note: Detailed kinetic parameters (Vmax and Km) for human polymerases with BPDE adducts are not consistently reported in the literature in a directly comparable format. The table reflects the general observations of nucleotide insertion preference and efficiency.[3]
Visualization of Biological Pathways and Workflows
Experimental Workflow for Adduct Analysis
Caption: General workflow for the analysis of BPDE-DNA adducts.
Translesion Synthesis (TLS) Pathway
Caption: Simplified pathway of translesion synthesis past a this compound-dG adduct.
References
- 1. researchgate.net [researchgate.net]
- 2. Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two-step error-prone bypass of the (+)- and (-)-trans-anti-BPDE-N2-dG adducts by human DNA polymerases eta and kappa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Oligonucleotides Carrying Inter-nucleotide N-(Benzoazole)-phosphoramide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Benzo[a]pyrene-Guanine Adducts in Single-Stranded DNA using the α-Hemolysin Nanopore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. Ultra-sensitive High Resolution Mass Spectrometric Analysis of a DNA Adduct of the Carcinogen Benzo[a]pyrene in Human Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence detection of benzo[a]pyrene--DNA adducts in human lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence spectroscopy of benzo[a]pyrene diol epoxide-DNA adducts. Conformation-specific emission spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phys.libretexts.org [phys.libretexts.org]
- 13. bitesizebio.com [bitesizebio.com]
- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzo[a]pyrene (BP) DNA adduct formation in DNA repair–deficient p53 haploinsufficient [Xpa(−/−)p53(+/−)] and wild-type mice fed BP and BP plus chlorophyllin for 28 days - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes: HPLC-Fluorescence Method for (+)-Anti-BPDE-DNA Adduct Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction Benzo[a]pyrene (B[a]P), a ubiquitous environmental pollutant and component of tobacco smoke, is a potent procarcinogen.[1] Its carcinogenicity is mediated through metabolic activation to highly reactive diol epoxides, primarily the (+)-anti-benzo[a]pyrene diol epoxide ((+)-anti-BPDE).[2][3] This ultimate carcinogen covalently binds to DNA, forming adducts, predominantly at the N² position of guanine.[3][4] These this compound-DNA adducts are considered critical lesions in the initiation of carcinogenesis.[5] Their detection and quantification in biological samples serve as crucial biomarkers for assessing exposure to B[a]P and evaluating cancer risk.[6]
The HPLC with fluorescence detection (HPLC-FD) method offers a sensitive and specific approach for the quantification of these adducts.[7] The principle involves the acid-induced release of the BPDE moiety from the DNA backbone as stable benzo[a]pyrene-tetrols, which are highly fluorescent.[4] These tetrols are then separated by reverse-phase HPLC and quantified using a fluorescence detector.[5] This method is robust, does not require radioactive labeling, and allows for the specific identification of adducts derived from different BPDE isomers.[7]
I. Principle of the Method
The analytical procedure is based on the chemical instability of the glycosidic bond of the BPDE-deoxyguanosine adduct under mild acidic conditions. The DNA is first isolated from the biological matrix (e.g., white blood cells, tissues). The purified DNA is then subjected to mild acid hydrolysis, which cleaves the bond between the deoxyribose sugar and the adducted guanine base, releasing the BPDE moiety as a stable, highly fluorescent B[a]P-tetrol (specifically tetrol I-1 from this compound).[4] The resulting hydrolysate is neutralized and directly injected into a reverse-phase HPLC system. The B[a]P-tetrol is separated from other interfering compounds and its fluorescence is measured. Quantification is achieved by comparing the peak area of the sample to a standard curve generated from an authentic B[a]P-tetrol I-1 standard.[5]
II. Metabolic Activation and DNA Adduct Formation
The metabolic pathway of Benzo[a]pyrene to its ultimate carcinogenic form, this compound, involves a multi-step enzymatic process. This reactive epoxide then binds to DNA, forming the promutagenic adducts that are the target of this analytical method.
Caption: Metabolic activation of B[a]P to this compound and subsequent DNA adduct formation.
III. Experimental Protocols
A. Materials and Reagents
-
Chemicals:
-
(±)-anti-Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) (MRIGlobal)[8]
-
Calf Thymus DNA (for standards)
-
Proteinase K
-
RNase A and RNase T1
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Ethanol (absolute and 70%)
-
Sodium Acetate
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH)
-
HPLC-grade Methanol and Water
-
Tris-HCl, EDTA, NaCl
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system
-
Fluorescence Detector
-
Reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Centrifuge
-
Spectrophotometer (for DNA quantification)
-
Heating block or water bath (90°C)
-
pH meter
-
Vortex mixer
-
B. Protocol 1: DNA Isolation and Purification
This protocol is for isolating DNA from mononuclear white blood cells (lymphocyte plus monocyte fraction, LMF).[5]
-
Isolate LMF from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Lyse the cells in a buffer containing Tris-HCl, EDTA, and SDS.
-
Treat the lysate with Proteinase K to digest proteins.
-
Perform sequential RNA digestion using RNase A and RNase T1.
-
Extract proteins using phenol:chloroform:isoamyl alcohol. Centrifuge to separate phases and carefully collect the upper aqueous phase containing DNA.
-
Precipitate DNA by adding sodium acetate and ice-cold absolute ethanol.
-
Spool the DNA precipitate and wash with 70% ethanol.
-
Air-dry the DNA pellet and resuspend in a suitable buffer (e.g., TE buffer).
-
Determine DNA concentration and purity using a spectrophotometer (A260/A280 ratio). A minimum of 100 µg of DNA is recommended for each analysis.[5]
C. Protocol 2: Acid Hydrolysis of DNA
This protocol releases BPDE-tetrols from the DNA adducts.[4][5]
-
Place an aliquot containing 100 µg of purified DNA into a clean microcentrifuge tube.
-
Add 0.1 N HCl to the DNA sample.
-
Securely cap the tube and incubate at 90°C for 6 hours to ensure complete hydrolysis.[5]
-
After incubation, cool the sample to room temperature.
-
Neutralize the hydrolysate by adding an appropriate volume of a suitable base (e.g., NaOH or Tris-base) to bring the pH to ~7.0.
-
Centrifuge the sample to pellet any precipitate. The supernatant is now ready for HPLC analysis.
D. Protocol 3: HPLC-Fluorescence Analysis
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions. Perform a blank injection with methanol to ensure the system is clean.[5]
-
Injection: Inject the supernatant from the hydrolyzed sample onto the HPLC system.
-
Chromatography: Separate the B[a]P-tetrols using a reverse-phase C18 column with a methanol/water gradient.
-
Detection: Monitor the column eluent with a fluorescence detector set to excitation and emission wavelengths optimal for B[a]P-tetrols (e.g., Excitation: 344 nm, Emission: 398 nm).
-
Data Acquisition: Record the chromatogram and integrate the peak area corresponding to the retention time of the B[a]P tetrol I-1 standard.
E. Protocol 4: Quantification and Calibration
-
Prepare a stock solution of an authentic BPDE tetrol standard.[5]
-
Generate a calibration curve by spiking known amounts of the tetrol standard (e.g., 2, 4, 10, 20, 40, and 100 pg) into solutions containing 100 µg of untreated calf thymus DNA.[5]
-
Process these standards through the same acid hydrolysis and analysis procedure as the unknown samples.[5]
-
Plot the peak area of the tetrol standard against its concentration to generate a linear calibration curve.
-
Calculate the amount of tetrols in the unknown samples by comparing their peak areas to the calibration curve.[5]
-
Express the final adduct level as the number of adducts per 10⁸ nucleotides.
IV. Experimental Workflow Visualization
The overall process from sample collection to final data analysis is outlined below.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Exposome-Explorer - BPDE-DNA adduct (Compound) [exposome-explorer.iarc.fr]
- 7. Comparison of 32P-postlabeling and HPLC-FD analysis of DNA adducts in rats acutely exposed to benzo(a)pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Benzo[a]pyrene-Guanine Adducts in Single-Stranded DNA using the α-Hemolysin Nanopore - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Treating Cultured Cells with (+)-Anti-benzo[a]pyrene-7,8-diol-9,10-epoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Anti-benzo[a]pyrene-7,8-diol-9,10-epoxide ((+)-Anti-bpde) is the ultimate carcinogenic metabolite of benzo[a]pyrene, a polycyclic aromatic hydrocarbon found in tobacco smoke, grilled foods, and environmental pollutants.[1] It readily reacts with DNA, primarily at the N2 position of guanine, to form bulky adducts.[2][3] These DNA adducts can lead to mutations and initiate carcinogenesis if not properly repaired by the cell's DNA repair machinery, primarily through the Nucleotide Excision Repair (NER) pathway.[2] Understanding the cellular effects of this compound is crucial for toxicology studies, cancer research, and the development of chemopreventive agents.
These application notes provide detailed protocols for treating cultured cells with this compound and for subsequent analysis of its effects on cytotoxicity, DNA damage, and apoptosis.
Data Presentation
Table 1: Summary of this compound Treatment Conditions and Effects on TK6 Human B-lymphoblastoid Cells
| Parameter | Value | Reference |
| Cell Line | TK6 Human B-lymphoblastoid | [2] |
| Solvent for this compound | Anhydrous Tetrahydrofuran (THF) | [4] |
| Treatment Concentrations | 10 nM - 200 nM | [2] |
| Incubation Time | 1 hour | [2] |
| Cytotoxicity (Colony Forming Ability) | No significant cytotoxicity up to 100 nM. 50% decrease at 200 nM. | [2] |
| DNA Adduct Formation | Linear increase in DNA adducts from 10 nM to 50 nM. | [2] |
| DNA Adduct Repair | ~30% of adducts removed within 8 hours; ~60% removed within 24 hours via NER. | [2] |
Table 2: Recommended Concentration Ranges for Various Downstream Assays
| Assay | Recommended this compound Concentration Range | Rationale | Reference |
| DNA Adduct Quantification | 10 nM - 50 nM | Low, non-cytotoxic range to study adduct formation and repair. | [2] |
| Mutagenicity Testing (e.g., PIG-A assay) | 10 nM - 50 nM | To assess mutagenic potential without confounding cytotoxic effects. | [2] |
| Gene Expression Profiling | 10 nM - 200 nM | To capture transcriptional responses in both non-cytotoxic and cytotoxic ranges. | [2] |
| Apoptosis Assays | 100 nM - 1 µM | Concentrations approaching and exceeding the cytotoxic threshold are likely to induce apoptosis. | Inferred from cytotoxicity data[2] |
| Western Blotting for Signaling Pathways | 50 nM - 500 nM | To observe activation of DNA damage response pathways like p53. | [5] |
Experimental Protocols
Protocol 1: General Procedure for Treating Cultured Cells with this compound
This protocol provides a general guideline for treating adherent or suspension cells with this compound. Specific parameters such as cell density, this compound concentration, and incubation time should be optimized for each cell line and experimental objective.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
Anhydrous tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)[4][6]
-
Phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of this compound Stock Solution:
-
Caution: this compound is a potent carcinogen. Handle with extreme care using appropriate personal protective equipment (PPE) in a chemical fume hood.
-
Prepare a fresh stock solution of this compound immediately before use to avoid hydrolysis.[4]
-
Dissolve this compound in anhydrous THF or DMSO to a high concentration (e.g., 1-10 mM).[4][6]
-
-
Treatment of Cells:
-
For adherent cells, remove the culture medium and wash the cells once with sterile PBS.
-
For suspension cells, pellet the cells by centrifugation and resuspend in fresh medium.
-
Add the desired volume of serum-free medium to the cells.
-
Prepare working solutions of this compound by diluting the stock solution in serum-free medium to the final desired concentrations. The final concentration of the solvent (THF or DMSO) should be kept low (e.g., ≤ 0.1%) to avoid solvent-induced toxicity.
-
Add the this compound working solutions to the cells and incubate for the desired period (e.g., 30 minutes to 24 hours) at 37°C in a humidified incubator with 5% CO2.[4]
-
-
Post-Treatment Processing:
-
After the incubation period, remove the this compound-containing medium.
-
Wash the cells three times with sterile PBS to remove any residual compound.[4]
-
The cells are now ready for downstream analysis (e.g., cytotoxicity assay, DNA extraction, protein lysis, or apoptosis assays). For DNA repair studies, cells can be further incubated in complete medium for various time points (e.g., 8 or 24 hours) before harvesting.[2]
-
Protocol 2: Quantification of this compound-DNA Adducts by HPLC-Fluorescence
This method allows for the sensitive detection and quantification of this compound-DNA adducts.
Materials:
-
This compound treated cells
-
DNA extraction kit
-
0.1 N HCl
-
HPLC system with a fluorescence detector
-
This compound tetrol standard
Procedure:
-
Genomic DNA Isolation: Isolate genomic DNA from treated and control cells using a commercial DNA extraction kit or standard phenol-chloroform extraction methods. Ensure high purity of the DNA.
-
Acid Hydrolysis of DNA:
-
HPLC Analysis:
-
Analyze the hydrolyzed samples by HPLC with fluorescence detection.[2]
-
The released tetrols are separated on a C18 reverse-phase column and detected by their native fluorescence.
-
-
Quantification:
-
Quantify the amount of adducts by comparing the peak area of the sample to a standard curve generated with known amounts of an authentic this compound tetrol standard.[7]
-
Protocol 3: Assessment of Apoptosis by Annexin V Staining and Flow Cytometry
This protocol describes a common method for detecting early-stage apoptosis.
Materials:
-
This compound treated cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) or other viability dye
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both floating and adherent cells to ensure all apoptotic cells are collected.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V positive, PI negative cells are in early apoptosis. Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Protocol 4: Western Blot Analysis of p53 Activation
This protocol details the detection of p53 protein levels and phosphorylation, which are often upregulated in response to DNA damage.
Materials:
-
This compound treated cells
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p53, anti-phospho-p53 (Ser15))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Mandatory Visualizations
Caption: Experimental workflow for treating cultured cells with this compound.
Caption: Simplified Nucleotide Excision Repair (NER) pathway for this compound adducts.
References
- 1. Two-step error-prone bypass of the (+)- and (-)-trans-anti-BPDE-N2-dG adducts by human DNA polymerases eta and kappa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular dynamics simulations of excimer forming this compound-DNA adducts in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevation of Cellular BPDE Uptake by Human Cells: A Possible Factor Contributing to Co-Carcinogenicity by Arsenite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adaptive upregulation of DNA repair genes following benzo(a)pyrene diol epoxide protects against cell death at the expense of mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BPDE, the Migration and Invasion of Human Trophoblast Cells, and Occurrence of Miscarriage in Humans: Roles of a Novel lncRNA-HZ09 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Synthesis and In Vitro Use of (+)-anti-BPDE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and in vitro application of (+)-anti-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide ((+)-anti-BPDE). This compound is the ultimate carcinogenic metabolite of benzo[a]pyrene, a polycyclic aromatic hydrocarbon found in tobacco smoke and other combustion products.[1] Due to its potent genotoxic activity, this compound is an essential tool for in vitro studies focused on DNA damage, repair mechanisms, mutagenesis, and carcinogenesis.
Caution: Benzo[a]pyrene and its derivatives, including this compound, are potent carcinogens and mutagens. All handling should be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE) in accordance with institutional safety guidelines.
Section 1: Synthesis of this compound
While this compound is often procured from specialized chemical repositories such as the NCI Chemical Carcinogen Reference Standard Repository, understanding its synthesis is crucial for researchers. The established method involves a multi-step enantioselective synthesis to yield the desired (+)-anti stereoisomer, which is significantly more tumorigenic than its counterparts.
Principle of Synthesis
The modern synthetic approach capitalizes on an enantioselective epoxidation of a benzo[a]pyrene precursor to establish the correct stereochemistry. A common precursor is (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene, which can be prepared on a multi-gram scale.[2] The synthesis of this compound from a precursor like 9,10-dihydrobenzo[a]pyrene involves a Jacobsen-type enantioselective epoxidation, followed by epoxide cleavage to form a tetrahydro-trans-diol.[3] This intermediate is often purified via crystallization of a derivative, such as a dibenzoate, to remove any contaminating antipode before the final epoxidation step.[3]
Protocol Outline for Synthesis
-
Precursor Synthesis : Synthesize the precursor, trans-7,8-dihydro-7,8-dihydroxybenzo[a]pyrene, from starting materials like pyrene and succinic anhydride through a multi-step process.[2]
-
Enantioselective Epoxidation : Perform an asymmetric epoxidation (e.g., Jacobsen epoxidation) on the 9,10-double bond of the precursor to stereoselectively form the epoxide.[3][4]
-
Purification : The final product requires purification, typically via High-Performance Liquid Chromatography (HPLC), to ensure high purity and separation from other stereoisomers.
Section 2: Application Notes for In Vitro Experiments
Protocol 1: Preparation of this compound Stock Solution
Due to the high reactivity and instability of the epoxide group in aqueous solutions, stock solutions must be prepared fresh immediately before each experiment.
-
Solvent Selection : Dissolve this compound in an anhydrous solvent. Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are commonly used.
-
Concentration : Prepare a high-concentration stock solution (e.g., 1-10 mM) to minimize the volume of solvent added to the cell culture medium. The final solvent concentration in the medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Handling : Perform all dilutions in a fume hood. Use glass or compatible plasticware, as BPDE may adsorb to certain plastics.
Protocol 2: Cell Culture and Treatment
This protocol provides a general guideline for treating adherent or suspension cells. Conditions should be optimized for the specific cell line.
-
Cell Seeding : Seed cells (e.g., human B-lymphoblastoid TK6 cells, human lung adenocarcinoma A549 cells) at a density that allows for logarithmic growth during the experiment.[5]
-
Pre-incubation : Allow cells to attach and resume growth for 24 hours post-seeding.
-
Treatment Preparation : Dilute the this compound stock solution to the desired final concentration in serum-free medium immediately before application.
-
Exposure : Remove the complete growth medium from the cells, wash once with phosphate-buffered saline (PBS), and add the BPDE-containing serum-free medium.
-
Incubation : Incubate cells with this compound for a defined period (e.g., 1-2 hours).[5]
-
Post-Treatment : After the incubation period, remove the treatment medium, wash the cells thoroughly with PBS (e.g., 3 times) to remove any residual compound, and add fresh complete growth medium.
-
Time Course : Culture the cells for the desired post-incubation period (e.g., 0, 8, 24 hours) before proceeding to downstream assays.
Protocol 3: Cytotoxicity Assessment (Colony Forming Ability Assay)
This assay determines the concentration-dependent cytotoxicity of this compound.
-
Cell Treatment : Treat cells with a range of this compound concentrations (e.g., 10 nM to 200 nM) as described in Protocol 2.
-
Cell Resuspension : After treatment, wash and harvest the cells. For adherent cells, use trypsin to detach them.
-
Cell Counting : Count the viable cells using a hemocytometer or automated cell counter.
-
Seeding in 96-Well Plates : Resuspend the cells in complete medium and seed them in 96-well plates at a very low density (e.g., 1-2 cells per well) in triplicate.
-
Incubation : Incubate the plates for a period sufficient for colony formation (e.g., 8-10 days).
-
Quantification : Count the number of wells that contain cell growth (colonies).
-
Calculation : Calculate cytotoxicity as the percentage of colony-forming wells relative to the solvent-treated control.
Protocol 4: Quantification of this compound-DNA Adducts (HPLC-Fluorescence)
This highly sensitive method quantifies the primary DNA lesion formed by this compound. The principle involves the acid-catalyzed hydrolysis of the stable N²-dG adduct to release the corresponding benzo[a]pyrene-tetrol (B[a]P tetrol I-1), which is then quantified by HPLC with fluorescence detection.
-
Cell Harvesting : Following treatment (Protocol 2), harvest at least 5x10⁶ cells per sample.
-
DNA Extraction : Isolate genomic DNA using a standard method (e.g., phenol-chloroform extraction or a commercial kit) ensuring high purity. Quantify the DNA using UV spectrophotometry.
-
Acid Hydrolysis : Hydrolyze 10-100 µg of DNA by adding 0.1 N HCl and incubating (e.g., at 90°C for 4 hours) to release the tetrols.
-
HPLC Analysis :
-
Column : Use a reverse-phase C18 column.
-
Mobile Phase : Employ a gradient of an organic solvent (e.g., methanol or acetonitrile) in a suitable buffer.
-
Detection : Use a fluorescence detector set to the appropriate excitation and emission wavelengths for B[a]P tetrol I-1.
-
-
Quantification : Calculate the amount of adducts by comparing the peak area of the tetrol in the sample to a standard curve generated with known amounts of B[a]P tetrol I-1. Adduct levels are typically expressed as adducts per 10⁸ nucleotides.
Section 3: Data Presentation
The following tables summarize quantitative data from published studies using this compound in various human cell lines.
Table 1: Cytotoxicity of this compound in TK6 Cells (Data sourced from a study on BPDE-induced genotoxicity)
| Concentration | Treatment Duration | Assay | Result | Reference |
| Up to 100 nM | 1 hour | Colony Forming Ability | No or very slight cytotoxicity | [3] |
| 200 nM | 1 hour | Colony Forming Ability | ~50% cytotoxicity | [3] |
Table 2: Quantification of this compound Induced DNA Adducts in TK6 Cells (Adducts measured immediately after a 1-hour treatment)
| Concentration | Adducts / 10⁸ Nucleotides | Detection Limit | Reference |
| 10 nM | Significant increase over control | 1 adduct / 10⁸ base pairs | [3] |
| 10 nM - 50 nM | Linear dose-dependent increase | ~60 adducts / cell | [3] |
Table 3: DNA Adduct Repair Kinetics in TK6 and A549 Cells (Percentage of initial adducts removed over time)
| Cell Line | Time Post-Treatment | % Adducts Repaired | Reference |
| TK6 | 8 hours | ~30% | [3] |
| TK6 | 24 hours | ~60% | [3] |
| A549 | 16 hours | >60% | [5] |
| A549 | 22 hours | ~70% | [5] |
Section 4: Signaling Pathways
Mechanism of Action
This compound exerts its genotoxic effects primarily by forming covalent adducts with DNA, preferentially at the N² position of guanine.[6] This creates a bulky lesion that distorts the DNA double helix.[1] If not repaired, this damage can block DNA replication and transcription, leading to mutations and cell death. The presence of these adducts triggers the DNA Damage Response (DDR), a complex signaling network that activates cell cycle checkpoints and DNA repair pathways. Key pathways activated by BPDE-induced damage include the p53 and JNK (c-Jun N-terminal kinase) signaling cascades, which can lead to cell cycle arrest, apoptosis, or an inflammatory response.[5][7]
References
- 1. (+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide - Wikipedia [en.wikipedia.org]
- 2. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 3. Enantioselective synthesis of the (+)-anti-7,8-dihydrodiol-9,10-epoxide of the potent carcinogen benzo[a]pyrene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzo[a]pyrene diol epoxide stimulates an inflammatory response in normal human lung fibroblasts through a p53 and JNK mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzo[a]Pyrene-7, 8-Diol-9, 10-Epoxide Suppresses the Migration and Invasion of Human Extravillous Trophoblast Swan 71 Cells Due to the Inhibited Filopodia Formation and Down-Regulated PI3K/AKT/CDC42/PAK1 Pathway Mediated by the Increased miR-194-3p - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying (+)-Anti-BPDE Adducts using 32P-Postlabeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the quantification of (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide ((+)-anti-BPDE) DNA adducts using the highly sensitive 32P-postlabeling assay. This method is particularly well-suited for detecting bulky aromatic adducts and is applicable across various research fields, including toxicology, pharmacology, and cancer research.
The 32P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts, which are covalent modifications of DNA.[1][2] The assay can detect as few as one adduct in 10^9 to 10^10 normal nucleotides, requiring only microgram quantities of DNA.[1][2] The procedure involves four main steps: enzymatic digestion of DNA, enrichment of the adducted nucleotides, radiolabeling of the adducts with 32P, and subsequent chromatographic separation and quantification.[1][2][3][4]
Experimental Workflow: 32P-Postlabeling Assay
The following diagram outlines the general workflow of the 32P-postlabeling assay for the detection of this compound DNA adducts.
Detailed Experimental Protocol
This protocol details the necessary steps for quantifying this compound DNA adducts.
1. Materials and Reagents
-
Micrococcal nuclease
-
Spleen phosphodiesterase
-
Nuclease P1 (for enrichment)
-
1-Butanol (for enrichment)
-
T4 Polynucleotide Kinase
-
[γ-32P]ATP
-
Polyethyleneimine (PEI)-cellulose TLC plates
-
Proteinase K
-
RNase A and T1
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Sodium acetate
-
TLC developing solvents (various salt and urea solutions)
2. DNA Isolation and Purification
-
Isolate DNA from tissues or cells using standard phenol-chloroform extraction or a commercial DNA isolation kit.
-
Treat the DNA with RNase A and RNase T1, followed by proteinase K to remove RNA and protein contamination.
-
Perform a final phenol:chloroform:isoamyl alcohol extraction and precipitate the DNA with ethanol.
-
Wash the DNA pellet with 70% ethanol, air dry, and resuspend in sterile water.
-
Determine the DNA concentration and purity using UV spectrophotometry.
3. Enzymatic Digestion of DNA
-
To 5-10 µg of DNA, add micrococcal nuclease and spleen phosphodiesterase.
-
Incubate at 37°C for 3-5 hours to digest the DNA into 3'-monophosphate nucleosides.[1]
4. Enrichment of Adducted Nucleotides
Two common methods for enriching bulky adducts like this compound are nuclease P1 treatment and butanol extraction.
-
Nuclease P1 Enhancement:
-
Following the initial digestion, add nuclease P1 to the DNA digest.
-
Incubate at 37°C for 30-60 minutes. Nuclease P1 selectively dephosphorylates normal nucleoside 3'-monophosphates to nucleosides, which are not substrates for T4 polynucleotide kinase, while adducted nucleotides remain largely intact.[3][5] This enhances the sensitivity of the assay.[5]
-
-
Butanol Extraction Enhancement:
-
Add a phase-transfer agent (e.g., tetrabutylammonium chloride) to the DNA digest.
-
Extract the adducted nucleotides into a 1-butanol phase.
-
The more hydrophobic adducted nucleotides are preferentially partitioned into the butanol layer, separating them from the bulk of normal nucleotides.
-
5. 32P-Postlabeling of Adducts
-
To the enriched adduct fraction, add T4 polynucleotide kinase and a molar excess of [γ-32P]ATP.
-
Incubate at 37°C for 30-60 minutes to transfer the 32P-orthophosphate to the 5'-hydroxyl group of the adducted nucleotides.[1][2]
6. Chromatographic Separation
-
Spot the 32P-labeled adduct mixture onto a PEI-cellulose TLC plate.
-
Develop the chromatogram in multiple dimensions using different solvent systems (typically containing urea and salts) to separate the adducted nucleotides from normal nucleotides and excess [γ-32P]ATP.
7. Quantification of Adducts
-
Visualize the separated adducts on the TLC plate using autoradiography or phosphorimaging.
-
Excise the radioactive spots corresponding to the this compound adducts and quantify the radioactivity using liquid scintillation counting or by analyzing the phosphorimager data.
-
Calculate the relative adduct labeling (RAL) value, which represents the number of adducts per 10^n normal nucleotides, by comparing the radioactivity of the adduct spots to the total amount of DNA analyzed.
Data Presentation
The following tables summarize quantitative data relevant to the 32P-postlabeling of DNA adducts.
Table 1: Comparison of Adduct Detection by Nuclease P1 and Butanol Extraction Enhancement Methods
| Chemical Agent | In Vivo/In Vitro | Target Tissue/Cells | Higher Adduct Detection Method | Reference |
| 2-Aminoanthracene (2AA) | In vivo & In vitro | Rat Lung Cells | Butanol Extraction | [3] |
| 2,4,7-Trinitro-9-fluorenone (TNF) | In vivo & In vitro | Rat Lung Cells | Butanol Extraction | [3] |
| Nitrosated Coal Dust Extract (NCDE) | In vivo & In vitro | Rat Lung Cells | Nuclease P1 | [3] |
| Cigarette Smoke Condensate | In vivo | Human Lymphocytes | Nuclease P1 | [2] |
Table 2: Representative Levels of BPDE-DNA Adducts in Rat Tissues Determined by 32P-Postlabeling
| Tissue | Adduct Level (adducts per 10^8 nucleotides) | Reference |
| Heart | Highest | [6] |
| Lung | Intermediate | [6] |
| Liver | Lowest | [6] |
Note: These are relative levels from a study comparing different tissues. Absolute values can vary depending on the dose and duration of exposure.
Signaling Pathway Activated by this compound Adducts
Bulky DNA adducts, such as those formed by this compound, can stall DNA replication forks and create regions of single-stranded DNA (ssDNA). This activates the ATR-Chk1 DNA damage response pathway, leading to cell cycle arrest and DNA repair.[7][8][9]
Application Notes
Advantages of the 32P-Postlabeling Assay:
-
High Sensitivity: Capable of detecting adduct levels as low as 1 in 10^10 nucleotides.[3][10]
-
Small Sample Requirement: Requires only microgram amounts of DNA.[3][10]
-
Broad Applicability: Can be used to detect a wide variety of bulky DNA adducts from different chemical classes and complex mixtures.[10][11]
-
Versatility: Applicable to in vivo and in vitro studies in humans, animals, and cell cultures.[1][2]
Limitations of the 32P-Postlabeling Assay:
-
Use of Radioactivity: Requires handling of 32P, which necessitates appropriate safety precautions and facilities.
-
Lack of Structural Identification: The assay does not provide direct structural information about the adducts detected.[6] Identification often relies on co-chromatography with known standards.
-
Potential for Artifacts: Incomplete digestion or labeling can lead to inaccurate quantification.
Applications in Research and Drug Development:
-
Biomonitoring: Monitoring human exposure to environmental or occupational carcinogens.[1][11]
-
Genotoxicity Testing: Determining the DNA-damaging potential of new chemical entities and drug candidates.[1][11]
-
Carcinogenesis Research: Elucidating the mechanisms of chemical carcinogenesis and the role of DNA adducts in tumor initiation.
-
DNA Repair Studies: Monitoring the formation and removal of DNA adducts to study DNA repair pathways.[1]
References
- 1. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of cigarette-smoke-induced DNA adducts by butanol extraction and nuclease P1-enhanced 32P-postlabeling in human lymphocytes and granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 5. BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of 32P-postlabeling and HPLC-FD analysis of DNA adducts in rats acutely exposed to benzo(a)pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 32P-postlabeling analysis of DNA adducts in human and rat mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ELISA-Based Detection of (+)-Anti-BPDE DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE)-DNA adducts using an enzyme-linked immunosorbent assay (ELISA). This methodology is a critical tool for assessing DNA damage induced by polycyclic aromatic hydrocarbons (PAHs), which are common environmental pollutants and known carcinogens.
Introduction
Benzo[a]pyrene (B[a]P), a potent PAH, is metabolically activated in the body to its ultimate carcinogenic metabolite, (+)-anti-BPDE.[1] This reactive epoxide can covalently bind to DNA, primarily at the N2 position of guanine, forming BPDE-DNA adducts.[2] If not repaired, these adducts can lead to mutations and initiate carcinogenesis.[3] The quantification of BPDE-DNA adducts serves as a valuable biomarker for assessing exposure to PAHs and the associated cancer risk.[4] The ELISA method offers a sensitive and high-throughput alternative to other techniques like HPLC with fluorescence detection or mass spectrometry for quantifying these adducts in biological samples.[5]
Principle of the Assay
The ELISA for this compound DNA adducts is a competitive immunoassay. The principle relies on the competition between BPDE-DNA adducts in the sample and a known amount of BPDE-DNA standard for binding to a specific primary antibody. The assay is typically performed in a 96-well plate pre-coated with a DNA binding solution to immobilize the sample DNA. A primary antibody specific for BPDE-DNA adducts is added, followed by a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP). The amount of antibody bound to the plate is inversely proportional to the concentration of BPDE-DNA adducts in the sample. The addition of a substrate for the enzyme results in a colorimetric reaction, which can be measured using a microplate reader. The concentration of BPDE-DNA adducts in the unknown samples is then determined by comparing their absorbance values to a standard curve generated with known concentrations of BPDE-DNA.[1][3][6]
Data Presentation
Table 1: Performance Characteristics of BPDE-DNA Adduct Detection Methods
| Parameter | ELISA | HPLC with Fluorescence Detection |
| Detection Limit | Higher concentrations required compared to HPLC (e.g., 25-fold higher)[5] | ~1 adduct per 10⁸ base pairs[5] |
| Sample Throughput | High | Low to medium |
| Equipment | Microplate reader | HPLC system with fluorescence detector |
| Complexity | Relatively simple and rapid | More complex and time-consuming |
| Specificity | Dependent on antibody specificity | High |
Table 2: Example Data from BPDE-HSA Adduct ELISA in Human Plasma[7]
| Population | BPDE-HSA Adduct Range (ng/mg HSA) | BPDE-HSA Adduct Range (fmol/mg HSA) |
| Smokers and Nonsmokers | 0.335 – 0.941 | 4.59 – 47.2 |
| Highway Workers | 0.346 – 13.8 | 5.68 – 228 |
Note: This table shows data for BPDE-protein adducts, which can also be measured by ELISA and serve as a surrogate marker for BPDE-DNA adducts.
Mandatory Visualizations
Caption: Metabolic activation of Benzo[a]pyrene to this compound and subsequent DNA adduct formation.
Caption: General experimental workflow for the ELISA-based detection of BPDE-DNA adducts.
Experimental Protocols
Materials and Reagents
-
96-well DNA-binding plates
-
BPDE-DNA standard
-
Anti-BPDE primary antibody
-
HRP-conjugated secondary antibody
-
Assay Diluent
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
DNA extraction kit
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
-
Microplate reader capable of reading absorbance at 450 nm
Sample Preparation
-
DNA Extraction: Isolate genomic DNA from cells or tissues using a commercial DNA extraction kit or a standard phenol-chloroform extraction method. Ensure the DNA is of high purity (A260/A280 ratio of ~1.8).
-
DNA Quantification: Determine the concentration of the extracted DNA using a spectrophotometer or a fluorometric method.
-
DNA Dilution: Dilute the DNA samples and the BPDE-DNA standard to the working concentration recommended by the specific ELISA kit manufacturer (e.g., 2-5 µg/mL) in TE buffer.[7]
ELISA Procedure
-
DNA Coating: Add 50 µL of the diluted DNA samples and standards in duplicate to the wells of the DNA-binding plate.[8]
-
Add 50 µL of DNA Binding Solution to each well.[8]
-
Incubate the plate overnight at room temperature on an orbital shaker to allow the DNA to adsorb to the well surface.[8]
-
Washing: Aspirate the coating solution and wash the wells three times with 200 µL of 1X Wash Buffer per well.
-
Blocking (Optional but Recommended): Some protocols may include a blocking step to reduce non-specific binding. If so, add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature. Wash the wells as described above.
-
Primary Antibody Incubation: Dilute the anti-BPDE primary antibody in Assay Diluent according to the manufacturer's instructions. Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Assay Diluent. Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Reaction: Add 100 µL of the TMB Substrate Solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stop Reaction: Stop the enzymatic reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis
-
Blank Subtraction: Subtract the average absorbance of the blank wells (containing no DNA or no primary antibody) from the absorbance readings of all other wells.
-
Standard Curve Generation: Plot the absorbance values of the BPDE-DNA standards against their corresponding concentrations. Use a four-parameter logistic (4-PL) curve fit for best results.
-
Quantification of BPDE-DNA Adducts: Determine the concentration of BPDE-DNA adducts in the unknown samples by interpolating their absorbance values from the standard curve. The results are typically expressed as the number of adducts per 10⁸ nucleotides or as ng of BPDE per µg of DNA.[5][9]
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number of wash steps or the volume of wash buffer. |
| Non-specific antibody binding | Include a blocking step or increase the concentration of the blocking agent. | |
| Contaminated reagents | Use fresh, high-quality reagents. | |
| Low Signal | Insufficient incubation times | Optimize incubation times for antibodies and substrate. |
| Inactive enzyme or substrate | Check the expiration dates and storage conditions of the HRP conjugate and TMB substrate. | |
| Low concentration of adducts in the sample | Concentrate the DNA sample or use a more sensitive detection method if available. | |
| High Well-to-Well Variability | Inaccurate pipetting | Use calibrated pipettes and ensure consistent technique. |
| Incomplete washing | Ensure all wells are washed thoroughly and consistently. | |
| Edge effects in the plate | Avoid using the outer wells of the plate or ensure proper plate sealing during incubations. |
Conclusion
The ELISA for this compound DNA adducts is a valuable and robust method for biomonitoring studies and in vitro toxicological assessments. Its high-throughput nature and relative simplicity make it an attractive tool for researchers in environmental health, toxicology, and cancer research. By following the detailed protocols and understanding the principles of the assay, researchers can obtain reliable and reproducible data on the extent of DNA damage induced by carcinogenic PAHs.
References
- 1. mybiosource.com [mybiosource.com]
- 2. researchgate.net [researchgate.net]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. Benzo(a)pyrene diolepoxide (BPDE)-DNA adduct levels in leukocytes of smokers in relation to polymorphism of CYP1A1, GSTM1, GSTP1, GSTT1, and mEH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Others BPDE DNA Adduct ELISA Kit [ABIN2345020] - DNA samples [antibodies-online.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. gen.store [gen.store]
Application Notes and Protocols for the Identification of (+)-Anti-BPDE Adducts by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[a]pyrene (B[a]P), a ubiquitous environmental pollutant and a component of tobacco smoke, is a potent procarcinogen.[1][2][3][4][5] Its carcinogenicity is mediated through its metabolic activation to highly reactive epoxides, primarily the (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide ((+)-anti-BPDE).[1][2][3][4][5] This ultimate carcinogen covalently binds to cellular macromolecules, most notably DNA, to form DNA adducts. The formation of this compound-DNA adducts, particularly at the N2 position of guanine (dG), is a critical event in the initiation of carcinogenesis.[1][2][3][4][5]
Accurate and sensitive detection and quantification of these adducts are crucial for understanding the mechanisms of chemical carcinogenesis, for assessing human exposure to B[a]P, and for evaluating the efficacy of potential chemopreventive agents. Mass spectrometry (MS) has emerged as a powerful analytical tool for the identification and quantification of DNA adducts due to its high sensitivity, specificity, and ability to provide structural information.[6][7]
This document provides detailed application notes and protocols for the identification of this compound adducts using various mass spectrometry techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Accelerator Mass Spectrometry (AMS), and Gas Chromatography-Mass Spectrometry (GC/MS).
Metabolic Activation of Benzo[a]pyrene and Formation of this compound-DNA Adducts
The metabolic activation of B[a]P to its ultimate carcinogenic form, this compound, is a multi-step process primarily mediated by cytochrome P450 enzymes (CYP1A1 and CYP1B1) and epoxide hydrolase.[1][8] The resulting this compound is a highly reactive electrophile that can attack nucleophilic sites on DNA bases, with a preference for the exocyclic amino group of guanine, forming the major adduct, this compound-N²-dG.
Caption: Metabolic activation of Benzo[a]pyrene to this compound and formation of DNA adducts.
Mass Spectrometry Techniques for this compound Adduct Analysis
Several mass spectrometry-based methods have been developed for the sensitive detection and quantification of BPDE-DNA adducts. The choice of technique often depends on the required sensitivity, the amount of available biological material, and the specific research question.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a widely used technique for the analysis of DNA adducts due to its high sensitivity, specificity, and suitability for complex biological matrices.[2][3][4][6] The method involves the separation of digested DNA components by liquid chromatography followed by mass spectrometric detection and fragmentation to confirm the identity of the adducts.
Caption: General experimental workflow for LC-MS/MS analysis of BPDE-DNA adducts.
1. DNA Isolation:
-
Isolate genomic DNA from tissues or cells using standard methods such as phenol-chloroform extraction or commercial DNA isolation kits.[9]
-
Ensure high purity of the DNA, as contaminants can interfere with enzymatic digestion and MS analysis.
2. Enzymatic Hydrolysis:
-
Digest 10-20 µg of DNA to individual nucleosides.
-
Add DNase I (0.5 units/mL) and an internal standard, such as [¹⁵N₅]BPDE-dG, to the DNA sample.[10]
-
Incubate at 37°C for 3 hours.[10]
-
Subsequently, add phosphodiesterase I (0.0002 units/mL) and alkaline phosphatase (0.004 units/mL).[10]
-
Incubate at 37°C for an additional 4 hours.[10]
3. Solid Phase Extraction (SPE) for Sample Cleanup:
-
Use a C18 SPE cartridge to enrich the hydrophobic BPDE-dG adducts and remove unmodified nucleosides.
-
Condition the cartridge with methanol and then with water.
-
Load the hydrolyzed DNA sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the adducts with methanol.
-
Evaporate the eluate to dryness and reconstitute in a small volume of mobile phase for LC-MS/MS analysis.[10]
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reversed-phase column (e.g., Hypersil Gold 1.9 µm, 100 x 2.10 mm).[10]
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid.[10] A typical gradient might be: 5% acetonitrile for 1 min, ramp to 20-28% acetonitrile over 19 min, then a wash step with high acetonitrile concentration.[10]
-
Set the flow rate to approximately 0.35 mL/min.[10]
-
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source in positive ion mode.[10]
-
Set the spray voltage to 3500 V, vaporizer temperature to 300°C, and capillary temperature to 270°C.[10]
-
Perform tandem mass spectrometry using multiple reaction monitoring (MRM) mode.
-
For this compound-dG, the protonated molecule [M+H]⁺ is at m/z 570.[4][5][10]
-
The characteristic fragmentation involves the neutral loss of the deoxyribose moiety (-116 Da), resulting in a major product ion at m/z 454.[5][10] Other fragment ions may be observed at m/z 303, 285, and 257.[5][9][10]
-
The transition for the internal standard, [¹⁵N₅]BPDE-dG, would be m/z 575 → 459.[10]
-
| Sample Type | Population | BPDE-N²-dG Levels (adducts/10⁸ nucleotides) | Reference |
| Oral Buccal Cells | Smokers | 20.18 ± 8.40 | [1] |
| Oral Buccal Cells | Non-smokers | 0.84 ± 1.02 | [1] |
| Human Umbilical Cord Blood | Normal and Birth Defect Groups | Detected in all samples (no significant difference between groups) | [2][3][4] |
Accelerator Mass Spectrometry (AMS)
AMS is an exceptionally sensitive technique for quantifying DNA adducts, capable of detecting as low as one adduct per 10¹² nucleotides.[11][12][13][14] This method requires the use of carcinogens labeled with rare, long-lived isotopes, most commonly carbon-14 (¹⁴C).
Caption: General experimental workflow for AMS analysis of BPDE-DNA adducts.
1. Exposure to ¹⁴C-labeled Benzo[a]pyrene:
-
This technique is typically used in research settings involving animal models or in vitro systems where exposure to a radiolabeled compound can be controlled.
2. DNA Isolation:
-
Isolate DNA from the tissues of interest using methods that ensure high purity and yield, such as proteinase K digestion followed by column purification.[12]
-
Rigorous washing steps with 70% ethanol are crucial to remove any unbound ¹⁴C-B[a]P or its metabolites.[12]
3. Sample Preparation for AMS:
-
The purified DNA is converted to elemental carbon (graphite) through a process of combustion and reduction.
-
The DNA sample is combusted in a sealed quartz tube with copper oxide to produce CO₂.
-
The CO₂ is then cryogenically purified and reduced to graphite using a metal catalyst (e.g., iron or cobalt).
4. AMS Measurement:
-
The graphite sample is placed in the ion source of the AMS instrument.
-
Negative ions are generated and accelerated through a tandem Van de Graaff accelerator.
-
The high energy breaks up molecular isobars, and magnets and electrostatic analyzers separate the ions based on their mass-to-charge ratio.
-
A detector counts the individual ¹⁴C atoms, and the total ¹²C current is measured.
-
The ratio of ¹⁴C to ¹²C is used to calculate the number of adducts per nucleotide.
| Technique | Detection Limit (adducts/nucleotide) | Reference |
| Accelerator Mass Spectrometry (AMS) | 1 in 10¹¹ - 10¹² | [12][13][14] |
| Conventional Methods (e.g., ³²P-postlabeling, immunoassays) | 1 in 10⁷ - 10⁹ | [14] |
Gas Chromatography-Mass Spectrometry (GC/MS)
GC/MS can also be used for the analysis of BPDE adducts, typically after chemical hydrolysis of the adducts to release BPDE-tetraols.[15][16] This method requires derivatization of the tetraols to make them volatile for GC analysis.
1. DNA Hydrolysis:
-
Acid hydrolysis of the DNA sample is performed to release the BPDE moiety as benzo[a]pyrene-tetraols.
2. Extraction and Derivatization:
-
The tetraols are extracted from the aqueous hydrolysate using an organic solvent.
-
The extracted tetraols are then derivatized, for example, by silylation with bis(trimethylsilyl)acetamide, to increase their volatility.[15]
3. GC/MS Analysis:
-
The derivatized sample is injected into a gas chromatograph for separation.
-
The separated components are then introduced into a mass spectrometer for detection.
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target tetraol derivatives.
Conclusion
Mass spectrometry offers a range of powerful techniques for the identification and quantification of this compound-DNA adducts. LC-MS/MS is a versatile and widely accessible method providing excellent sensitivity and structural confirmation. AMS provides unparalleled sensitivity for studies involving radiolabeled compounds, making it ideal for low-dose exposure studies. GC/MS offers an alternative approach, particularly for the analysis of BPDE-tetraols released from DNA. The choice of the most appropriate technique will depend on the specific research goals, the nature of the samples, and the required level of sensitivity. The detailed protocols and data presented in these application notes provide a valuable resource for researchers in the fields of toxicology, cancer research, and drug development.
References
- 1. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of BPDE-DNA adducts in human umbilical cord blood by LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Detection of BPDE-DNA adducts in human umbilical cord blood by LC-MS/M" by L. Guo, X. Jiang et al. [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. Emerging Technologies in Mass Spectrometry-Based DNA Adductomics [mdpi.com]
- 7. ugent.be [ugent.be]
- 8. Benzo(a)pyrene diolepoxide (BPDE)-DNA adduct levels in leukocytes of smokers in relation to polymorphism of CYP1A1, GSTM1, GSTP1, GSTT1, and mEH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jfda-online.com [jfda-online.com]
- 11. Application of accelerated mass spectrometry (AMS) in DNA adduct quantification and identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Use of Accelerator Mass Spectrometry in Human Health and Molecular Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Analysis of DNA and protein adducts of benzo[a]pyrene in human tissues using structure-specific methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (+)-Anti-BPDE in DNA Repair Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-anti-Benzo[a]pyrene diol epoxide ((+)-Anti-BPDE) is a highly carcinogenic metabolite of benzo[a]pyrene, a polycyclic aromatic hydrocarbon found in tobacco smoke, grilled foods, and environmental pollutants.[1][2] Its significance in cancer research stems from its ability to form covalent adducts with DNA, primarily at the N2 position of guanine.[2][3][4] These bulky lesions distort the DNA helix, block replication and transcription, and if not repaired, can lead to mutations and the initiation of carcinogenesis.[2][5] Consequently, this compound serves as a critical tool in DNA repair studies to elucidate the mechanisms of cellular defense against genotoxic insults and to evaluate the efficacy of potential cancer therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in this context.
Application Notes
This compound is predominantly used to study the Nucleotide Excision Repair (NER) pathway, the primary mechanism for removing bulky DNA adducts.[2][6][7] By inducing DNA damage with this compound, researchers can investigate various aspects of the DNA damage response (DDR), including:
-
DNA Adduct Formation and Repair Kinetics: Quantifying the formation and subsequent removal of BPDE-DNA adducts over time allows for the assessment of a cell's or organism's DNA repair capacity.[8][9][10]
-
Identification and Characterization of DNA Repair Proteins: this compound-induced damage can be used in cellular and in vitro assays to identify and characterize the function of proteins involved in the NER pathway.[2][4]
-
Drug Discovery and Development: This compound is valuable for screening and validating the efficacy of drugs that target DNA repair pathways or enhance the cytotoxic effects of DNA-damaging agents.[11][12][13]
-
Mutagenesis Studies: Analyzing the types and frequencies of mutations induced by this compound helps to understand the molecular basis of carcinogenesis.[5][14]
-
Evaluation of Individual Susceptibility to Carcinogens: Cellular assays using this compound can help assess an individual's DNA repair capacity, potentially identifying those at higher risk for smoking-related cancers.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound-induced DNA adduct formation and repair.
Table 1: this compound Induced DNA Adduct Formation in TK6 Cells [2][8]
| This compound Concentration | DNA Adducts / 108 Base Pairs |
| 10 nM | ~100 |
| 50 nM | ~500 |
Data obtained by HPLC with fluorescence detection.[2]
Table 2: Repair of this compound Induced DNA Adducts in TK6 Cells [2][8]
| Time After Treatment | Percentage of Adducts Removed |
| 8 hours | ~30% |
| 24 hours | ~60% |
The relative repair capacity was found to be independent of the initial BPDE concentration.[2]
Table 3: DNA Adduct Repair in Repair-Proficient Human Fibroblasts [9][10]
| Initial Damage Level (adducts/106 nucleotides) | Time | Percentage of Adducts Removed |
| 0.882 | 4 hours | ~50% |
| 3.44 ± 0.17 | 8 hours | ~50% |
| 20.7 ± 1.5 | 8 hours | ~40% |
| 105 ± 8 | 24 hours | 33% |
| 177 ± 1 | 24 hours | 19% |
Data suggests that the efficiency of cellular repair is impacted by the initial level of DNA damage.[9][10]
Table 4: BPDE-DNA Adduct Repair at Specific Codons in the K-ras Gene (NHBE Cells) [15]
| Codon | Time After Treatment | Percentage of Adducts Removed |
| Codon 12 | 8 hours | 30% |
| Codon 14 | 8 hours | 65% |
Demonstrates that the rate of DNA repair can vary depending on the sequence context.[15]
Experimental Protocols
Protocol 1: Induction and Quantification of this compound-DNA Adducts by HPLC-Fluorescence
This protocol is adapted from studies on TK6 cells.[2]
1. Cell Culture and Treatment: a. Culture TK6 cells in RPMI-1640 medium supplemented with 10% FBS. b. Incubate cells with the desired concentration of this compound (e.g., 10 nM to 50 nM) for 1 hour. c. For repair studies, wash the cells with PBS and resuspend them in fresh medium for various post-incubation times (e.g., 0, 8, or 24 hours).
2. DNA Isolation: a. Harvest approximately 6.5 x 106 cells by centrifugation. b. Wash the cell pellet with Tris-buffered saline (TBS). c. Isolate genomic DNA using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit) to obtain 10-100 µg of DNA.
3. Acid Hydrolysis: a. Hydrolyze the stable DNA adducts at the N2 position of guanine by incubating the DNA in 0.1 N HCl. This releases the corresponding tetrol I-1.[2]
4. HPLC-Fluorescence Analysis: a. Quantify the released tetrol I-1 using a High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector. b. Generate a standard curve with a known amount of BPDE tetrol standard to calculate the amount of adducts in the experimental samples.[16]
Protocol 2: Immunoassay for Detection of (±)-anti-BPDE-DNA Adducts
This protocol is based on non-competitive immunoassays.[9][10]
1. Cell Culture and Treatment: a. Culture human fibroblasts in appropriate medium. b. Expose cells to varying concentrations of (±)-anti-BPDE to achieve a range of initial DNA damage levels. c. For repair studies, incubate the cells in fresh medium for different time points after treatment.
2. DNA Isolation and Quantification: a. Isolate genomic DNA from the treated cells. b. Accurately quantify the DNA concentration.
3. Immuno-Slot Blot Assay: a. Immobilize a known amount of the isolated DNA onto a nitrocellulose membrane using a slot blot apparatus. b. Block the membrane to prevent non-specific antibody binding. c. Incubate the membrane with a primary antibody specific for (±)-anti-BPDE DNA adducts (e.g., polyclonal antiserum BP1 or monoclonal antibody 5D2).[9][10] d. Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). e. Add a chemiluminescent substrate and detect the signal. f. Quantify the adduct levels by comparing the signal intensity to a standard curve of DNA with a known number of adducts.
Protocol 3: 32P-Postlabeling Assay for Bulky DNA Adducts
This method is highly sensitive for detecting DNA adducts.[5]
1. Cell Culture, Treatment, and DNA Isolation: a. Follow the steps outlined in Protocol 1 for cell treatment and DNA isolation.
2. DNA Digestion: a. Digest the DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
3. Adduct Enrichment: a. Enrich the adducted nucleotides, for example, by nuclease P1 treatment, which dephosphorylates normal nucleotides but not the bulky adducts.
4. 32P-Labeling: a. Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
5. Chromatographic Separation: a. Separate the 32P-labeled adducted nucleotides by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
6. Detection and Quantification: a. Detect the radioactive spots by autoradiography or phosphorimaging. b. Quantify the adduct levels based on the radioactivity of the spots corresponding to the BPDE adducts.
Signaling Pathways and Visualizations
Nucleotide Excision Repair (NER) Pathway
This compound induced DNA adducts are primarily repaired by the Nucleotide Excision Repair (NER) pathway.[2][6] NER can be divided into two sub-pathways: Global Genomic NER (GG-NER) and Transcription-Coupled NER (TC-NER).[7][17]
-
GG-NER: This pathway recognizes and removes lesions throughout the genome. The initial damage recognition is mediated by the XPC-RAD23B complex, often with the help of the DDB1-DDB2 (XPE) complex.[2][17]
-
TC-NER: This pathway specifically repairs lesions on the transcribed strand of active genes. Damage is recognized when RNA polymerase stalls at the lesion.[7]
Following damage recognition, both pathways converge. The TFIIH complex is recruited to unwind the DNA around the lesion. XPG and the XPF-ERCC1 complex then incise the damaged strand on either side of the adduct, releasing a short oligonucleotide containing the damage. DNA polymerase fills the gap, and DNA ligase seals the nick.[7]
Caption: Nucleotide Excision Repair (NER) pathway for this compound adducts.
Experimental Workflow for DNA Adduct Analysis
The general workflow for studying this compound induced DNA damage and repair involves several key steps, from cell treatment to data analysis.
Caption: General workflow for studying this compound DNA damage and repair.
Logical Relationship of BPDE-Induced Events
The formation of this compound-DNA adducts initiates a cascade of cellular events that can ultimately lead to different cell fates.
Caption: Cellular fates following this compound induced DNA damage.
References
- 1. Detection of Benzo[a]pyrene-Guanine Adducts in Single-Stranded DNA using the α-Hemolysin Nanopore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adaptive upregulation of DNA repair genes following benzo(a)pyrene diol epoxide protects against cell death at the expense of mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AOP-Wiki [aopwiki.org]
- 6. DNA repair phenotype and cancer susceptibility—A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleotide excision repair - Wikipedia [en.wikipedia.org]
- 8. BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. DNA repair in human cells: quantitative assessment of bulky anti-BPDE-DNA adducts by non-competitive immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-cancer drug discovery and development: Bcl-2 family small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two-step error-prone bypass of the (+)- and (-)-trans-anti-BPDE-N2-dG adducts by human DNA polymerases eta and kappa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Nucleotide excision repair: a versatile and smart toolkit: Nucleotide excision repair - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring (+)-Anti-BPDE Induced DNA Damage using the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The comet assay, or single-cell gel electrophoresis (SCGE), is a rapid, sensitive, and versatile method for quantifying DNA damage in individual cells.[1][2][3][4][5][6][7][8] This technique is particularly valuable in genotoxicity testing, human biomonitoring, and drug development for assessing the impact of various agents on DNA integrity.[2][3][5] One such agent of significant interest is (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide ((+)-anti-BPDE), the ultimate carcinogenic metabolite of benzo[a]pyrene, a widespread environmental pollutant found in tobacco smoke, automobile exhaust, and charred foods.[8][9] this compound induces bulky DNA adducts, primarily at the N2 position of guanine, which distort the DNA helix and can lead to mutations and cancer if not repaired.[8][9][10]
These bulky adducts are primarily repaired by the Nucleotide Excision Repair (NER) pathway.[8][9] The alkaline comet assay is particularly well-suited for detecting the transient single-strand breaks and alkali-labile sites that are generated as intermediates during the NER process.[11] This application note provides a detailed protocol for utilizing the alkaline comet assay to measure DNA damage induced by this compound.
Principle of the Comet Assay
The comet assay is based on the principle that damaged DNA, containing strand breaks, relaxes from its supercoiled state and migrates out of the nucleus under the influence of an electric field, forming a "comet" shape.[6] Intact, undamaged DNA remains within the nucleus, forming the "head" of the comet, while the fragmented DNA migrates to form the "tail". The intensity and length of the comet tail are directly proportional to the amount of DNA damage.[12] The alkaline version of the assay (pH > 13) is used to detect single-strand breaks, double-strand breaks, and alkali-labile sites.[6][7]
This compound Induced DNA Damage and Repair Pathway
This compound is a potent genotoxic agent that covalently binds to DNA, forming bulky adducts.[8][9] This type of DNA damage is recognized and repaired by the Nucleotide Excision Repair (NER) pathway.
Mechanism of this compound DNA Damage and NER:
-
Adduct Formation: this compound intercalates into the DNA and its epoxide ring covalently binds to the N2 position of guanine.[9]
-
Damage Recognition: The bulky lesion distorts the DNA helix, which is recognized by the NER machinery, involving proteins like XPC and DDB2.[13]
-
Incision: Endonucleases, such as XPF and XPG, incise the damaged DNA strand on both sides of the adduct, creating a single-strand gap.[13]
-
Excision: The oligonucleotide fragment containing the adduct is removed.
-
Synthesis and Ligation: DNA polymerase fills the gap using the undamaged strand as a template, and DNA ligase seals the nick.
The alkaline comet assay detects the transient single-strand breaks generated during the incision step of NER, providing a measure of the ongoing repair activity and, indirectly, the extent of the initial DNA damage.[11]
Caption: Signaling pathway of this compound induced DNA damage and repair.
Experimental Protocols
This section provides a detailed step-by-step protocol for the alkaline comet assay to measure this compound induced DNA damage.
Materials and Reagents
-
Cells: Suspension or adherent cells of interest.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Microscope Slides: Pre-coated slides are recommended for better adherence.[14]
-
Low Melting Point (LMP) Agarose: 1% (w/v) in PBS.
-
Normal Melting Point (NMP) Agarose: 1% (w/v) in water (for pre-coating slides).
-
Lysis Solution (Freshly Prepared): 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use.
-
Alkaline Unwinding and Electrophoresis Buffer (Freshly Prepared, pH > 13): 300 mM NaOH, 1 mM EDTA.[6]
-
Neutralization Buffer: 0.4 M Tris, pH 7.5.
-
DNA Staining Solution: e.g., SYBR® Green I or Ethidium Bromide.
-
Phosphate Buffered Saline (PBS): Ca2+ and Mg2+ free.
-
Electrophoresis Tank and Power Supply.
-
Fluorescence Microscope with appropriate filters.
-
Comet Assay Analysis Software.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the comet assay.
Detailed Protocol
1. Cell Culture and Treatment with this compound
-
Culture cells to an appropriate confluency.
-
Expose cells to various concentrations of this compound (and a vehicle control, e.g., DMSO) for a defined period (e.g., 2-4 hours). All manipulations of this compound should be performed in a chemical fume hood with appropriate personal protective equipment.
-
Include a positive control, such as cells treated with a known genotoxic agent (e.g., 20 µM etoposide for 4 hours), to ensure the assay is working correctly.[14]
2. Preparation of Single-Cell Suspension
-
After treatment, harvest the cells. For adherent cells, use trypsin and neutralize with media containing serum.
-
Centrifuge the cell suspension at 300 x g for 4 minutes.[15]
-
Discard the supernatant and resuspend the cell pellet in ice-cold PBS to a concentration of approximately 2 x 10^5 cells/mL.[15]
-
Keep the cell suspension on ice to prevent DNA repair. It is recommended to perform subsequent steps under low light conditions to avoid inducing additional DNA damage.[14]
3. Embedding Cells in Agarose
-
Melt 1% LMP agarose and maintain it in a 37°C water bath.[15]
-
Combine the cell suspension with the LMP agarose at a 1:10 ratio (v/v).[14]
-
Immediately pipette 50-75 µL of the cell/agarose mixture onto a pre-coated slide.[12][14]
-
Gently spread the mixture over the well area using the pipette tip.[14]
-
Place the slides flat at 4°C for 10-30 minutes to allow the agarose to solidify.[12]
4. Cell Lysis
-
Carefully immerse the slides in freshly prepared, chilled (4°C) Lysis Solution.
-
Incubate for at least 1 hour at 4°C in the dark.[12] This step lyses the cell and nuclear membranes, leaving behind the nucleoid containing supercoiled DNA.
5. Alkaline Unwinding and Electrophoresis
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold (4°C) alkaline electrophoresis buffer until the slides are just covered.[15]
-
Let the slides sit in the alkaline buffer for 20-60 minutes at 4°C in the dark to allow for DNA unwinding and expression of alkali-labile sites.[7][12]
-
Perform electrophoresis at a low voltage (e.g., 0.7-1.0 V/cm, ~300 mA) for 20-45 minutes at 4°C.[16] The optimal time and voltage should be determined empirically for your specific cell type and equipment.
6. Neutralization and Staining
-
After electrophoresis, carefully remove the slides from the tank and gently immerse them in neutralization buffer for 5-10 minutes. Repeat this step two to three times.
-
Drain the excess buffer and immerse the slides in 70% ethanol for 5 minutes.[12]
-
Air dry the slides completely.[12]
-
Once dry, apply a sufficient volume of DNA staining solution (e.g., 50 µL of SYBR® Green I) to each agarose circle and let it sit for 5-15 minutes in the dark.[12]
7. Visualization and Data Analysis
-
Visualize the comets using a fluorescence microscope with the appropriate filter set.
-
Capture images of at least 50-100 randomly selected comets per slide.[16]
-
Use specialized comet assay software to quantify the extent of DNA damage.[17]
Data Presentation and Interpretation
The primary endpoint of the comet assay is the quantification of DNA migration. Several parameters can be measured, with "% Tail DNA" being the most commonly recommended descriptor.[18]
| Parameter | Description |
| % Tail DNA | The percentage of the total DNA intensity that is in the tail. This is a robust and widely used metric. |
| Tail Moment | A composite measure calculated as the product of the tail length and the percentage of DNA in the tail. |
| Olive Tail Moment | The product of the distance between the center of mass of the head and the center of mass of the tail, and the percentage of DNA in the tail. |
The results should be presented as the mean ± standard error of the mean (SEM) for each treatment group. Statistical analysis, such as ANOVA followed by a post-hoc test, should be performed to determine the significance of the results.[19]
Expected Quantitative Data
The following table summarizes typical experimental conditions and expected outcomes for the comet assay with this compound. These values are illustrative and may need to be optimized for specific cell types and experimental conditions.
| Cell Type | This compound Concentration | Exposure Time | Post-incubation Time | Expected % Tail DNA (Illustrative) |
| Human Lymphocytes | 0.1 - 1 µM | 2 hours | 0 hours | Dose-dependent increase |
| Human Lymphocytes | 0.5 µM | 2 hours | 16-18 hours | Increased DNA migration due to ongoing repair[11] |
| A549 cells | 0.1 - 1 µM | 2 hours | 0 hours | Dose-dependent increase |
| A549 cells | 0.5 µM | 2 hours | 22 hours | Decrease in DNA migration as repair completes[11] |
Troubleshooting
| Problem | Possible Cause | Solution |
| High background damage in control cells | Cells were handled too roughly; exposure to UV light; reagents contaminated or old. | Handle cells gently; work under subdued light; prepare fresh buffers.[14][20] |
| No comets in positive control | Electrophoresis failed; lysis or unwinding incomplete. | Check power supply and buffer levels; ensure lysis and unwinding times are adequate. |
| Agarose gel slides off | Slides not properly coated; incomplete coverage of the well. | Use pre-coated slides or ensure proper coating; spread the agarose-cell mixture to cover the entire well area.[14] |
| "Hedgehog" comets (highly damaged) | Excessive DNA damage due to high concentration of test compound or apoptosis. | Use a lower concentration range; consider assays to distinguish from apoptosis. |
Conclusion
The alkaline comet assay is a powerful tool for assessing the genotoxic potential of this compound. By detecting the transient DNA strand breaks that arise during the nucleotide excision repair of bulky adducts, this assay provides a sensitive measure of DNA damage and cellular repair processes. The detailed protocol and guidelines presented here offer a robust framework for researchers in toxicology, drug development, and environmental health science to reliably measure this compound-induced DNA damage.
References
- 1. mdpi.com [mdpi.com]
- 2. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 3. Frontiers | The Comet Assay and its applications in the field of ecotoxicology: a mature tool that continues to expand its perspectives [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Adaptive upregulation of DNA repair genes following benzo(a)pyrene diol epoxide protects against cell death at the expense of mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FAQ: Comet Assays | Cell Biolabs [cellbiolabs.com]
- 15. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Comet Assay | MetaSystems [metasystems-international.com]
- 18. The comet assay: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Statistical analysis of comet assay results - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]
Application Notes and Protocols for Studying (+)-anti-BPDE Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell culture models for investigating the cellular and molecular effects of (+)-anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene ((+)-anti-BPDE), a potent carcinogenic metabolite of benzo[a]pyrene. This document outlines detailed protocols for cell line maintenance, experimental procedures for assessing DNA damage, apoptosis, and cell cycle alterations, and provides an overview of the key signaling pathways involved.
Introduction to this compound and Cell Culture Models
This compound is a highly reactive electrophile that readily forms covalent adducts with DNA, primarily at the N2 position of guanine.[1] These bulky DNA lesions can distort the DNA helix, leading to mutations and initiating carcinogenesis if not properly repaired.[1] In vitro cell culture models are invaluable tools for dissecting the mechanisms of this compound-induced genotoxicity and for screening potential chemopreventive or therapeutic agents. Commonly used cell lines for these studies include:
-
A549 (Human Lung Adenocarcinoma): A widely used model for lung cancer research, these cells are proficient in DNA repair and exhibit responses such as apoptosis and cell cycle arrest upon treatment with DNA damaging agents.
-
BEAS-2B (Human Bronchial Epithelial Cells): An immortalized, non-tumorigenic cell line that serves as a model for normal human bronchial epithelium. These cells are useful for studying the initial events of carcinogenesis.
-
MCF-7 (Human Breast Adenocarcinoma): A well-characterized breast cancer cell line that expresses wild-type p53. Interestingly, some studies report that MCF-7 cells can evade G1 arrest and accumulate in the S phase after treatment with certain carcinogens.
-
TK6 (Human Lymphoblastoid Cells): A suspension cell line often used in mutagenesis assays due to its well-defined genetic background and high cloning efficiency.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound in different cell culture models.
Table 1: this compound Induced DNA Adducts
| Cell Line | This compound Concentration | Incubation Time | DNA Adduct Level (adducts / 10⁸ nucleotides) | Reference |
| TK6 | 10 nM | 1 hour | ~100 | [1] |
| TK6 | 50 nM | 1 hour | ~500 | [1] |
| A549 | 1 µM | 24 hours | Not specified, but significant increase observed | [2] |
| BEAS-2B | 100 nM | 24 hours | Significant induction of BPDE-DNA adducts | [3] |
Table 2: this compound Induced Apoptosis
| Cell Line | This compound Concentration | Incubation Time | Apoptosis Measurement | Observations | Reference |
| A549 | 15-20 µg/mL (Helichrysetin induced) | 24-72 hours | Annexin V/PI Staining | Significant increase in early and late apoptotic cells | [4] |
| BEAS-2B | Not specified | Not specified | Caspase-8 activation, TNF-α production | ECP-induced apoptosis mediated by TNF-α | [5] |
| BEAS-2B | Not specified (CSE induced) | Not specified | ROS generation, p38 activation | ROS-dependent apoptosis | [6] |
Table 3: this compound Effects on Cell Cycle Distribution
| Cell Line | This compound Concentration | Incubation Time | Cell Cycle Phase | % of Cells | Reference |
| A549 | 5-25 µg/mL (Cedrol induced) | 48 hours | G0/G1 | 64.33 - 78.27 | [7] |
| A549 | 5-25 µg/mL (Cedrol induced) | 48 hours | S | 16.73 - 9.33 | [7] |
| A549 | 5-25 µg/mL (Cedrol induced) | 48 hours | G2/M | 18.47 - 11.73 | [7] |
| A549 | 5-20 µM (Compound 6 induced) | 24 hours | G2/M | Significant arrest | [8] |
| A549 | 12.5-200 µM (TMBP induced) | 72 hours | G2/M | Arrest observed | [9] |
| A549 | Not specified (ISO induced) | Not specified | G2/M | Arrest observed | [10] |
| BEAS-2B | 4-100 nM (B[a]P induced) | 24 hours | No significant change | No difference in cell cycle distribution | [3] |
Experimental Protocols
Cell Line Maintenance
3.1.1. A549 Cell Culture
-
Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize trypsin with complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and re-plate at a 1:3 to 1:5 ratio.
-
3.1.2. BEAS-2B Cell Culture
-
Growth Medium: BEGM™ Bronchial Epithelial Cell Growth Medium BulletKit™.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Subculturing:
-
When cells reach 70-80% confluency, aspirate the medium.
-
Wash with PBS.
-
Add 0.05% Trypsin-EDTA and incubate until cells detach.
-
Neutralize with trypsin neutralizing solution or complete medium containing serum.
-
Centrifuge and resuspend in fresh medium for re-plating at a 1:3 to 1:4 ratio.
-
3.1.3. MCF-7 Cell Culture
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Subculturing:
-
At 80-90% confluency, aspirate the medium and wash with PBS.
-
Add 0.25% Trypsin-EDTA and incubate for 5-10 minutes.
-
Neutralize with complete growth medium.
-
Centrifuge at 125 x g for 5 minutes.
-
Resuspend the pellet and re-plate at a 1:3 to 1:6 ratio.
-
Preparation of this compound Stock Solution
Caution: this compound is a potent carcinogen and should be handled with extreme care using appropriate personal protective equipment (PPE) in a designated chemical fume hood.
-
Dissolve this compound powder in anhydrous Dimethyl Sulfoxide (DMSO) to a stock concentration of 1-10 mM.
-
Aliquot the stock solution into small volumes in amber vials to protect from light.
-
Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution to the desired final concentration in the cell culture medium immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
General Experimental Workflow for this compound Treatment
The following diagram illustrates a general workflow for studying the effects of this compound in cell culture.
Caption: General experimental workflow for studying this compound effects.
Protocol for DNA Adduct Quantification by HPLC with Fluorescence Detection
This protocol is adapted from a method for quantifying this compound-induced DNA adducts in TK6 cells.[1]
-
Cell Treatment and DNA Isolation:
-
Seed cells and treat with desired concentrations of this compound (e.g., 10-100 nM) for 1-24 hours.
-
Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells).
-
Isolate genomic DNA using a commercial DNA isolation kit or standard phenol-chloroform extraction.
-
-
DNA Hydrolysis:
-
To 10-100 µg of DNA, add 0.1 N HCl.
-
Incubate at 90°C for 4 hours to hydrolyze the DNA and release the BPDE-tetrols.
-
-
Sample Cleanup:
-
Neutralize the hydrolysate with an equal volume of 0.1 N NaOH.
-
Purify the sample using a C18 solid-phase extraction (SPE) cartridge to remove unhydrolyzed DNA and other contaminants.
-
-
HPLC Analysis:
-
Inject the purified sample onto a reverse-phase C18 HPLC column.
-
Use a gradient of acetonitrile in water as the mobile phase.
-
Detect the BPDE-tetrols using a fluorescence detector with excitation at 344 nm and emission at 398 nm.
-
-
Quantification:
-
Generate a standard curve using known amounts of BPDE-tetrol standards.
-
Calculate the amount of BPDE-DNA adducts in the samples based on the standard curve and normalize to the amount of DNA analyzed.
-
Protocol for Apoptosis Detection by TUNEL Assay
-
Cell Preparation:
-
Seed cells on coverslips in a multi-well plate and treat with this compound. Include positive (e.g., DNase I treatment) and negative (vehicle control) controls.
-
After treatment, wash the cells twice with PBS.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes at room temperature.
-
Wash twice with PBS.
-
-
TUNEL Staining:
-
Equilibrate the cells with equilibration buffer for 5-10 minutes.
-
Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP according to the manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.
-
-
Counterstaining and Imaging:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips onto microscope slides with anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive (apoptotic) cells will exhibit green fluorescence, while all nuclei will show blue fluorescence.
-
Protocol for Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation and Fixation:
-
Treat cells with this compound for the desired time.
-
Harvest at least 1 x 10⁶ cells by trypsinization or scraping.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 500 µL of propidium iodide (PI) staining solution (containing RNase A) and incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol for Western Blot Analysis of p53 and p21
-
Protein Extraction:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Signaling Pathways and Experimental Workflows
p53-Mediated DNA Damage Response Pathway
Upon this compound-induced DNA damage, the p53 tumor suppressor protein is activated, leading to cell cycle arrest or apoptosis. This pathway is a critical determinant of cell fate following genotoxic stress.
Caption: p53 signaling pathway in response to this compound.
Nucleotide Excision Repair (NER) Pathway
The Nucleotide Excision Repair (NER) pathway is the primary mechanism for removing bulky DNA adducts, such as those formed by this compound.[1] The efficiency of this repair process can significantly influence the mutagenic and carcinogenic potential of this compound.
Caption: Nucleotide Excision Repair (NER) pathway for this compound adducts.
References
- 1. BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. B[a]P-DNA adduct formation and induction of human epithelial lung cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of Apoptosis and Cell Cycle Blockade by Helichrysetin in A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNF-alpha mediates eosinophil cationic protein-induced apoptosis in BEAS-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cigarette smoke extract-induced BEAS-2B cell apoptosis and anti-oxidative Nrf-2 up-regulation are mediated by ROS-stimulated p38 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of Cell Cycle Arrest, Apoptosis, and Reducing the Expression of MCM Proteins in Human Lung Carcinoma A549 Cells by Cedrol, Isolated from Juniperus chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3,3',5,5'-tetramethoxybiphenyl-4,4'diol induces cell cycle arrest in G2/M phase and apoptosis in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoorientin induces the apoptosis and cell cycle arrest of A549 human lung cancer cells via the ROS‑regulated MAPK, STAT3 and NF‑κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for In Vivo Analysis of (+)-Anti-BPDE Carcinogenicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-anti-Benzo[a]pyrene-7,8-diol-9,10-epoxide ((+)-Anti-BPDE) is the ultimate carcinogenic metabolite of benzo[a]pyrene, a ubiquitous environmental pollutant and a potent carcinogen found in tobacco smoke, grilled foods, and industrial emissions. Understanding the in vivo mechanisms of this compound-induced carcinogenicity is crucial for risk assessment and the development of chemopreventive and therapeutic strategies. This document provides detailed application notes and protocols for utilizing animal models to study the carcinogenicity of this compound, with a focus on mouse skin and newborn mouse lung models.
Data Presentation: Quantitative Analysis of this compound Carcinogenicity
The following tables summarize quantitative data from key in vivo studies on this compound-induced tumorigenesis.
Table 1: Tumorigenicity of this compound in Mouse Skin Initiation-Promotion Model
| Animal Model | Initiator Dose of this compound | Promoter | Observation Period (weeks) | Tumor Incidence (%) | Tumor Multiplicity (Tumors/mouse) | Reference |
| SENCAR Mice | 200 nmol | 12-O-tetradecanoylphorbol-13-acetate (TPA) | 23 | Not explicitly stated, but high | >10 (in control group) | [1][2] |
Note: The primary study focused on the inhibition of tumorigenesis. The control group, treated with this compound and TPA, serves as a positive control for tumor induction.
Table 2: Inhibition of this compound-Induced Skin Papilloma Formation in SENCAR Mice
| Treatment Group | Initiator Dose of this compound (nmol) | Inhibitor (Dose, µmol) | Promotion | Tumor Incidence (%) | Papillomas per Mouse (at 23 weeks) | Inhibition of Multiplicity (%) | Reference |
| Control | 200 | None | TPA | High | >10 | 0 | [1][2] |
| DTP | 200 | 2,6-dithiopurine (10) | TPA | Lowered | ~1 | >90 | [1][2] |
| DTP | 200 | 2,6-dithiopurine (1) | TPA | Lowered | ~5 | ~50 | [1][2] |
| TP | 200 | Thiopurinol (10) | TPA | Lowered | ~5 | ~50 | [1][2] |
Table 3: Lung Tumorigenicity of Benzo[a]pyrene (B[a]P) in Newborn Mouse Assay (for comparative purposes)
| Animal Model | Carcinogen (Total Dose, µmol) | Observation Period | Tumor Incidence (ED50, µmol) | Tumor Multiplicity (TM1.0, µmol) | Reference |
| BLU:Ha Mice | (+/-)-Benzene diolepoxide-2 | Not specified | 12.0 | 16.2 | [1] |
| ICR Mice | Benzo[a]pyrene | Not specified | ~1.5 - 7.75 | ~1.55 (lowest dose tested) | [3] |
Note: Specific dose-response data for this compound in the newborn mouse lung adenoma model is limited in the reviewed literature. The data for related compounds are provided for context and experimental design considerations.
Experimental Protocols
Mouse Skin Carcinogenesis: Initiation-Promotion Protocol
This protocol is designed to assess the tumor-initiating activity of this compound on mouse skin.
Materials:
-
Animals: 6-8 week old female SENCAR mice (a strain highly sensitive to skin carcinogenesis).[4][5][6][7]
-
Test Compound: this compound
-
Vehicle: Acetone (HPLC grade)
-
Promoter: 12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Pipettes and sterile tips
-
Electric shaver
-
Cages with proper bedding and enrichment
-
Calipers for tumor measurement
Procedure:
-
Animal Preparation:
-
Acclimatize mice for at least one week before the experiment.
-
One week prior to initiation, shave the dorsal skin of the mice using an electric shaver. Only mice in the resting phase of the hair cycle should be used.
-
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in acetone. Due to its reactivity, fresh solutions should be prepared immediately before use and protected from light.
-
Prepare a solution of TPA in acetone.
-
-
Tumor Initiation:
-
Tumor Promotion:
-
Tumor Observation and Data Collection:
-
Observe the mice weekly for the appearance of skin papillomas.
-
Record the number of tumors per mouse (tumor multiplicity) and the percentage of mice with tumors (tumor incidence).
-
Measure the diameter of each tumor with calipers.
-
The experiment is typically terminated after a predefined period (e.g., 23 weeks), at which point tumors are harvested for histopathological analysis.[1][2]
-
Newborn Mouse Lung Adenoma Bioassay
This protocol is used to assess the carcinogenic potential of this compound in the lungs of newborn mice.
Materials:
-
Animals: Pregnant female mice (e.g., ICR or BLU:Ha strain) to produce newborn pups.
-
Test Compound: this compound
-
Vehicle: Dimethyl sulfoxide (DMSO) or tricaprylin.
-
Warming pad for pups.
Procedure:
-
Animal Preparation:
-
House pregnant mice individually and monitor for birth.
-
Within 24 hours of birth, pool the pups from multiple litters and randomly assign them to treatment groups to minimize litter-specific effects.
-
-
Preparation of Dosing Solution:
-
Prepare a solution of this compound in the chosen vehicle. Ensure the solution is sterile.
-
-
Administration of this compound:
-
Administer this compound via intraperitoneal (IP) injection to the newborn pups on days 1, 8, and 15 of life.[9][10][11][12][13]
-
The total dose can be divided into three injections (e.g., a total dose of 1.55 µmol could be given as three injections of approximately 0.52 µmol).[3]
-
A control group should receive vehicle-only injections.
-
Use a Hamilton syringe with a 30-gauge needle for accurate delivery of small volumes (typically 5-10 µL).[9][10][11]
-
-
Post-Treatment Care and Observation:
-
Return the pups to their mothers after injection.
-
Wean the mice at 3-4 weeks of age.
-
House the mice under standard conditions for the duration of the study.
-
-
Termination and Tumor Analysis:
-
Terminate the experiment at a predetermined time point (e.g., 24-30 weeks of age).
-
Euthanize the mice and carefully dissect the lungs.
-
Examine the lung surface for adenomas, which appear as small, white nodules.
-
Count the number of tumors per mouse (tumor multiplicity) and calculate the percentage of mice with tumors (tumor incidence).
-
Fix the lungs in a suitable fixative (e.g., Tellyesniczky's fluid) for histopathological confirmation of tumors.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways in this compound Carcinogenesis
This compound induces carcinogenesis through a complex interplay of signaling pathways that regulate cell survival, proliferation, and inflammation. The following diagrams illustrate the key pathways implicated in this process.
Caption: Key signaling pathways activated by this compound leading to tumorigenesis.
References
- 1. Lung tumorigenicity of benzene oxide, benzene dihydrodiols and benzene diolepoxides in the BLU:Ha newborn mouse assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by 2,6-dithiopurine and thiopurinol of binding of a benzo(a)pyrene diol epoxide to DNA in mouse epidermis and of the initiation phase of two-stage tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-response relationships of the tumorigenicity of cyclopenta[cd]pyrene, benzo[a]pyrene and 6-nitrochrysene in a newborn mouse lung adenoma bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SENCAR mouse skin tumorigenesis model versus other strains and stocks of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DBA/2 mice are as sensitive as SENCAR mice to skin tumor promotion by 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NTP Comparative Initiation/Promotion Skin Paint Studies of B6C3F1 Mice, Swiss (CD-1(R)) Mice, and SENCAR Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor progression in Sencar mouse skin as a function of initiator dose and promoter dose, duration, and type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intraperitoneal Injection of Neonatal Mice - UCL Discovery [discovery.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. Pharmacological Treatment of Neonatal and Juvenile Mice to Study Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (+)-Anti-BPDE Stability in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide ((+)-Anti-BPDE) in aqueous solutions.
I. Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing activity so quickly in an aqueous buffer?
A1: this compound is highly susceptible to hydrolysis in aqueous solutions, which is the primary cause of its instability. The epoxide ring is readily attacked by water molecules, leading to the formation of inactive tetrols. This process is catalyzed by both acidic and basic conditions. An in vitro study in mouse epidermis determined the initial half-life of anti-BPDE to be approximately 6 minutes, highlighting its rapid degradation in a biological matrix.[1]
Q2: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?
A2: While specific quantitative data on the half-life of this compound at various pH values is limited in readily available literature, the general principle for epoxide stability suggests that a neutral pH (around 7.0) is optimal to minimize both acid- and base-catalyzed hydrolysis. For instance, in studies involving the reaction of BPDE with serum albumin, the pH was adjusted to 7.5.[2] Conversely, for creating DNA adducts, a higher pH of 9.2 is used to facilitate the reaction, after which it is neutralized to pH 7.5 for purification, implying that the neutral pH is better for stability.
Q3: How should I prepare a stock solution of this compound?
A3: Due to its poor stability and low solubility in water, it is highly recommended to prepare a concentrated stock solution in a suitable organic solvent. This stock solution can then be diluted into your aqueous experimental medium immediately before use. This minimizes the time the compound is exposed to aqueous conditions, thereby reducing degradation.
Q4: What are the recommended organic solvents for preparing a this compound stock solution?
A4: The most commonly used solvents for preparing this compound stock solutions are dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).
-
DMSO: It is a good solvent for this compound and is miscible with water. It is a common choice for cell culture experiments as it is relatively well-tolerated by cells at low concentrations (typically <0.5%).
-
THF: Often used in protocols for DNA adduct formation. One protocol describes dissolving BPDE in a 19:1 mixture of THF and 1.5% aqueous triethylamine to create the stock solution. The triethylamine, a weak base, likely helps to prevent premature acid-catalyzed hydrolysis of the epoxide.
Q5: How should I store my this compound stock solution?
A5: Stock solutions of this compound in a suitable organic solvent like DMSO should be stored at -20°C or lower in airtight, amber vials to protect from light and moisture. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
II. Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound in aqueous working solution. | 1. Prepare fresh working solutions immediately before each experiment. 2. Minimize the time the compound is in the aqueous buffer before being added to the experimental system. 3. Maintain a consistent, neutral pH (around 7.0-7.4) in your aqueous medium. 4. Keep working solutions on ice to slow down the rate of hydrolysis. |
| Precipitation of this compound in aqueous medium | Low aqueous solubility of this compound. The concentration of the organic co-solvent from the stock solution may be too low in the final working solution to maintain solubility. | 1. Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility but does not exceed the tolerance of your experimental system (e.g., <0.5% for most cell cultures). 2. Gently vortex the working solution during and after the addition of the this compound stock solution to ensure proper mixing. 3. Consider using a different co-solvent if compatibility issues arise. |
| Low or no biological activity observed | Complete or significant hydrolysis of this compound before it can interact with the biological target. | 1. Verify the integrity of your stock solution. If it is old or has been stored improperly, it may have degraded. 2. Review your solution preparation protocol. Ensure you are diluting the stock solution into the aqueous medium immediately before use. 3. Consider increasing the concentration of your working solution to compensate for expected degradation, if your experimental design allows. |
III. Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol is suitable for experiments such as cell culture treatments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
In a fume hood, weigh the desired amount of this compound and dissolve it in anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber, airtight vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Immediately before treating the cells, thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
In a sterile microcentrifuge tube, add the required volume of the stock solution to the pre-warmed cell culture medium.
-
Gently vortex the tube to mix the solution thoroughly.
-
Immediately add the working solution to your cell culture plates.
Protocol 3: Preparation of a this compound Stock Solution for In Vitro DNA Adduction
This protocol is adapted from literature for forming DNA adducts.
Materials:
-
This compound (solid)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine, aqueous solution (1.5%)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
In a fume hood, prepare a stock solution of this compound by dissolving it in a freshly prepared mixture of 19 parts THF and 1 part 1.5% aqueous triethylamine.
-
Vortex until fully dissolved.
-
This stock solution should be used immediately for the DNA adduction reaction as described in relevant literature.
IV. Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | General knowledge |
| Dimethyl sulfoxide (DMSO) | Soluble | [2] |
| Tetrahydrofuran (THF) | Soluble | [2] |
| Methanol | Soluble | General knowledge |
| Dichloromethane | Soluble | General knowledge |
Table 2: Factors Influencing this compound Stability in Aqueous Solutions
| Factor | Effect on Stability | Recommendations |
| pH | Decreased stability in acidic and basic conditions. | Maintain a neutral pH (around 7.0-7.4) in aqueous solutions. |
| Temperature | Increased temperature accelerates hydrolysis. | Prepare and keep working solutions on ice. Store stock solutions at -20°C or lower. |
| Aqueous Exposure Time | Rapid degradation upon contact with water. | Prepare working solutions immediately before use. Minimize the time the compound is in an aqueous environment. |
| Co-solvents | Can improve solubility and initial dispersion, but their effect on the hydrolysis rate is not well-documented. | Use the minimum amount of co-solvent (e.g., DMSO) necessary to maintain solubility and ensure it does not interfere with the experiment. |
V. Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Key factors influencing the stability of this compound.
References
- 1. Contrasting disposition and metabolism of topically applied benzo(a)pyrene, trans-7,8-dihydroxy-7,8-dihydrobenzo(a)pyrene, and 7 beta,8 alpha-dihydroxy-9 alpha,10 alpha-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene in mouse epidermis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AID 1480209 - Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method - PubChem [pubchem.ncbi.nlm.nih.gov]
challenges in quantifying low levels of (+)-Anti-bpde adducts
Technical Support Center: Quantifying Low-Level (+)-Anti-BPDE Adducts Welcome to the technical support center for researchers, scientists, and drug development professionals working on the quantification of (+)-anti-benzo[a]pyrene diol epoxide (BPDE) DNA adducts. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome the challenges associated with detecting very low levels of these adducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low levels of this compound adducts?
A1: The main challenges stem from the extremely low abundance of these adducts in biological samples, often in the range of 1 adduct per 10⁸ to 10¹⁰ nucleotides. This necessitates highly [1]sensitive and specific analytical methods. Key difficulties include:
-
Achieving Sufficient Sensitivity: Detecting a minuscule number of adducted molecules among a vast excess of normal nucleotides is technically demanding.
-
Ensuring Specificit[1][2]y: Distinguishing the specific this compound adduct from other structurally similar DNA modifications, isomers, and background noise is critical.
-
Sample Preparation:[1] Inefficient DNA extraction, incomplete enzymatic digestion of DNA to nucleosides, and loss of adducts during cleanup steps can all lead to underestimation.
-
Adduct Instability:[3] The stability of BPDE adducts can be influenced by sample handling and storage conditions.
-
Lack of Standardization: Variations in protocols, especially for methods like ³²P-postlabeling, can lead to inter-laboratory differences in results.
Q2: Which analytical m[2]ethod is the most sensitive for detecting this compound adducts?
A2: The ³²P-postlabeling assay is traditionally considered one of the most sensitive methods, capable of detecting as few as one adduct per 10⁹ to 10¹⁰ nucleotides. However, it can lack stru[2][4][5][6]ctural specificity and may not be strictly quantitative. More recently, liquid chr[1]omatography-tandem mass spectrometry (LC-MS/MS) methods have emerged as the dominant platform, offering a combination of high sensitivity, structural confirmation, and robust quantification when using isotopically labeled internal standards.
Q3: Why am I getting a[1][7] low or no signal for my BPDE adducts in my LC-MS/MS analysis?
A3: A low or absent signal can be due to several factors throughout the experimental workflow:
-
Inefficient DNA Digestion: The bulky BPDE adduct can hinder the action of nucleases, leading to incomplete digestion of DNA into individual nucleosides.
-
Poor Adduct Enrichm[3]ent: Adducts may be lost during solid-phase extraction (SPE) or other cleanup steps.
-
Ion Suppression: Co-eluting matrix components from the biological sample can suppress the ionization of the target adduct in the mass spectrometer.
-
Instrument Sensitivity: The mass spectrometer may not be sensitive enough for the low levels present, or it may require optimization of parameters like spray voltage and collision energy.
-
Adduct Degradation: The adducts may have degraded during sample processing or storage.
Q4: Can I use an ELISA kit for quantifying BPDE adducts?
A4: Yes, ELISA (Enzyme-Linked Immunosorbent Assay) kits are available for BPDE-DNA adducts. They are generally simple[8][9]r and less expensive to perform than mass spectrometry. However, their sensitivit[10]y might be lower than highly optimized LC-MS/MS or ³²P-postlabeling assays. A key limitation is the a[11]ntibody's potential cross-reactivity with other related PAH-DNA adducts, which could affect specificity.
Troubleshooting Gu[12]ides
This section addresses specific problems you might encounter during your experiments.
Problem 1: High Background Noise in Chromatograms
| Potential Cause | Troubleshooting Step |
| Incomplete Removal of Unmodified Nucleotides | Optimize the solid-phase extraction (SPE) or HPLC cleanup protocol. Ensure the wash steps are sufficient to remove the vast excess of normal nucleosides. |
| Matrix Effects | Incorporate a more rigorous sample cleanup method. Consider using a differen[12]t chromatographic column or gradient to better separate the adduct from interfering compounds. |
| Contaminated Reagents or Glassware | Use HPLC-grade solvents and pre-cleaned glassware. Run a blank sample (reagents only) to identify sources of contamination. |
Problem 2: Poor Reproducibility Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent DNA Digestion | Ensure complete and consistent enzymatic digestion by optimizing enzyme concentrations and incubation times. Use a standardized protoc[13]ol for all samples. |
| Variable Recovery During Sample Prep | Crucially, incorporate a stable isotope-labeled internal standard (e.g., [¹³C]- or [¹⁵N]-BPDE-dG) at the very beginning of the DNA digestion process. This is the most effective way to account for sample-to-sample variability and loss during cleanup. |
| Injection Volume In[14]consistency | Check the autosampler for accuracy and ensure there are no air bubbles in the sample loop. |
Problem 3: Underestimation of Adduct Levels
| Potential Cause | Troubleshooting Step |
| Incomplete DNA Hydrolysis | The bulky nature of the BPDE adduct can make the phosphodiester bond resistant to nuclease activity. Consider testing differen[3]t combinations of nucleases (e.g., DNase I, nuclease P1, phosphodiesterases, alkaline phosphatase) and extending incubation times. |
| Adduct Loss During [13][15]Extraction | BPDE adducts can be lost during liquid-liquid or solid-phase extraction. Validate your extraction method by spiking a known amount of standard into a control DNA sample and calculating the recovery. |
| Incorrect Standard Curve | Ensure the standard used for the calibration curve is pure and accurately quantified. The standard should be treated in the same manner as the unknown samples whenever possible. |
Quantitative Data Summary
The sensitivity of analytical methods is a critical factor. The table below summarizes the reported limits of detection (LOD) for various techniques used to quantify BPDE adducts.
| Method | Limit of Detection (LOD) | Reference |
| ³²P-Postlabeling | ~1 adduct / 10⁹ - 10¹⁰ nucleotides | |
| ³²P-Postlabeling/[2][4][5][6]HPLC | ~3 adducts / 10¹⁰ nucleotides | |
| LC-MS/MS | ~0.7 f[16]mol (on column) | |
| LC-MS/MS (in human [17]samples) | 2.7 adducts / 10⁹ dG | |
| HPLC with Fluoresce[18][19]nce Detection | ~0.5-2 adducts / 10⁸ nucleotides | |
| Chemiluminescence I[11][20]mmunoassay (CIA) | ~1.5 adducts / 10⁹ nucleotides |
Experimental Pro[16]tocols
Protocol: LC-MS/MS Quantification of this compound-dG Adducts
This protocol provides a general framework. Specific parameters must be optimized for your instrument and samples.
1. DNA Isolation & Quantification:
-
Isolate genomic DNA from tissue or cells using a standard method (e.g., phenol-chloroform extraction or a commercial kit).
-
Quantify the DNA concentration and assess its purity using UV spectrophotometry (A260/A280 ratio).
2. DNA Digestion (Enzymatic Hydrolysis):
-
To a microfuge tube, add 20-50 µg of DNA.
-
Add a known amount of a stable isotope-labeled internal standard (e.g., 10 pg of [¹⁵N₅]BPDE-dG).
-
Add DNase I and incub[19]ate according to the manufacturer's protocol (e.g., 37°C for 3 hours).
-
Subsequently, add alk[19]aline phosphatase and phosphodiesterase I and continue incubation (e.g., 37°C for 3-4 hours) to digest the DNA to individual deoxynucleosides.
3. Adduct Enrichment ([19][21]Cleanup):
-
Enrich the adducts and remove unmodified deoxynucleosides using solid-phase extraction (SPE) with a C18 cartridge or through liquid-liquid extraction (e.g., with n-butanol).
-
Evaporate the solvent[15][19] to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a small volume (e.g., 50 µL) of mobile phase (e.g., methanol/water).
**4. LC-MS/MS Analysis:[19]
-
Chromatography: Use a C18 reverse-phase column. Elute the analytes using a gradient of acetonitrile and water, both typically containing a small amount of formic acid (e.g., 0.1%) to aid ionization.
-
**Mass Spectrometry:[19] Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Monitor the specific precursor-to-product ion transitions for both the native BPDE-dG adduct and its isotopically labeled internal standard. A common transition for BPDE-dG involves the neutral loss of the deoxyribose sugar.
-
Example Transiti[1]on: m/z 570 → m/z 454
-
5. Data Analysis:
-
[21] Integrate the peak areas for the native adduct and the internal standard.
-
Calculate the ratio of the native adduct peak area to the internal standard peak area.
-
Quantify the amount of adduct in the sample by comparing this ratio to a standard curve generated by analyzing known amounts of the BPDE-dG standard with a fixed amount of the internal standard.
Visualizations
Experimental Workflow
Caption: General workflow for LC-MS/MS quantification of BPDE-DNA adducts.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low signal in BPDE adduct analysis.
References
- 1. Methods and Challenges for Computational Data Analysis for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of benzo[a]pyrene diolepoxide-modified DNA standards for adduct quantification in 32P-postlabelling to assess exposure to polycyclic aromatic hydrocarbons: application in a biomonitoring study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Benzo[a]pyrene-Guanine Adducts in Single-Stranded DNA using the α-Hemolysin Nanopore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 7. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BPDE DNA Adduct ELISA [cellbiolabs.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. DNA-Adduct Technology - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ugent.be [ugent.be]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ultra-performance liquid chromatography-tandem mass spectrometry for rapid and highly sensitive analysis of stereoisomers of benzo[a]pyrene diol epoxide-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jfda-online.com [jfda-online.com]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (+)-Anti-bpde Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide ((+)-Anti-bpde) concentration for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is the ultimate carcinogenic metabolite of benzo[a]pyrene, a polycyclic aromatic hydrocarbon found in sources like cigarette smoke and air pollution.[1] In cell culture, it is used as a model compound to study the mechanisms of chemical carcinogenesis, DNA damage and repair, and to evaluate the efficacy of potential chemopreventive agents. It directly damages DNA by forming bulky adducts, primarily at the N2 position of guanine.[2][3] This damage can trigger various cellular responses, including cell cycle arrest, apoptosis, and the activation of specific signaling pathways.[1][2][4]
Q2: What is a typical starting concentration range for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. However, a general starting point for in vitro studies is in the nanomolar (nM) to low micromolar (µM) range.
-
For DNA adduct formation and mutagenicity studies: Concentrations in the low nanomolar range (e.g., 10 nM to 50 nM) have been shown to induce detectable DNA lesions and mutations without causing significant immediate cytotoxicity in cell lines like TK6.[2][5]
-
For cytotoxicity and apoptosis assays: Higher concentrations, often ranging from 100 nM to 2 µM, may be required to induce significant cell death.[2][6][7] For instance, in TK6 cells, significant cytotoxicity was observed at 200 nM after a 1-hour treatment.[2] In A549 cells, the IC50 was found to be around 2 µM.[6]
-
For signaling pathway activation: The concentration required to activate specific signaling pathways can vary. For example, transcriptional activation of DNA damage response genes like GADD45A was observed at concentrations of 100 nM and higher in TK6 cells.[2]
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and handle this compound?
This compound is highly reactive and susceptible to hydrolysis in aqueous solutions. To ensure accurate and reproducible results, proper handling is critical.
-
Stock Solution: Prepare a fresh stock solution of this compound immediately before each experiment. Dissolve it in an anhydrous solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).[8]
-
Working Solution: Dilute the stock solution in your cell culture medium to the final desired concentration just before adding it to the cells. Minimize the time the compound is in the aqueous medium before it reaches the cells.
-
Safety Precautions: this compound is a potent carcinogen. Always handle it with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, and work in a certified chemical fume hood.
Troubleshooting Guide
Issue 1: No observable effect at the tested concentrations.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., from 10 nM to 10 µM). The sensitivity of different cell lines to this compound can vary significantly. |
| Compound Instability | Prepare fresh stock and working solutions of this compound for every experiment.[8] Ensure the solvent used for the stock solution is anhydrous. |
| Short Exposure Time | Increase the incubation time of the cells with this compound. Some cellular effects, like changes in gene expression or apoptosis, may require longer exposure times to become apparent. |
| Resistant Cell Line | Some cell lines may have highly efficient DNA repair mechanisms or detoxification pathways that can mitigate the effects of this compound.[9] Consider using a different, more sensitive cell line if appropriate for your research question. |
| Assay Sensitivity | Ensure your chosen assay is sensitive enough to detect the expected changes. For example, HPLC with fluorescence detection is more sensitive for DNA adduct quantification than immunological methods at very low concentrations.[2] |
Issue 2: Excessive cell death even at low concentrations.
| Possible Cause | Troubleshooting Steps |
| High Sensitivity of Cell Line | Your cell line may be particularly sensitive to DNA damage. Perform a dose-response experiment with lower concentrations (e.g., in the picomolar to low nanomolar range). |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically below 0.1-0.5%). Run a solvent-only control to assess its effect on cell viability.[10][11] |
| Incorrect Concentration Calculation | Double-check all calculations for stock and working solution dilutions. |
| Extended Exposure Time | Reduce the duration of exposure to this compound. A shorter treatment time may be sufficient to induce the desired effect without causing widespread cell death. |
Issue 3: High variability between replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Compound Activity | Always prepare fresh this compound solutions for each experiment to avoid degradation.[8] |
| Cell Culture Inconsistency | Ensure consistent cell seeding density, passage number, and growth phase across experiments.[12][13] Changes in cell confluence can affect their response to treatment. |
| Pipetting Errors | Use calibrated pipettes and ensure thorough mixing when preparing dilutions and adding the compound to the cells. |
| Uneven Cell Plating | Ensure a single-cell suspension and even distribution of cells when seeding plates to avoid variations in cell number per well. |
Data Presentation: Quantitative Summary
Table 1: Exemplary Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Treatment Duration | Assay | IC50 / Effective Concentration | Reference |
| TK6 | 1 hour | Colony Forming Ability | ~200 nM (significant decrease to 50%) | [2] |
| A549 | Not specified | Not specified | IC50 of ~2 µM | [6] |
| hiPSCs | 24 hours | Not specified | Sensitive at 25 nM and 75 nM | [7] |
| NPCs | 24 hours | Not specified | Less sensitive than hiPSCs at 25 nM and 75 nM | [7] |
Table 2: DNA Adduct Formation at Various this compound Concentrations
| Cell Line | This compound Concentration | Treatment Duration | Adducts / 10⁸ nucleotides | Reference |
| TK6 | 10 nM | 1 hour | Detectable levels | [2] |
| TK6 | 50 nM | 1 hour | Linearly increased from 10 nM | [2] |
| A549 | 50 nM | 2 hours | ~230 | [14] |
Experimental Protocols
Protocol 1: Determining Cell Viability using a Tetrazolium-based Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Quantification of this compound-DNA Adducts by HPLC with Fluorescence Detection
-
Cell Treatment: Treat a sufficient number of cells (e.g., 6.5 x 10⁶ TK6 cells) with the desired concentrations of this compound for a specific duration (e.g., 1 hour).[2]
-
Cell Harvesting and DNA Isolation: Harvest the cells, wash with a buffered saline solution, and isolate the genomic DNA using a standard DNA extraction kit or protocol.
-
DNA Quantification: Accurately quantify the amount of isolated DNA (a minimum of 10-100 µg is often required).[2][15]
-
Acid Hydrolysis: Hydrolyze the DNA by incubation in 0.1 N HCl to release the BPDE-tetrols from the guanine bases.[2][15]
-
HPLC Analysis: Analyze the hydrolyzed samples using a reverse-phase HPLC system coupled with a fluorescence detector.
-
Quantification: Calculate the amount of BPDE-tetrols by comparing the peak areas from the samples to a standard curve generated with known amounts of an authentic BPDE-tetrol standard.[15] The results are typically expressed as the number of adducts per 10⁸ nucleotides.[15][16]
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Key signaling pathways activated by this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular dynamics simulations of excimer forming this compound-DNA adducts in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Aldo-keto reductases protect lung adenocarcinoma cells from the acute toxicity of B[a]P-7,8-trans-dihydrodiol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Elevation of Cellular BPDE Uptake by Human Cells: A Possible Factor Contributing to Co-Carcinogenicity by Arsenite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peroxisome proliferators increase the formation of BPDE-DNA adducts in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. youtube.com [youtube.com]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Benzo[a]pyrene (BP) DNA adduct formation in DNA repair–deficient p53 haploinsufficient [Xpa(−/−)p53(+/−)] and wild-type mice fed BP and BP plus chlorophyllin for 28 days - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ELISA for (+)-Anti-bpde-DNA Adducts
Welcome to the technical support center for the (+)-Anti-bpde-DNA adducts ELISA assay. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments.
Troubleshooting Guides
This section provides detailed guidance on how to identify and solve specific problems you might face during your ELISA experiments.
Issue 1: High Background
A high background can mask the true signal from your samples and standards, leading to inaccurate results.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps or the soaking time between washes to thoroughly remove unbound reagents. Ensure all wells are completely aspirated after each wash.[1][2] |
| Antibody Concentration Too High | Optimize the concentration of the primary or secondary antibody by performing a titration.[3][4] |
| Inadequate Blocking | Increase the blocking incubation time or try a different blocking buffer. Ensure the blocking buffer covers the entire surface of the well.[1][2][5] |
| Cross-reactivity | Use highly specific antibodies. Consider using a secondary antibody that has been pre-adsorbed against the species of your primary antibody.[1][5][6] |
| Contaminated Reagents or Buffers | Use fresh, sterile buffers and reagents. Ensure proper storage conditions are maintained.[1][5] |
| Extended Incubation Times | Reduce the incubation time for the antibodies or the substrate. |
| Substrate Solution Issues | Bring the substrate solution to room temperature before use. Ensure it has not been contaminated. |
Logical Troubleshooting Flow for High Background:
Caption: A step-by-step guide to troubleshooting high background in your ELISA.
Issue 2: Weak or No Signal
This can be equally frustrating and can be caused by a number of factors throughout the experimental process.
| Potential Cause | Recommended Solution |
| Reagent Omission or Incorrect Order | Carefully review the protocol to ensure all steps were followed in the correct sequence and no reagents were omitted.[7] |
| Inactive Reagents | Ensure antibodies, conjugates, and substrates have been stored correctly and have not expired. Test the activity of the enzyme conjugate and substrate. |
| Insufficient Incubation Time or Temperature | Optimize incubation times and ensure the assay is performed at the recommended temperature.[8] |
| Low Antibody Concentration | The concentration of the primary or secondary antibody may be too low. Perform a titration to determine the optimal concentration.[9] |
| Poor Antigen Coating | Ensure you are using a high-binding plate. The concentration of the DNA sample may be too low for efficient coating.[2] The maximum amount of DNA that can be captured per well is 200 ng.[10] |
| Presence of Inhibitors | Sodium azide in buffers can inhibit horseradish peroxidase (HRP) activity. |
| Improperly Prepared Standard Curve | Double-check the dilution calculations for your standards.[8] |
Logical Troubleshooting Flow for Weak/No Signal:
Caption: A systematic approach to diagnosing and solving weak or no signal issues.
Issue 3: High Variability (High Coefficient of Variation - CV)
Inconsistent results between replicate wells can compromise the reliability of your data. The CV for duplicate samples should ideally be ≤ 20%.[11][12]
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure pipettes are calibrated and use proper pipetting techniques to avoid bubbles and inaccuracies. Change pipette tips for each sample and reagent.[8][11][12] |
| Inadequate Mixing | Thoroughly mix all reagents and samples before adding them to the wells.[1][13] |
| Inconsistent Washing | Uneven washing across the plate can lead to variability. An automated plate washer can improve consistency.[11][12] |
| Edge Effects | Temperature gradients across the plate can cause the outer wells to behave differently. Ensure the plate and reagents are at room temperature before starting and use a plate sealer during incubations.[11][12] |
| Sample Inhomogeneity | Ensure samples are properly mixed before aliquoting into the wells.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound-DNA adducts ELISA?
This is an indirect ELISA designed for the detection and quantification of benzo(a)pyrene diol epoxide (BPDE)-DNA adducts.[14] Your DNA samples or standards are first adsorbed onto a high-binding 96-well plate.[15][16] An anti-BPDE antibody is then added, which binds specifically to the BPDE-DNA adducts present in your sample.[15][16] A secondary antibody conjugated to an enzyme (like HRP) is then used to detect the primary antibody.[15][16] Finally, a substrate is added that reacts with the enzyme to produce a colorimetric signal, which is proportional to the amount of BPDE-DNA adducts in your sample.[15]
Q2: How should I prepare my DNA samples?
DNA should be extracted from your cells or tissues using a reliable method. The DNA samples should then be diluted to a concentration of 4 µg/mL in 1X TE Buffer.[15][16]
Q3: What is the maximum amount of DNA I can add to a well?
This assay is an indirect ELISA where the DNA sample coats the well. The maximum amount of DNA that can be captured by a well is 200 ng.[10] Adding more than this amount will not lead to an increased signal.[10]
Q4: How do I prepare the standard curve?
A standard curve is prepared by making a series of dilutions of a known BPDE-DNA standard.[16] A typical standard curve preparation involves diluting a stock BPDE-DNA solution to create a range of concentrations.[15][16] It is crucial to prepare the standards fresh each time you run the assay.[15][16]
| Standard | BPDE-DNA (µL of 4 µg/mL) | Reduced DNA (µL of 4 µg/mL) | Final BPDE-DNA Conc. (ng/mL) |
| S1 | 20 | 0 | 200 |
| S2 | 10 | 10 | 100 |
| S3 | 5 | 15 | 50 |
| S4 | 2.5 | 17.5 | 25 |
| S5 | 1 | 19 | 10 |
| S6 | 0.5 | 19.5 | 5 |
| S7 | 0.2 | 19.8 | 2 |
| S8 (Blank) | 0 | 20 | 0 |
This is an example table; refer to your specific kit manual for exact volumes and concentrations.
Q5: Can I use this kit with DNA from bacterial cells?
Yes, since the kit uses isolated DNA samples, it is suitable for use with DNA extracted from bacteria.[10]
Experimental Protocols
Standard ELISA Protocol for this compound-DNA Adducts
-
DNA Coating: Add 50 µL of your diluted DNA samples or standards to the wells of the DNA high-binding plate. Add 50 µL of DNA Binding Solution to each well. Mix and incubate overnight at room temperature on an orbital shaker.[15][16]
-
Washing: Remove the DNA solutions and wash the wells twice with PBS.[15][16]
-
Blocking: Add 200 µL of Assay Diluent to each well and incubate for 1 hour at room temperature to block non-specific binding sites.[15]
-
Primary Antibody Incubation: Remove the blocking solution and add 100 µL of diluted Anti-BPDE Antibody to each well. Incubate for 1 hour at room temperature on an orbital shaker.[15]
-
Washing: Wash the wells five times with 1X Wash Buffer.[15]
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated Secondary Antibody to each well. Incubate for 1 hour at room temperature on an orbital shaker.[15]
-
Washing: Repeat the wash step as in step 5.
-
Substrate Development: Add 100 µL of Substrate Solution to each well and incubate at room temperature. Monitor the color development, which can take from 2 to 30 minutes.[15]
-
Stop Reaction: Stop the reaction by adding 100 µL of Stop Solution to each well.[15]
-
Read Plate: Immediately read the absorbance of each well at 450 nm using a microplate reader.[15]
Experimental Workflow Diagram:
Caption: A summary of the key steps in the this compound-DNA adducts ELISA protocol.
Benzo[a]pyrene Metabolism and DNA Adduct Formation
Benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH), is a procarcinogen that requires metabolic activation to exert its carcinogenic effects.[15][16] This process involves a series of enzymatic reactions that convert benzo[a]pyrene into the highly reactive metabolite, benzo[a]pyrene diol epoxide (BPDE).[15][16] BPDE can then covalently bind to DNA, primarily at guanine residues, to form BPDE-DNA adducts.[15][17] If these adducts are not repaired, they can lead to mutations and potentially initiate cancer.[15][17]
Caption: The metabolic activation of Benzo[a]pyrene to BPDE and subsequent DNA adduct formation.
References
- 1. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 2. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. berthold.com [berthold.com]
- 4. How to deal with high background in ELISA | Abcam [abcam.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 7. rndsystems.com [rndsystems.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. biocompare.com [biocompare.com]
- 10. FAQ: BPDE DNA Adduct ELISA | Cell Biolabs [cellbiolabs.com]
- 11. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]
- 12. How to deal with inconsistent results and high CV in ELISA | Abcam [abcam.com]
- 13. arp1.com [arp1.com]
- 14. BPDE DNA Adduct ELISA [cellbiolabs.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. mybiosource.com [mybiosource.com]
minimizing variability in (+)-Anti-bpde experimental results
Welcome to the technical support center for minimizing variability in (+)-anti-BPDE experimental results. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving more consistent and reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I observing high variability in DNA adduct levels between replicate experiments?
A1: High variability in DNA adduct levels can stem from several factors:
-
Inconsistent Cell Culture Conditions: Minor variations in cell culture environments can significantly impact results.[1] Ensure consistent cell density, passage number, and growth phase at the time of treatment. Standardize serum batches, as different lots can have varying component concentrations.
-
Instability of this compound: this compound is highly reactive and susceptible to hydrolysis. Prepare stock solutions fresh in an appropriate anhydrous solvent (e.g., THF) immediately before use.[2] Minimize exposure to aqueous environments and light.
-
Variable Cellular Uptake: Differences in cell membrane permeability or the presence of transporters can alter the intracellular concentration of this compound.[2] Co-exposure to other compounds, such as arsenite, has been shown to increase cellular uptake and subsequent adduct formation.[2]
-
Genetic Polymorphisms: If using primary cells or different cell lines, genetic variations in metabolic enzymes like cytochrome P450 (CYP1A1) and glutathione S-transferases (GSTs) can affect the detoxification of this compound, leading to different adduct levels.[3]
-
Pipetting and Handling Errors: Inaccurate pipetting of viscous stock solutions or inconsistent mixing during cell treatment can lead to significant concentration differences between samples.
Q2: My measured DNA adduct levels are much lower than expected. What could be the cause?
A2: Lower-than-expected adduct levels can be due to:
-
Degradation of this compound: As mentioned, this compound is unstable. If the stock solution is not fresh or has been improperly stored, its reactivity will be compromised.
-
Efficient DNA Repair: The cell line you are using may have a high capacity for Nucleotide Excision Repair (NER), the primary pathway for removing bulky adducts like those formed by this compound.[4][5] Consider using cell lines with known DNA repair deficiencies for mechanistic studies.[5]
-
Suboptimal Reaction Conditions: The concentration of this compound may be too low, or the incubation time too short, to induce a detectable level of adducts.[4][6]
-
Issues with Adduct Detection Method: The sensitivity of your detection method (e.g., HPLC-fluorescence, ³²P-postlabeling, ELISA) might not be sufficient to quantify low levels of adducts.[7][8][9] Ensure your analytical method is validated for the expected range of adduct formation.
Q3: I am seeing inconsistent results in my comet assay after this compound treatment. Why?
A3: Inconsistent comet assay results can be complex. While this compound induces DNA migration in the comet assay, the timing of analysis is crucial.[10] Studies have shown that significant DNA migration can be observed after extended post-cultivation times (e.g., 16-18 hours), which may be linked to the processing of the DNA adducts rather than the initial damage itself.[10] Furthermore, different cell types can show varying repair kinetics, which will influence the comet assay results over time.[6][10]
Q4: Can co-treatment with other compounds affect my this compound results?
A4: Yes, co-treatment with other agents can significantly alter the outcome of this compound experiments. For instance:
-
Low Molecular Weight PAHs: Co-exposure to other polycyclic aromatic hydrocarbons can increase the formation of this compound-DNA adducts.[11]
-
Arsenite: Sub-toxic concentrations of arsenite have been shown to enhance the cellular uptake of this compound, leading to increased DNA adduct formation.[2]
Always consider the potential for interactions when designing experiments involving co-treatments.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to aid in experimental design and comparison.
Table 1: Representative this compound Concentrations and Resulting DNA Adduct Levels
| Cell Line | This compound Concentration | DNA Adducts / 10⁸ nucleotides | Analytical Method | Reference |
| TK6 | 10 nM | ~100 | HPLC-fluorescence | [4] |
| TK6 | 50 nM | ~500 | HPLC-fluorescence | [4] |
| Human Mononuclear WBCs | N/A (Occupational Exposure) | Median: 1.6 (Range: 0.2-44) | HPLC-fluorescence | [3] |
| Human Mononuclear WBCs | N/A (Control Group) | <8.9 (95th percentile) | HPLC-fluorescence | [7] |
Table 2: DNA Adduct Repair Rates in Different Cell Lines
| Cell Line | Time Post-Treatment | % Adducts Repaired | Reference |
| TK6 | 8 hours | ~30% | [4][6] |
| TK6 | 24 hours | ~60% | [4][6] |
| A549 | 22 hours | ~70% | [6][10] |
| Human Lymphocytes | 22 hours | No significant removal | [6][10] |
Experimental Protocols
Protocol 1: Quantification of this compound-Induced DNA Adducts by HPLC-Fluorescence
This protocol is a generalized procedure based on methodologies described in the literature.[4][6]
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in appropriate media.
-
Prepare a fresh stock solution of this compound in anhydrous tetrahydrofuran (THF).
-
Dilute the stock solution in serum-free media to the final desired concentration immediately before use.
-
Remove the culture medium from the cells, wash with PBS, and add the this compound containing medium.
-
Incubate for the desired time (e.g., 1-2 hours) at 37°C.
-
After incubation, remove the treatment medium, wash the cells with PBS, and either harvest immediately or add fresh complete medium for post-incubation/repair studies.
-
-
DNA Isolation:
-
Harvest cells and pellet by centrifugation.
-
Isolate genomic DNA using a standard DNA isolation kit or phenol-chloroform extraction method. Ensure high purity and integrity of the DNA.
-
Quantify the DNA concentration and assess purity using UV spectrophotometry (A260/A280 ratio).
-
-
Acid Hydrolysis:
-
Aliquot 10-100 µg of DNA.
-
Perform acid hydrolysis (e.g., with 0.1 M HCl) to release the BPDE-tetrols from the DNA adducts.
-
Heat the samples (e.g., at 90°C for 4 hours).
-
Cool the samples on ice and neutralize.
-
-
HPLC Analysis:
-
Analyze the hydrolyzed samples by reverse-phase HPLC with fluorescence detection.
-
Use a suitable C18 column.
-
Employ a gradient elution program with a mobile phase such as methanol/water.
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for BPDE-tetrols (e.g., Ex: 344 nm, Em: 398 nm).
-
Quantify the adduct levels by comparing the peak areas to a standard curve of known amounts of BPDE-tetrol I-1.
-
Visualizations
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate key cellular responses to this compound and a general experimental workflow.
Caption: Cellular response pathways activated by this compound-induced DNA damage.
Caption: General workflow for a this compound DNA adduct formation experiment.
References
- 1. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevation of Cellular BPDE Uptake by Human Cells: A Possible Factor Contributing to Co-Carcinogenicity by Arsenite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA repair deficiency and BPDE-induced chromosomal alterations in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Benzo[a]pyrene (BP) DNA adduct formation in DNA repair–deficient p53 haploinsufficient [Xpa(−/−)p53(+/−)] and wild-type mice fed BP and BP plus chlorophyllin for 28 days - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Further characterization of benzo[a]pyrene diol-epoxide (BPDE)-induced comet assay effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Cellular Resistance to (+)-Anti-BPDE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with (+)-Anti-benzo[a]pyrene-7,8-diol-9,10-epoxide ((+)-Anti-BPDE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cancer research?
A1: this compound is the ultimate carcinogenic metabolite of benzo[a]pyrene, a polycyclic aromatic hydrocarbon found in tobacco smoke and other environmental pollutants.[1] It is a potent DNA-damaging agent that forms bulky adducts with DNA, primarily at the N2 position of guanine.[1][2] This activity makes it a valuable tool in cancer research to study mechanisms of DNA damage, repair, and carcinogenesis, as well as to evaluate the efficacy of potential chemotherapeutic agents.
Q2: My cells are not showing the expected sensitivity to this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of sensitivity. These include inherent or acquired resistance in your cell line. Key mechanisms of resistance include enhanced DNA repair capacity, altered drug metabolism and detoxification pathways, and dysregulation of cell survival signaling pathways.[3][4] It is also crucial to ensure the potency of your this compound stock and the accuracy of your experimental setup.
Q3: How can I determine if my cell line has developed resistance to this compound?
A3: The most common method is to determine the half-maximal inhibitory concentration (IC50) or growth inhibitory 50 (GI50) value through a cell viability assay (e.g., MTT, CCK-8).[5][6] A significant increase in the IC50 value of your treated cell line compared to the parental, sensitive cell line indicates the development of resistance.[6] A 3- to 10-fold increase is often considered representative of drug resistance.[6]
Q4: What are the main signaling pathways implicated in resistance to this compound?
A4: Key signaling pathways involved in resistance include:
-
PI3K/Akt/mTOR pathway: Promotes cell survival and proliferation.[3][7]
-
MEK/ERK pathway: Also involved in cell survival and proliferation.
-
NRF2-KEAP1-ARE pathway: Upregulates antioxidant and detoxification genes, enhancing the cell's ability to handle xenobiotics like this compound.[8]
-
Aryl Hydrocarbon Receptor (AhR) signaling: Regulates the expression of metabolic enzymes like CYP1A1 and CYP1B1 that can detoxify this compound.
Q5: Can mutations in the p53 gene affect cellular response to this compound?
A5: Yes, mutations in the TP53 gene, a critical tumor suppressor, are frequently associated with exposure to BPDE and can lead to resistance.[9] These mutations can impair the induction of apoptosis (programmed cell death) and cell cycle arrest, allowing cells with DNA damage to survive and proliferate.[10]
Troubleshooting Guides
Problem 1: Difficulty in Generating a this compound Resistant Cell Line
| Possible Cause | Suggested Solution |
| Inappropriate initial drug concentration | Determine the IC50 of the parental cell line first. Start the selection process with a low concentration of this compound (e.g., IC10-IC20).[6] |
| Drug exposure time is too short or too long | A common method is pulsed exposure, where cells are treated for a few hours (e.g., 4-6 hours) followed by a recovery period in drug-free medium.[5] Continuous exposure to low drug concentrations is another approach.[11] |
| Cells are not reaching sufficient confluence between treatments | Allow cells to recover and reach at least 70-80% confluence before the next treatment cycle.[5] |
| Instability of the resistant phenotype | Some cell lines may require continuous culture in the presence of a low maintenance dose of the drug to retain their resistant phenotype.[12] It is recommended to freeze stocks of the resistant cells at different passage numbers.[13] |
Problem 2: Inconsistent Results in Cell Viability Assays
| Possible Cause | Suggested Solution |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. Use a multichannel pipette for seeding to minimize variability between wells. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. |
| Incorrect incubation times | Optimize the incubation time for your specific cell line and assay. For drug treatment, 48-72 hours is common.[6] For the viability reagent (e.g., MTT), follow the manufacturer's protocol precisely. |
| Interference from the drug compound | Run a control with the drug in cell-free medium to check for any direct reaction with the viability reagent. |
Problem 3: No significant change observed in the expression of target proteins by Western Blot
| Possible Cause | Suggested Solution |
| Suboptimal protein extraction | Use appropriate lysis buffers containing protease and phosphatase inhibitors. Ensure complete cell lysis on ice. |
| Incorrect antibody concentration | Titrate the primary and secondary antibodies to determine the optimal dilution for your specific target and cell line. |
| Poor protein transfer to the membrane | Verify transfer efficiency by staining the gel with Coomassie blue after transfer and the membrane with Ponceau S. |
| Timing of sample collection is not optimal | Perform a time-course experiment to determine the peak activation or expression of your target protein after this compound treatment. |
Quantitative Data Summary
Table 1: Example IC50 Values for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| Ovarian Cancer (A2780) | 1.5 | 12.0 | 8.0 |
| Lung Carcinoma (A549) | 0.8 | 9.6 | 12.0 |
| Breast Cancer (MCF-7) | 2.1 | 18.9 | 9.0 |
Note: These are representative values and can vary significantly between studies and experimental conditions. A higher IC50 value in the resistant cell line indicates reduced sensitivity to the drug.[14]
Table 2: Example Fold Change in Gene Expression in this compound Resistant Cells
| Gene | Function | Log2 Fold Change (Resistant vs. Parental) |
| CYP1A1 | Xenobiotic Metabolism | 3.5 |
| GSTP1 | Detoxification | 2.8 |
| NRF2 (NFE2L2) | Antioxidant Response | 2.1 |
| AKT1 | Cell Survival | 1.9 |
| BCL2 | Anti-apoptosis | 2.5 |
Note: A positive log2 fold change indicates upregulation of the gene in the resistant cells compared to the parental cells.[15] The significance of these changes is typically determined by statistical analysis (e.g., an adjusted p-value < 0.05).[15]
Key Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Determine the IC50 of the parental cell line:
-
Seed cells in a 96-well plate.
-
The next day, treat with a range of this compound concentrations for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT or CCK-8) and calculate the IC50 value.[5]
-
-
Induce resistance:
-
Treat the parental cells with an initial low concentration of this compound (e.g., IC10-IC20) for a defined period (e.g., 4-6 hours or continuously).
-
Remove the drug-containing medium and allow the cells to recover in fresh medium until they reach 70-80% confluence.[5]
-
Gradually increase the concentration of this compound in subsequent treatment cycles.[11]
-
-
Confirm resistance:
-
After several cycles of selection, determine the IC50 of the selected cell population.
-
A significant increase in the IC50 compared to the parental line confirms resistance.[6]
-
-
Maintenance of resistant cell line:
-
Culture the resistant cells in the presence of a maintenance dose of this compound or passage them for a limited number of times in drug-free medium before re-exposing them to the drug.[12]
-
Protocol 2: Western Blotting for PI3K/Akt Pathway Activation
-
Cell Lysis:
-
Treat sensitive and resistant cells with or without this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total PI3K, and phospho-PI3K overnight at 4°C.[3][16] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[16]
-
-
Detection and Analysis:
Protocol 3: Quantitative PCR (qPCR) for NRF2 Target Genes
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from this compound treated and untreated sensitive and resistant cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare a reaction mixture containing cDNA, SYBR Green master mix, and primers for NRF2 target genes (e.g., NQO1, HMOX1, GCLC).[17] Use primers for a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[18]
-
Perform the qPCR reaction using a real-time PCR system. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[19]
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
The fold change in gene expression in the resistant cells is calculated relative to the parental cells.
-
Visualizations
References
- 1. Quantitative analysis of 3-OHB[a]P and this compound as biomarkers of B[a]P exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 14. Differential gene expression [biocorecrg.github.io]
- 15. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transcription Factor Nrf2-Mediated Antioxidant Defense System in the Development of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Sensitivity of (+)-Anti-BPDE Detection Methods
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of (+)-anti-benzo[a]pyrene diol epoxide ((+)-Anti-BPDE) detection methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound is the ultimate carcinogenic metabolite of benzo[a]pyrene, a widespread environmental pollutant. It forms covalent adducts with DNA and proteins, which can initiate carcinogenesis. Sensitive detection of these adducts is crucial for assessing human exposure to benzo[a]pyrene, understanding its carcinogenic mechanism, and developing potential preventative or therapeutic strategies.
Q2: What are the primary methods for detecting this compound adducts?
A2: The main techniques for detecting this compound adducts include:
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: A highly sensitive method for quantifying BPDE-DNA adducts after hydrolysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful technique for identifying and quantifying specific BPDE adducts with high accuracy.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method that uses antibodies to detect BPDE adducts.
-
Electrochemical Biosensors: An emerging technology offering rapid and portable detection of DNA adducts.
Q3: How can I choose the most appropriate detection method for my experiment?
A3: The choice of method depends on factors such as the required sensitivity, sample matrix, available equipment, and throughput needs. HPLC-fluorescence and LC-MS/MS offer high sensitivity and specificity, making them suitable for low-level detection in biological samples. ELISA is ideal for screening a large number of samples, while electrochemical biosensors are promising for point-of-care applications.
Q4: What are the key signaling pathways activated by this compound-induced DNA damage?
A4: this compound-induced DNA damage primarily activates the p53 signaling pathway , leading to cell cycle arrest, DNA repair, or apoptosis. Additionally, the c-Jun N-terminal kinase (JNK) pathway can be stimulated, contributing to an inflammatory response.
Troubleshooting Guides
HPLC with Fluorescence Detection
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Sample solvent stronger than mobile phase | - Replace the column with a new one.- Ensure the mobile phase pH is optimal for the analyte.- Dissolve the sample in a solvent weaker than or equal to the initial mobile phase. |
| Low Signal Intensity | - Low concentration of the analyte- Detector malfunction- Quenching of fluorescence | - Concentrate the sample if possible.- Check the detector's lamp and settings.- Ensure the mobile phase does not contain quenching agents. |
| Baseline Noise or Drift | - Contaminated mobile phase or column- Air bubbles in the system- Temperature fluctuations | - Use fresh, high-purity solvents and flush the column.- Degas the mobile phase and prime the pump.- Use a column oven to maintain a stable temperature. |
| Inconsistent Retention Times | - Inconsistent mobile phase composition- Fluctuations in flow rate- Column temperature variations | - Prepare fresh mobile phase and ensure accurate mixing.- Check the pump for leaks and ensure consistent flow.- Use a column oven. |
LC-MS/MS
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Ion Suppression | - Matrix effects from the sample- High concentration of non-volatile salts in the mobile phase | - Optimize sample preparation to remove interfering substances.- Use a mobile phase with volatile buffers.- Employ an internal standard to correct for suppression. |
| Low Signal-to-Noise Ratio | - Inefficient ionization- Suboptimal MS parameters | - Adjust electrospray ionization (ESI) source parameters (e.g., voltage, gas flow).- Optimize collision energy and other MS/MS parameters for the specific adduct. |
| Contamination/Carryover | - Contaminated syringe or injection port- Carryover from previous samples | - Thoroughly clean the injection system.- Inject blank samples between experimental samples to check for carryover. |
ELISA
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent.- Optimize the concentration of primary and secondary antibodies.- Increase the number of wash steps and ensure complete removal of solutions. |
| No or Weak Signal | - Inactive antibody or conjugate- Insufficient incubation time- Incorrect wavelength reading | - Use fresh antibodies and conjugates stored under proper conditions.- Ensure adherence to recommended incubation times and temperatures.- Verify the plate reader settings are correct for the substrate used. |
| High Variability Between Replicates | - Pipetting errors- Inconsistent coating of the plate- Edge effects | - Use calibrated pipettes and ensure consistent technique.- Ensure uniform coating of the wells.- Avoid using the outer wells of the plate or ensure proper sealing to prevent evaporation. |
Electrochemical Biosensors
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Sensitivity | - Poor immobilization of the biorecognition element- Inefficient electron transfer | - Optimize the immobilization strategy to ensure high density and proper orientation of the probe.- Use nanomaterials (e.g., gold nanoparticles, carbon nanotubes) to enhance the electrode surface area and conductivity. |
| Poor Selectivity | - Non-specific binding of interfering molecules | - Incorporate a blocking step to passivate the sensor surface.- Design probes with high specificity for the target adduct. |
| Signal Instability | - Degradation of the biorecognition element- Fouling of the electrode surface | - Use more stable synthetic probes (e.g., peptide nucleic acids).- Implement anti-fouling coatings on the sensor surface. |
Quantitative Data Summary
| Detection Method | Limit of Detection (LOD) | Dynamic Range | Advantages | Disadvantages |
| HPLC-Fluorescence | ~1 adduct / 10⁸ nucleotides | Varies with instrument | High sensitivity, good for quantification | Requires sample hydrolysis, lower throughput |
| LC-MS/MS | ~4 amol/mg serum albumin | Wide, instrument-dependent | High specificity and accuracy, structural information | High instrument cost, complex data analysis |
| Competitive ELISA | ~1.6 adducts / 10⁷ nucleotides | 6.25-400 nM (for BPDE-HSA) | High throughput, cost-effective | Potential for cross-reactivity, indirect detection |
| Electrochemical Biosensors | Varies with design | Varies with design | Rapid, portable, potential for real-time monitoring | Susceptible to matrix effects and surface fouling |
Experimental Protocols
HPLC-Fluorescence Detection of BPDE-DNA Adducts
This protocol is adapted from previously described methods.
-
DNA Isolation: Extract DNA from cells or tissues using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.
-
DNA Hydrolysis:
-
To 100 µg of DNA, add 0.1 N HCl to a final volume of 200 µL.
-
Incubate at 90°C for 4 hours to release the BPDE-tetrols from the DNA.
-
Cool the sample on ice and neutralize with 0.5 M Tris-HCl (pH 8.0).
-
-
Sample Cleanup:
-
Apply the hydrolyzed sample to a C18 solid-phase extraction (SPE) cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the BPDE-tetrols with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the sample in the mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.
-
Use a gradient of acetonitrile in water as the mobile phase.
-
Set the fluorescence detector to an excitation wavelength of 344 nm and an emission wavelength of 398 nm.
-
Quantify the BPDE-tetrols by comparing the peak area to a standard curve of known concentrations.
-
Competitive ELISA for BPDE-DNA Adducts
This protocol is a general guideline for a competitive ELISA.
-
Coating:
-
Coat a 96-well plate with a BPDE-protein conjugate (e.g., BPDE-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubate for 1-2 hours at room temperature.
-
-
Competition:
-
In a separate plate or tubes, pre-incubate the sample or standard with a specific anti-BPDE antibody for 1-2 hours at room temperature.
-
Wash the coated plate and add the sample/standard-antibody mixture to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).
-
Incubate for 1 hour at room temperature.
-
-
Substrate Addition:
-
Wash the plate and add a suitable substrate (e.g., TMB).
-
Incubate until a color change is observed.
-
-
Measurement:
-
Stop the reaction with a stop solution (e.g., 2 N H₂SO₄).
-
Read the absorbance at the appropriate wavelength using a microplate reader. The signal is inversely proportional to the amount of BPDE adduct in the sample.
-
Signaling Pathway and Workflow Diagrams
Caption: BPDE-induced DNA damage signaling pathways.
Caption: Experimental workflow for HPLC-fluorescence detection.
Caption: Workflow for competitive ELISA of BPDE adducts.
Technical Support Center: Analysis of (+)-Anti-BPDE Adducts by HPLC
Welcome to the technical support center for the analysis of (+)-anti-benzo[a]pyrene diol epoxide (BPDE) adducts by High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of (+)-anti-BPDE adducts.
| Problem Category | Specific Issue | Potential Causes | Recommended Solutions |
| Chromatography | Poor resolution between adduct peaks or from matrix components. | - Inappropriate mobile phase composition.- Column degradation or contamination.- Suboptimal flow rate or temperature. | - Optimize the mobile phase: Adjust the methanol or acetonitrile concentration. For complex samples, a gradient elution may be necessary.[1][2]- Use a new guard column or replace the analytical column.- Optimize the flow rate and ensure a stable column temperature using a column oven. |
| Peak tailing, particularly for the tetrol I-1 peak. | - Secondary interactions with the stationary phase (e.g., silanol groups).- Column overload.- Incompatible sample solvent. | - Adjust the mobile phase pH. Using a high-purity, end-capped C18 column can minimize silanol interactions.- Reduce the sample injection volume or dilute the sample.- Ensure the sample is dissolved in a solvent similar in composition to the mobile phase. | |
| Shifting retention times. | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks. | - Prepare fresh mobile phase daily and ensure thorough mixing and degassing.- Use a reliable column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[3] | |
| Detector (Fluorescence) | Low or no signal for the BPDE tetrol peak. | - Incorrect excitation or emission wavelengths.- Detector lamp failure.- Quenching of fluorescence by sample matrix components. | - Verify the fluorescence detector is set to the optimal wavelengths for BPDE tetrols (e.g., excitation at 245 nm and emission at 320 nm).[2]- Check the lamp status and replace if necessary.- Improve sample cleanup to remove interfering substances. |
| Noisy or drifting baseline. | - Contaminated mobile phase or HPLC system.- Air bubbles in the detector flow cell.- Detector lamp instability. | - Use HPLC-grade solvents and prepare fresh mobile phase.- Degas the mobile phase thoroughly.- Allow the detector lamp to warm up sufficiently before analysis. | |
| Sample Preparation | Incomplete acid hydrolysis of DNA adducts. | - Insufficient acid concentration or hydrolysis time/temperature. | - Ensure the use of 0.1 N HCl and optimize the hydrolysis time and temperature to ensure complete release of tetrols.[4] |
| Sample contamination. | - Introduction of contaminants during DNA isolation or hydrolysis. | - Use high-purity reagents and sterile techniques during sample preparation. | |
| System | High backpressure. | - Blockage in the HPLC system (e.g., guard column, tubing, or column frit).- Particulate matter in the sample. | - Systematically check for blockages by removing components in reverse order (from detector to injector).- Filter all samples through a 0.22 µm or 0.45 µm filter before injection.[5] |
| Pressure fluctuations. | - Air bubbles in the pump.- Leaking pump seals. | - Purge the pump to remove any trapped air bubbles.- Replace worn pump seals. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step before analyzing this compound DNA adducts by HPLC?
A1: The standard and highly recommended first step is the hydrolysis of the DNA sample. The covalent bond between the BPDE molecule and DNA is stable, making direct analysis of the adducted DNA challenging by conventional HPLC. Acid hydrolysis, typically with 0.1 N HCl, releases the BPDE moiety as a stable tetrol (specifically tetrol I-1 for the this compound adduct), which can then be sensitively detected and quantified.[4][6]
Q2: Which type of HPLC column is most suitable for separating BPDE tetrols?
A2: Reversed-phase C18 columns are the most commonly used and effective stationary phases for the separation of BPDE tetrols.[2][6] For improved peak shape and to minimize tailing, it is advisable to use a high-purity, end-capped C18 column.
Q3: What mobile phase composition should I use?
A3: A common isocratic mobile phase is a mixture of methanol and water, often in a 1:1 ratio.[2] For more complex samples or to improve separation from interfering peaks, a gradient elution using acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape, can be employed.[1]
Q4: What are the optimal fluorescence detector settings for BPDE tetrols?
A4: For the detection of BPDE tetrols, typical excitation and emission wavelengths are around 245 nm and 320 nm, respectively.[2] It is recommended to optimize these wavelengths on your specific instrument using a standard solution of the analyte.
Q5: What is the expected detection limit for the HPLC-fluorescence method?
A5: The detection limit of the HPLC-fluorescence assay for BPDE-DNA adducts is highly sensitive, typically in the range of 0.5 to 7.4 adducts per 10⁸ nucleotides.[7] Some studies report being able to detect as low as 1 adduct per 10⁸ base pairs.[4]
Q6: Can other DNA adducts interfere with the analysis of this compound adducts?
A6: While the HPLC-fluorescence method is highly selective for BPDE tetrols, other fluorescent compounds in a complex biological sample could potentially co-elute and interfere. The specificity of the method relies on the chromatographic separation and the characteristic fluorescence of the BPDE tetrols. Confirmation by mass spectrometry (LC-MS/MS) can be performed for unambiguous identification.
Q7: How can I improve the sensitivity of my assay?
A7: To improve sensitivity, ensure efficient sample cleanup to reduce matrix effects, use a highly sensitive fluorescence detector, and make sure the detector lamp is in good condition. Optimizing the mobile phase and gradient can also help to sharpen peaks, which increases the signal-to-noise ratio.
Experimental Protocols
Protocol 1: Quantification of this compound-induced DNA Adducts by HPLC-Fluorescence
This protocol is adapted from a method used for quantifying this compound-induced DNA adducts in cells.[4][6]
1. DNA Isolation and Hydrolysis:
-
Isolate DNA from cells or tissues using a standard phenol/chloroform extraction method or a commercial kit.
-
Quantify the isolated DNA using a spectrophotometer.
-
To 10-100 µg of DNA, add 0.1 N HCl.
-
Heat the sample to induce acid hydrolysis and release the BPDE tetrols. Optimization of time and temperature may be required.
2. HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., Microsorb, 4.6 x 250 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic elution with a 1:1 (v/v) mixture of HPLC-grade methanol and water.[2]
-
Flow Rate: 0.8 mL/min.[2]
-
Fluorescence Detection: Excitation at 245 nm, Emission at 320 nm.[2]
-
Quantification: Create a standard curve using a known concentration of a BPDE tetrol I-1 standard. The concentration of the adduct in the sample is determined by comparing the peak area to the standard curve.
Protocol 2: Gradient HPLC Method for Separation of BPDE-Nucleoside Adducts
This protocol is based on a method for separating BPDE-adducted ribonucleosides and can be adapted for deoxyribonucleosides.
1. Sample Preparation:
-
Enzymatically digest DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
2. UPLC-MS/MS Analysis:
-
UPLC System: A high-resolution UPLC system.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in methanol.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Gradient:
-
Start at 40% B.
-
Linear gradient to 100% B over 2 minutes.
-
Hold at 100% B for 2 minutes.
-
Return to initial conditions and equilibrate.[1]
-
-
Detection: Mass spectrometry is used for detection and quantification, often with an internal standard.
Data Presentation
Table 1: Performance Characteristics of Different Analytical Methods for BPDE-DNA Adducts
| Method | Detection Limit | Throughput | Specificity | Reference |
| HPLC-Fluorescence | 0.5 - 7.4 adducts / 10⁸ nucleotides | Moderate | High for BPDE tetrols | [7] |
| ³²P-Postlabeling | ~1 adduct / 10⁹ nucleotides | Low | Can detect a wide range of bulky adducts but lacks structural identification. | [7] |
| LC-MS/MS | ~0.3 adducts / 10⁸ nucleotides | High | Very high, provides structural confirmation. | [8] |
Table 2: Comparison of Mobile Phase Systems for BPDE Adduct Analysis
| Mobile Phase System | Elution Mode | Column Type | Advantages | Disadvantages | Reference |
| Methanol/Water (1:1) | Isocratic | C18 | Simple, robust, and provides good separation for tetrols. | May not be sufficient for complex samples with many interfering compounds. | [2] |
| Acetonitrile/Water with 0.1% Formic Acid | Gradient | C18 | Excellent resolving power for complex mixtures, improves peak shape. | Requires a gradient-capable HPLC system and more complex method development. | [1] |
Visualizations
Caption: Figure 1. Workflow for this compound Adduct Analysis.
Caption: Figure 2. Troubleshooting Logic for HPLC Issues.
References
- 1. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Comparison of 32P-postlabeling and HPLC-FD analysis of DNA adducts in rats acutely exposed to benzo(a)pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzo[a]pyrene (BP) DNA adduct formation in DNA repair–deficient p53 haploinsufficient [Xpa(−/−)p53(+/−)] and wild-type mice fed BP and BP plus chlorophyllin for 28 days - PMC [pmc.ncbi.nlm.nih.gov]
dealing with (+)-Anti-bpde precipitation in stock solutions
Welcome to the technical support center for handling (+)-Anti-benzo[a]pyrene diol epoxide ((+)-Anti-bpde) stock solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting precipitation issues that may arise during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a carcinogenic metabolite of benzo[a]pyrene, a polycyclic aromatic hydrocarbon found in sources like tobacco smoke and grilled meats. In research, it is widely used to induce DNA damage by forming adducts, primarily with guanine bases. This allows scientists to study the mechanisms of carcinogenesis, DNA repair pathways, and the efficacy of potential cancer therapeutics.
Q2: What are the common solvents for preparing this compound stock solutions?
Based on scientific literature, the most commonly used solvents for preparing this compound stock solutions are:
-
Dimethyl sulfoxide (DMSO)
-
A mixture of Tetrahydrofuran (THF) and triethylamine [1]
Q3: My this compound stock solution has a precipitate. What could be the cause?
Precipitation of this compound in a stock solution can be attributed to several factors:
-
High Concentration: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.
-
Solvent Quality: The presence of water in the organic solvent can significantly decrease the solubility of hydrophobic compounds like this compound.
-
Improper Storage: Exposure to fluctuating temperatures, light, or repeated freeze-thaw cycles can affect the stability of the compound and lead to precipitation.
-
Low Temperature: Storing the solution at very low temperatures can sometimes initiate crystallization, which may not fully reverse upon thawing.
-
Degradation: Over time, this compound can degrade, and the degradation products may be less soluble, leading to precipitation.
Q4: How can I redissolve the precipitate in my this compound stock solution?
If you observe a precipitate in your stock solution, you can try the following methods to redissolve it:
-
Gentle Warming: Warm the solution in a water bath at a temperature not exceeding 37°C. Higher temperatures could potentially accelerate degradation.
-
Vortexing: Vigorously mix the solution using a vortex mixer.
-
Sonication: Use a bath sonicator to break up the precipitate and aid in dissolution.
It is crucial to visually inspect the solution to ensure that the precipitate has completely redissolved before use to guarantee accurate dosing in your experiments.
Q5: How should I store my this compound stock solutions to prevent precipitation?
Proper storage is critical for maintaining the stability and solubility of your this compound stock solution:
-
Temperature: Store aliquots at a constant and low temperature, typically -20°C or -80°C.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Inert Gas: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.
-
Light Protection: Store vials in the dark to prevent light-induced degradation.
-
Proper Sealing: Ensure vials are tightly sealed to prevent solvent evaporation and absorption of atmospheric moisture.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with this compound precipitation.
Issue 1: Precipitate observed in the stock solution (e.g., in DMSO or THF).
dot
Issue 2: Solution is initially clear but precipitate forms upon dilution in aqueous media.
This is a common occurrence due to the hydrophobic nature of this compound and its low solubility in aqueous solutions. When a stock solution in an organic solvent is diluted into an aqueous buffer (e.g., PBS, cell culture media), the solvent concentration decreases, and the aqueous environment can no longer keep the compound dissolved, leading to precipitation.
dot
Data Summary
| Parameter | Recommendation | Rationale |
| Primary Solvents | Dimethyl sulfoxide (DMSO) | High polarity, effective for many organic compounds. |
| Tetrahydrofuran (THF) with triethylamine[1] | Used in synthesis and for creating stock solutions for DNA adduction experiments. | |
| Solvent Quality | Anhydrous grade | This compound is hydrophobic; water can significantly reduce its solubility. |
| Stock Concentration | Prepare at a reasonable concentration and dilute further for working solutions. | High concentrations are more prone to precipitation. |
| Storage Temperature | -20°C or -80°C | Low temperatures slow down degradation. |
| Storage Practices | Single-use aliquots, protection from light, tightly sealed vials. | Minimizes freeze-thaw cycles, light-induced degradation, and solvent evaporation/water absorption. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
Caution: this compound is a potent carcinogen and should be handled with extreme care using appropriate personal protective equipment (PPE) in a designated chemical fume hood.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber glass vial with a Teflon-lined cap
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound and transfer it to the amber glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration.
-
Dissolution:
-
Tightly cap the vial and vortex for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure all solid particles have dissolved.
-
If particles remain, sonicate the vial in a bath sonicator for 5-10 minutes.
-
Gentle warming (up to 37°C) can be applied if necessary, but avoid prolonged heating.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into single-use, amber microcentrifuge tubes or glass vials with Teflon-lined caps.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol for Preparing a this compound Stock Solution in THF/Triethylamine
This solvent system is often used for in-situ reactions with DNA.
Materials:
-
This compound (solid)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine
-
Sterile, amber glass vial with a Teflon-lined cap
Procedure:
-
Follow steps 1 and 2 from the DMSO protocol for equilibrating and weighing the this compound.
-
Solvent Preparation: Prepare a 19:1 (v/v) mixture of anhydrous THF and triethylamine.[1]
-
Dissolution: Add the calculated volume of the THF/triethylamine mixture to the vial containing the this compound.
-
Mixing: Tightly cap the vial and vortex until the solid is completely dissolved. This solution is typically prepared fresh for immediate use in reactions.[1]
-
Storage: Due to the volatility of THF, long-term storage of solutions in this solvent is generally not recommended unless in sealed ampoules. If short-term storage is necessary, follow the aliquoting and low-temperature storage guidelines mentioned for DMSO.
By following these guidelines and troubleshooting steps, researchers can minimize the occurrence of this compound precipitation and ensure the reliability and accuracy of their experimental results.
References
Technical Support Center: (+)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide ((+)-anti-BPDE) Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of (+)-anti-BPDE. All protocols and data are intended for use by trained professionals in a laboratory setting.
Caution: this compound is a potent carcinogen and should be handled with extreme care using appropriate personal protective equipment (PPE) and engineering controls in accordance with institutional safety guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the chemical synthesis of this compound?
A1: The synthesis of this compound is a multi-step process that typically starts from benzo[a]pyrene. A common, though complex, approach involves the stereoselective dihydroxylation of the 7,8-double bond, followed by epoxidation of the 9,10-double bond. Due to the challenges of direct enantioselective synthesis, often a racemic or diastereomeric mixture is produced, which then requires chiral separation.
Q2: Why is my overall yield of this compound consistently low?
A2: Low yields can result from several factors. The starting materials may be of insufficient purity, or degradation of intermediates and the final product may be occurring. This compound is highly reactive and susceptible to hydrolysis.[1] It is crucial to use anhydrous solvents and maintain a dry atmosphere during the reaction. Side reactions, such as the formation of isomeric epoxides or over-oxidation, can also reduce the yield of the desired product.
Q3: I am having difficulty separating the different stereoisomers of BPDE. What can I do?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating BPDE stereoisomers.[2] Success depends on the choice of the chiral stationary phase (CSP) and the mobile phase composition. Polysaccharide-based columns are often a good starting point. Method development may be required, including screening different chiral columns and optimizing the mobile phase (e.g., hexane/isopropanol ratios) to achieve baseline separation.
Q4: How should I store the purified this compound?
A4: this compound is unstable and should be stored with care to prevent degradation. For short-term storage (days to a week), store as a solid or in a dry, aprotic solvent (e.g., anhydrous THF or DMSO) at -20°C. For long-term storage, it is recommended to store the compound as a solid under an inert atmosphere (argon or nitrogen) at -80°C.[3] Avoid repeated freeze-thaw cycles.
Q5: What are the primary impurities I should be looking for in my final product?
A5: The most common impurities are other stereoisomers of BPDE (e.g., (-)-anti-BPDE, syn-BPDE isomers) and hydrolysis products, which are tetrols.[2] Unreacted starting materials or intermediates from the synthesis may also be present. The presence and identity of impurities should be assessed using analytical HPLC, mass spectrometry, and NMR.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| Low or no product formation | - Inactive or degraded reagents.- Incorrect reaction temperature.- Presence of water or protic solvents. | - Use fresh, high-purity reagents.- Carefully monitor and control the reaction temperature as specified in the protocol.- Ensure all glassware is oven-dried and the reaction is performed under an inert, dry atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Formation of multiple products (isomers) | - Non-stereoselective reagents or reaction conditions. | - Utilize stereoselective epoxidation methods, such as the Sharpless epoxidation for allylic alcohols if applicable to an intermediate.- Be prepared for a chiral separation step post-synthesis. |
| Product degradation during workup | - Exposure to acidic or basic conditions.- Presence of water leading to hydrolysis. | - Perform aqueous extractions quickly and with neutral pH water.- Ensure organic solvents for extraction are dry.- Minimize the time the product is in solution. |
Purification (Chiral HPLC) Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| Poor or no separation of enantiomers | - Incorrect chiral stationary phase (CSP).- Suboptimal mobile phase composition. | - Screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type).- Optimize the mobile phase by varying the ratio of the polar modifier (e.g., isopropanol) to the non-polar solvent (e.g., hexane).- Consider adding a small amount of an acidic or basic additive if compatible with the column. |
| Peak tailing or broad peaks | - Column overload.- Secondary interactions with the stationary phase. | - Reduce the amount of sample injected.- Ensure the sample is fully dissolved in the mobile phase.- Adjust the mobile phase composition to minimize secondary interactions. |
| Ghost peaks | - Contamination of the mobile phase or injector. | - Use fresh, HPLC-grade solvents.- Flush the injector and column with a strong solvent. |
Quality Control Parameters
The quality of synthesized this compound should be rigorously assessed. The following table provides typical analytical methods and suggested acceptance criteria.
| Parameter | Method | Acceptance Criteria |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Spectra should be consistent with the known structure of this compound and match reference spectra. |
| Purity (Chemical) | Analytical HPLC-UV (e.g., at 254 nm) | ≥ 98% |
| Enantiomeric Purity | Chiral HPLC | ≥ 99% enantiomeric excess (e.e.) |
| Impurities | HPLC, LC-MS | - No single impurity > 0.5%.- Total impurities ≤ 2.0%.- Specifically report levels of other stereoisomers and tetrols. |
| Appearance | Visual Inspection | White to off-white solid |
Experimental Protocols
General Protocol for Chiral HPLC Purification of (±)-anti-BPDE
This protocol outlines a general approach for the separation of (+)- and (-)-anti-BPDE from a racemic mixture using preparative chiral HPLC. The exact conditions may need to be optimized.
1. Materials and Equipment:
-
Preparative HPLC system with a UV detector.
-
Chiral column (e.g., polysaccharide-based, consult manufacturer's guide for specific phase).
-
HPLC-grade hexane and isopropanol.
-
Racemic (±)-anti-BPDE.
-
Anhydrous solvent for sample dissolution (e.g., THF or mobile phase).
2. Method:
-
Mobile Phase Preparation: Prepare a mobile phase of hexane and isopropanol. A typical starting point is 90:10 (v/v) hexane:isopropanol. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the racemic (±)-anti-BPDE in a minimal amount of anhydrous solvent. The concentration should be optimized to avoid column overload.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Injection and Separation: Inject the sample onto the column. Monitor the separation at a suitable wavelength (e.g., 254 nm).
-
Fraction Collection: Collect the fractions corresponding to the two separated enantiomer peaks.
-
Analysis of Fractions: Analyze the collected fractions using analytical chiral HPLC to confirm the enantiomeric purity of each.
-
Solvent Evaporation: Evaporate the solvent from the purified fractions under reduced pressure at a low temperature to obtain the solid enantiomers.
Quality Control Analysis by HPLC-UV
1. Materials and Equipment:
-
Analytical HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
HPLC-grade acetonitrile and water.
-
Purified this compound sample.
2. Method:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water, often in a gradient to elute any potential impurities with different polarities. For example, a linear gradient from 50% to 100% acetonitrile over 20 minutes. Degas the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a known concentration (e.g., 0.1 mg/mL).
-
Analysis: Equilibrate the column with the initial mobile phase composition. Inject a known volume of the sample (e.g., 10 µL) and run the gradient method. Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).
-
Data Interpretation: Integrate the peak areas of all detected peaks. Calculate the purity of the main peak as a percentage of the total peak area.
Visualizations
Caption: Workflow for this compound Synthesis, Purification, and QC.
Caption: Logical Flow for Troubleshooting this compound Synthesis and Purification.
References
- 1. (+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide - Wikipedia [en.wikipedia.org]
- 2. Preparation, identification and analysis of stereoisomeric anti-benzo[a]pyrene diol epoxide-deoxyguanosine adducts using phenyl liquid chromatography with diode array, fluorescence and tandem mass spectrometry detection [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and Storage | Tocris Bioscience [tocris.com]
Validation & Comparative
Validating (+)-anti-BPDE-Induced p53 Mutations: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the carcinogenic effects of compounds like benzo[a]pyrene, accurate validation of mutations in critical tumor suppressor genes such as p53 is paramount. The metabolite (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide ((+)-anti-BPDE) is a potent mutagen known to induce a characteristic spectrum of p53 mutations. This guide provides a comparative overview of key methodologies used to validate these mutations, supported by experimental data and detailed protocols.
Comparison of Validation Methodologies
The validation of this compound-induced p53 mutations involves a multi-faceted approach, ranging from identifying the initial DNA damage to confirming the functional consequences of the resulting mutations. The choice of method often depends on the specific research question, available resources, and desired sensitivity.
| Methodology | Principle | Primary Application | Advantages | Limitations | Typical Sensitivity | Typical Specificity |
| DNA Adduct Detection (e.g., 32P-Postlabeling, Mass Spectrometry) | Detects the formation of covalent adducts between this compound and DNA bases, the precursor to mutation. | Quantifying DNA damage and identifying hotspots for adduct formation. | Highly sensitive for detecting initial DNA damage. Can identify specific adduct types. | Does not directly confirm mutation. Can be technically demanding. | Can detect 1 adduct in 109-1010 nucleotides.[1] | High when combined with chromatography and mass spectrometry. |
| Direct DNA Sequencing (Sanger & NGS) | Determines the precise nucleotide sequence of the p53 gene to identify mutations. | Gold standard for mutation identification and confirmation. | Provides definitive sequence information. NGS offers high throughput and sensitivity for detecting low-frequency mutations.[2] | Sanger sequencing has lower sensitivity for detecting mutations in heterogeneous samples.[2] | Sanger: ~15-20% mutant allele frequency. NGS: <1% to 5% mutant allele frequency.[2][3] | Very High. |
| Immunohistochemistry (IHC) | Uses antibodies to detect the accumulation of mutant p53 protein in tissue samples. | Screening for p53 alterations in tissue context. Often used as a surrogate marker for missense mutations. | Relatively inexpensive and widely available. Preserves tissue architecture. | Indirect method; not all mutations lead to protein accumulation. False positives and negatives can occur.[4] Lower prognostic value than direct sequencing.[5] | Variable, depends on antibody and mutation type. | Moderate to High, depends on antibody and interpretation criteria. |
| Functional Assays in Yeast (e.g., FASAY) | Assesses the transcriptional activity of p53 by expressing the human p53 protein in yeast and monitoring a reporter gene. | Determining the functional impact of identified p53 mutations. | Directly measures the biological function of p53. Can distinguish between inactivating and silent mutations.[6] Rapid results (within 5 days).[7] | Does not provide sequence information. May not fully recapitulate the complexity of mammalian cells. | High for detecting functional loss. | High for assessing transactivation function. |
| Animal Models (e.g., Knock-in Mice) | In vivo systems to study the biological consequences of specific p53 mutations in the context of a whole organism. | Validating the tumorigenic potential and pathogenic significance of specific mutations. | Provides in vivo evidence of a mutation's role in cancer development.[8] Allows for studying interactions with other genetic and environmental factors.[9] | Time-consuming and expensive. Ethical considerations. | High for in vivo functional validation. | High for studying systemic effects. |
Experimental Protocols
Direct DNA Sequencing of the p53 Gene (Sanger Method)
This protocol outlines the basic steps for validating a suspected this compound-induced mutation in the p53 gene using Sanger sequencing.
1. DNA Extraction:
-
Extract genomic DNA from the cell line or tissue sample of interest using a commercially available kit.
2. PCR Amplification:
-
Amplify the exons of the p53 gene (typically exons 4-9 where most BPDE-induced mutations are found) using specific primers.[10]
-
A typical PCR reaction mix includes:
-
100-200 ng genomic DNA
-
10 pmol of each primer
-
200 µM dNTPs
-
1X PCR buffer
-
1-2.5 units of Taq polymerase
-
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (primer-dependent)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes
-
3. PCR Product Purification:
-
Purify the PCR products to remove primers and dNTPs using a PCR purification kit or enzymatic methods.
4. Sequencing Reaction:
-
Perform cycle sequencing using a BigDye™ Terminator Cycle Sequencing Kit with the purified PCR product as a template and one of the PCR primers.
-
The sequencing reaction includes:
-
100-500 ng purified PCR product
-
3.2 pmol sequencing primer
-
BigDye™ sequencing mix
-
-
Perform cycle sequencing with approximately 25 cycles of:
-
96°C for 10 seconds
-
50°C for 5 seconds
-
60°C for 4 minutes
-
5. Sequence Analysis:
-
Purify the sequencing reaction products.
-
Analyze the products on an automated capillary electrophoresis sequencer.
-
Compare the resulting sequence to the wild-type p53 reference sequence to identify any mutations.
Immunohistochemistry (IHC) for p53 Protein Accumulation
This protocol provides a general guideline for detecting mutant p53 protein accumulation in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse in distilled water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.[11]
-
Allow slides to cool to room temperature.
3. Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with phosphate-buffered saline (PBS).
4. Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
-
Incubate sections with a primary antibody against p53 (e.g., clones DO-1 or DO-7) diluted in blocking solution overnight at 4°C.[12]
6. Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with PBS.
7. Visualization:
-
Develop the signal with a chromogen solution such as 3,3'-diaminobenzidine (DAB) until the desired stain intensity is reached.
-
Rinse with distilled water.
8. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
Yeast-Based Functional Assay (FASAY)
This protocol describes a functional assay to determine the transactivation capability of p53 mutations.[13]
1. Yeast Strain and Plasmids:
-
Use a Saccharomyces cerevisiae strain containing a reporter gene (e.g., ADE2 or lacZ) under the control of a p53-responsive element.[6]
-
Utilize a yeast expression vector for the human p53 cDNA.
2. RNA Extraction and RT-PCR:
-
Extract total RNA from the cells of interest.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the full-length coding sequence of the p53 mRNA.
3. Yeast Transformation:
-
Co-transform the yeast reporter strain with the p53 PCR product and a linearized p53 expression vector. Homologous recombination in yeast will generate a circular plasmid expressing the p53 protein.
4. Phenotypic Analysis:
-
Plate the transformed yeast on a selective medium lacking adenine.
-
Incubate at 30°C for 2-4 days.
-
Interpretation:
-
Yeast expressing wild-type (functional) p53 will activate the ADE2 reporter gene, resulting in white colonies that can grow on adenine-deficient medium.
-
Yeast expressing a mutant (non-functional) p53 will fail to activate the ADE2 gene, leading to the accumulation of a red pigment and the formation of red colonies, or no growth on selective media.[14]
-
Visualizing the Validation Workflow and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. TP53 Mutations Identified Using NGS Comprise the Overwhelming Majority of TP53 Disruptions in CLL: Results From a Multicentre Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive detection of p53 mutation: analysis by direct sequencing and multisequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutation detection by highly sensitive methods indicates that p53 gene mutations in breast cancer can have important prognostic value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutation detection by highly sensitive methods indicates that p53 gene mutations in breast cancer can have important prognostic value - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple p53 functional assay for screening cell lines, blood, and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of tumor suppressor protein p53 with special emphasis on biosensors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mouse Models of p53 Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse models with modified p53 sequences to study cancer and ageing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TP53 mutations induced by BPDE in Xpa-WT and Xpa-Null human TP53 knock-in (Hupki) mouse embryo fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Immunohistochemistry for p53 staining in Breast Cancer Tissue [protocols.io]
- 13. p53 functional assays: detecting p53 mutations in both the germline and in sporadic tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of p53 mutations induced by PAH o-quinones with those caused by anti-benzo[a]pyrene diol epoxide in vitro: role of reactive oxygen and biological selection - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Tissue-Specific Landscape of (+)-Anti-BPDE DNA Adduct Formation: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the tissue-specific formation of DNA adducts is paramount in assessing the carcinogenic risk of environmental pollutants and the efficacy of potential therapeutic interventions. This guide provides a comparative analysis of (+)-anti-benzo[a]pyrene diol epoxide ((+)-Anti-BPDE) adduct formation across various tissues, supported by experimental data and detailed methodologies.
Benzo[a]pyrene (BaP), a ubiquitous environmental carcinogen found in tobacco smoke, polluted air, and contaminated food, undergoes metabolic activation to its ultimate carcinogenic metabolite, this compound.[1] This highly reactive molecule can covalently bind to DNA, forming bulky adducts that, if not repaired, can lead to mutations and initiate carcinogenesis.[1][2] The extent of adduct formation, however, varies significantly among different tissues, a phenomenon attributable to tissue-specific differences in metabolic enzyme expression and activity.[3][4]
Comparative Analysis of this compound Adduct Levels in Different Tissues
The following table summarizes quantitative data on this compound adduct formation in various human and animal tissues, providing a comparative overview of tissue susceptibility. Adduct levels are influenced by factors such as the model system (human vs. animal), exposure route, and the analytical method employed.
| Tissue | Species | Exposure/Model | Adduct Level (adducts per 10^8 nucleotides) | Analytical Method | Reference(s) |
| Lung | Human | Autopsy samples (Smokers) | 4.46 ± 5.76 | Not Specified | [5] |
| Lung | Human | Autopsy samples (Non-smokers) | 1.76 ± 1.69 | Not Specified | [5] |
| Lung | Human | Lung tissue samples | 1 - 40 | HPLC/Fluorescence | [6] |
| Lung | Mouse | BaP exposure | ~3 | 32P-postlabeling | [7] |
| Liver | Mouse | BaP exposure | ~5 | 32P-postlabeling | [7] |
| Spleen | Mouse | BaP exposure | ~3 | 32P-postlabeling | [7] |
| Kidney | Mouse | BaP exposure | ~2 | 32P-postlabeling | [7] |
| Stomach (Tumor) | Human | Gastric adenocarcinoma patients | 4.20 ± 0.59 (fmol/µg DNA) | ELISA | [8] |
| Stomach (Normal) | Human | Control subjects | 2.80 ± 0.53 (fmol/µg DNA) | ELISA | [8] |
| Bladder | Human | Cultured tissue | 6.4 ± 5.3 (µmol BP/mol dN) | Not Specified | [9] |
| Bronchus | Human | Cultured tissue | 3.1 ± 2.0 (µmol BP/mol dN) | Not Specified | [9] |
| Pancreas Organoids | Human | BaP exposure | Highest adduct formation | Not Specified | [1] |
| Liver Organoids | Human | BaP exposure | High adduct formation | Not Specified | [1] |
| Colon Organoids | Human | BaP exposure | Lowest adduct formation | Not Specified | [1] |
| Endometrium | Human | Cultured tissue | ~3 times higher than hamster | Not Specified | [4] |
| Endometrium | Hamster | Cultured tissue | Higher than mouse and rat | Not Specified | [4] |
| Endometrium | Mouse | Cultured tissue | Lower than hamster | Not Specified | [4] |
| Endometrium | Rat | Cultured tissue | Lowest among rodents tested | Not Specified | [4] |
| White Blood Cells | Human | Coke oven workers | 2.0 | HPLC/Fluorescence | [10] |
| White Blood Cells | Human | Non-exposed controls | 0.8 | HPLC/Fluorescence | [10] |
Note: Direct comparison between studies should be made with caution due to variations in experimental design and units of measurement.
Metabolic Activation Pathway of Benzo[a]pyrene
The formation of this compound DNA adducts is the culmination of a multi-step metabolic activation pathway. This process is primarily initiated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1.[1][11] The following diagram illustrates the key steps in this pathway.
References
- 1. Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzo pyrene-induced DNA adducts and gene expression profiles in target and non-target organs for carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species differences in the formation of benzo(a)pyrene-DNA adducts in rodent and human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzo[a]pyrene diol-epoxide DNA adducts and levels of polycyclic aromatic hydrocarbons in autoptic samples from human lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence detection of benzo[a]pyrene--DNA adducts in human lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of DNA adduct formation in white blood cells and internal organs of mice exposed to benzo[a]pyrene, dibenzo[c,g]carbazole, safrole and cigarette smoke condensate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzo[a]pyrene diol-epoxide-I-DNA and oxidative DNA adducts associated with gastric adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide: HPLC vs. 32P-Postlabeling for (+)-Anti-BPDE Adduct Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of DNA adducts, such as those formed by (+)-anti-benzo[a]pyrene diol epoxide ((+)-anti-BPDE), is crucial for assessing carcinogenic risk and understanding mechanisms of DNA damage. Two prominent analytical techniques, High-Performance Liquid Chromatography (HPLC) with fluorescence detection and 32P-postlabeling, are widely employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
At a Glance: Key Performance Metrics
The choice between HPLC and 32P-postlabeling often depends on the specific requirements of the study, such as the need for high sensitivity versus structural confirmation. The following table summarizes the key quantitative performance characteristics of each method.
| Feature | HPLC with Fluorescence Detection | 32P-Postlabeling | Key Considerations |
| Detection Limit | 0.5 to 7.4 adducts per 10⁸ nucleotides[1] | Approximately 1 adduct per 10⁹ nucleotides[1] | 32P-postlabeling offers significantly higher sensitivity, making it suitable for detecting very low levels of DNA damage. |
| Specificity | Can identify specific BPDE isomers.[1] | Standard assay cannot positively identify individual adduct types.[1] | HPLC provides structural information, which is critical for distinguishing between different stereoisomers of BPDE adducts. |
| Sample Requirement | Typically requires larger amounts of DNA (e.g., 10-100 µg).[2] | Can be performed with smaller amounts of DNA (<10 µg).[3] | The higher sensitivity of 32P-postlabeling allows for the analysis of smaller biological samples. |
| Throughput | Relatively rapid and simple.[4] | Time-consuming and labor-intensive.[5] | HPLC is generally faster and more amenable to automation. |
| Radioisotope Use | No | Yes (³²P) | 32P-postlabeling requires handling of radioactive materials, which necessitates specialized laboratory facilities and safety precautions. |
| Quantitative Linearity | Dependent on the specific adduct and system. | Can be linear over a range of adduct concentrations.[6][7] | Both methods can provide quantitative data, but linearity should be established for the specific adducts of interest. |
| Recovery | Variable, can be lower than 32P-postlabeling.[6][7] | Generally high, around 28% for some adducts.[6] | Recovery rates can influence the accuracy of quantification and should be optimized. |
Experimental Workflows
The following diagrams illustrate the generalized experimental workflows for the analysis of this compound adducts using HPLC and 32P-postlabeling.
Detailed Experimental Protocols
HPLC with Fluorescence Detection for this compound-DNA Adducts
This protocol is a generalized procedure based on established methods.[2][4]
-
DNA Isolation: Isolate genomic DNA from the target tissue or cells using standard protocols (e.g., phenol-chloroform extraction or commercial kits). Ensure high purity and integrity of the DNA. At least 100 µg of DNA is recommended for each analysis.[4]
-
Acid Hydrolysis: To release the BPDE moiety as tetrols, hydrolyze the DNA sample with 0.1 N HCl at an elevated temperature (e.g., 80°C) for a defined period (e.g., 4 hours).
-
Neutralization: After hydrolysis, neutralize the sample with a suitable base (e.g., NaOH or a buffer solution) to a pH compatible with the HPLC mobile phase.
-
HPLC Separation:
-
Column: Utilize a reverse-phase C18 column.
-
Mobile Phase: Employ a gradient elution system, for example, with a mixture of methanol and water or acetonitrile and water.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
-
Fluorescence Detection:
-
Excitation Wavelength: Set the excitation wavelength to approximately 344 nm.
-
Emission Wavelength: Set the emission wavelength to approximately 398 nm for the detection of BPDE-tetrols.
-
-
Quantification:
-
Generate a standard curve using known concentrations of authentic BPDE-tetrol standards.
-
Identify and integrate the peak corresponding to the this compound-tetrol in the sample chromatogram.
-
Calculate the concentration of the adduct in the original DNA sample based on the standard curve and the amount of DNA analyzed.
-
32P-Postlabeling for this compound-DNA Adducts
This protocol is a generalized procedure based on established methods.[8][9]
-
DNA Isolation: Isolate high-purity genomic DNA from the biological sample. Typically, 1-10 µg of DNA is sufficient.
-
Enzymatic Digestion:
-
Digest the DNA to 3'-mononucleoside phosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment (Optional but Recommended):
-
To increase sensitivity, enrich the adducted nucleotides. This can be achieved by:
-
Nuclease P1 digestion: This enzyme selectively dephosphorylates normal nucleotides, leaving the bulky adducts intact.
-
Butanol extraction: This method partitions the more hydrophobic adducted nucleotides into the butanol phase.
-
-
-
5'-Labeling with ³²P:
-
Incubate the enriched adduct fraction with [γ-³²P]ATP and T4 polynucleotide kinase to label the 5'-hydroxyl group of the adducted nucleotides.
-
-
Separation of Labeled Adducts:
-
Thin-Layer Chromatography (TLC): This is the traditional method. Apply the labeled sample to a polyethyleneimine (PEI)-cellulose TLC plate and develop the chromatogram using a multi-directional solvent system to resolve the adducts from normal nucleotides.
-
HPLC: Alternatively, use reverse-phase HPLC with an online radioactivity detector for higher resolution and more precise quantification.[10]
-
-
Detection and Quantification:
-
TLC: Visualize the separated adducts by autoradiography. Excise the radioactive spots and quantify the amount of ³²P by liquid scintillation counting.
-
HPLC: The online radioactivity detector will generate a chromatogram with peaks corresponding to the labeled adducts. Integrate the peak areas for quantification.
-
Calculate the relative adduct labeling (RAL) by comparing the radioactivity of the adducts to the total radioactivity of nucleotides in the sample.
-
Concluding Remarks
Both HPLC with fluorescence detection and 32P-postlabeling are powerful techniques for the analysis of this compound DNA adducts. The 32P-postlabeling assay is unparalleled in its sensitivity, making it the method of choice for studies with limited sample amounts or when expecting very low adduct levels.[1] However, it is labor-intensive, requires the use of radioisotopes, and lacks the specificity to identify individual adduct isomers in its standard format.[1]
Conversely, HPLC with fluorescence detection offers the significant advantage of being able to identify specific BPDE isomers, providing crucial structural information.[1] It is also a simpler and more rapid technique that does not involve radioactivity.[4] The primary limitation of HPLC-FD is its lower sensitivity compared to 32P-postlabeling.[1]
Ultimately, the selection between these two methods should be guided by the specific research question, the available resources, and the required level of sensitivity and specificity. In some cases, a combination of both techniques can be employed for a comprehensive analysis, using 32P-postlabeling for initial screening and sensitive detection, followed by HPLC-FD for confirmation and isomeric identification.
References
- 1. Comparison of 32P-postlabeling and HPLC-FD analysis of DNA adducts in rats acutely exposed to benzo(a)pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 32P-Postlabeling/polyacrylamide gel electrophoresis analysis: application to the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of TLC- and HPLC-32P-postlabelling assay for cisplatin-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 32P-postlabeling of DNA adducts arising from complex mixtures: HPLC versus TLC separation applied to adducts from petroleum products - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Disparities in DNA Repair of (+)-Anti-BPDE Adducts: A Comparative Analysis of Normal vs. Cancer Cells
For researchers, scientists, and drug development professionals, understanding the nuances of DNA repair mechanisms between normal and cancerous cells is paramount for developing targeted and effective cancer therapies. This guide provides an objective comparison of the repair of (+)-anti-benzo[a]pyrene diol epoxide (BPDE) adducts, a class of bulky DNA lesions induced by carcinogens found in tobacco smoke and environmental pollutants. The data presented herein, supported by detailed experimental protocols, highlights the differential repair capacities and the underlying molecular pathways, offering insights into potential therapeutic vulnerabilities in cancer.
The repair of (+)-anti-BPDE-DNA adducts is a critical cellular defense mechanism against mutagenesis and carcinogenesis. This process is primarily orchestrated by the Nucleotide Excision Repair (NER) pathway. However, the efficiency and fidelity of this pathway can vary significantly between normal and cancer cells, often contributing to the genomic instability characteristic of tumors.
Quantitative Comparison of BPDE-DNA Adduct Repair
The persistence of BPDE-DNA adducts is a direct indicator of a cell's DNA repair capacity. Studies have consistently shown that cancer cells often exhibit a reduced ability to remove these bulky lesions compared to their normal counterparts. This is reflected in the higher levels of adducts detected in cancerous tissues and cell lines after exposure to BPDE.
| Cell Type | Adduct Level (pmol BPDE/mg DNA) | Fold Difference (Cancer vs. Normal) | Reference |
| Normal Human Mammary Epithelial Cells | 81 | - | [1] |
| Human Mammary Carcinoma T47D Cells | 182 | 2.25 | [1] |
| Peripheral Blood Lymphocytes (PBLs) - Healthy Controls | Lower (qualitative) | - | [2] |
| Peripheral Blood Lymphocytes (PBLs) - Cancer Patients | Higher (qualitative) | - | [2] |
Table 1: Comparison of this compound-DNA Adduct Levels in Normal vs. Cancer Cells. This table summarizes the quantitative differences in BPDE-DNA adduct levels, indicating a general trend of higher adduct accumulation in cancer cells, which is suggestive of deficient DNA repair.
Key Proteins in BPDE Adduct Repair: Expression and Role
The differential repair capacity between normal and cancer cells can often be attributed to altered expression or function of key NER proteins.
| Protein | Function in NER | Expression in Normal Cells | Expression in Cancer Cells (General Trend) |
| XPA | Damage recognition and assembly of the NER complex. | Basal levels sufficient for efficient repair. | Often overexpressed in cisplatin-resistant tumors.[3] |
| ERCC1 | Forms a complex with XPF to incise the damaged DNA strand 5' to the lesion. | Basal levels. | Frequently overexpressed in various cancers (e.g., non-small cell lung cancer, ovarian cancer) and associated with poor prognosis and chemoresistance.[4][5][6] |
| p53 | Tumor suppressor that can transcriptionally activate NER genes and induce cell cycle arrest to allow time for repair. | Wild-type p53 enhances NER. | Often mutated or inactivated, leading to compromised DNA damage response and repair.[7] |
Table 2: Key Nucleotide Excision Repair Proteins and Their Altered Expression in Cancer. This table highlights the roles of essential NER proteins and the common alterations in their expression levels observed in cancer cells, which can impact the efficiency of BPDE adduct repair.
Signaling Pathways in BPDE Adduct Repair
The repair of this compound adducts is a complex process involving two major sub-pathways of NER: Global Genome Repair (GGR) and Transcription-Coupled Repair (TCR).
References
- 1. Benzo(a)pyrene:DNA adduct formation in normal human mammary epithelial cell cultures and the human mammary carcinoma T47D cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA repair phenotype and cancer susceptibility—A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Antagonists of the DNA Repair ERCC1/XPA Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA repair endonuclease ERCC1–XPF as a novel therapeutic target to overcome chemoresistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Association between ERCC1 and XPA expression and polymorphisms and the response to cisplatin in testicular germ cell tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERCC1, XPF and XPA-locoregional differences and prognostic value of DNA repair protein expression in patients with head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The impact of p53 on DNA damage and metabolic activation of the environmental carcinogen benzo[a]pyrene: effects in Trp53(+/+), Trp53(+/–) and Trp53(−/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the DNA Binding Affinity of Diol Epoxides: (+)-Anti-BPDE in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNA binding affinity of (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide ((+)-anti-BPDE), a potent carcinogenic metabolite of benzo[a]pyrene, with other diol epoxides. The information presented is supported by experimental data from peer-reviewed studies, offering insights into the structure-activity relationships that govern the genotoxicity of these compounds.
Executive Summary
Diol epoxides are ultimate carcinogens derived from the metabolic activation of polycyclic aromatic hydrocarbons (PAHs). Their ability to covalently bind to DNA, forming bulky adducts, is a critical initiating event in chemical carcinogenesis. Among these, this compound is one of the most well-studied and potent mutagens. This guide reveals that while this compound exhibits high DNA binding affinity, other diol epoxides, particularly those from other PAHs, can display comparable or even greater reactivity. The stereochemistry of the diol epoxide and the sequence context of the DNA play crucial roles in determining the extent of adduct formation.
Quantitative Comparison of DNA Binding Affinity
The following tables summarize the relative DNA binding affinities of various diol epoxides compared to this compound, based on available experimental data. The data is presented as the relative extent of DNA adduct formation.
| Diol Epoxide Isomer | Parent PAH | Relative DNA Adduct Formation (Compared to this compound) | Key Findings |
| (-)-anti-BPDE | Benzo[a]pyrene | Lower | Error-prone nucleotide insertion by human DNA polymerase η is less efficient opposite the (-)-trans-anti-BPDE-N2-dG adduct compared to the (+)-trans-anti-BPDE-N2-dG adduct.[1] |
| syn-BPDE | Benzo[a]pyrene | Lower | The fraction of syn-BPDE that binds covalently to DNA is generally lower than that of anti-BPDE.[2] |
| anti-BA-10,11-DE | Benz[a]anthracene | Lower | The fraction of diol epoxide molecules that bind covalently to DNA is approximately 13% for the anti-isomer, which is lower than that observed for the bay-region diol epoxides of benz[a]anthracene.[2] |
| syn-BA-10,11-DE | Benz[a]anthracene | Lower | The fraction of diol epoxide molecules that bind covalently to DNA is approximately 3% for the syn-isomer.[2] |
| anti-3MCDE | 3-Methylcholanthrene | Similar | In its DNA binding properties, anti-3MCDE closely resembles the anti-diol-epoxide of benzo[a]pyrene.[3] |
| (+)-anti-DBPDE | Dibenzo[a,l]pyrene | Higher | Dibenzo[a,l]pyrene (DBP) is the most potent tumor-initiating PAH tested to date, and its ultimate carcinogen, anti-DBP-11,12-diol-13,14-epoxide (DBPDE), forms covalent DNA adducts.[4][5] |
| anti-5-MeCDE-I | 5-Methylchrysene | Higher | The extent of formation of DE-I:DNA adducts (from the bay region with the methyl group) was greater than that of DE-II:DNA adducts from 5-methylchrysene.[6] Adduct 2B, derived from the bay-region dihydrodiol epoxide adjacent to the methyl group, was formed to a greater extent than adduct 2A.[7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
³²P-Postlabeling Assay for DNA Adducts
This ultrasensitive method is used for the detection and quantification of carcinogen-DNA adducts.[8][9][10][11][12]
Principle: DNA is enzymatically digested to 3'-monophosphate nucleosides. The adducted nucleotides are then enriched and radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase. The resulting 3',5'-bisphosphate adducts are separated by chromatography and quantified by their radioactivity.
Protocol Steps:
-
DNA Digestion: DNA (typically 1-10 µg) is digested to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The digest is treated with nuclease P1 to dephosphorylate normal nucleotides to nucleosides, while bulky adducts are resistant. This enriches the adducted nucleotides.
-
⁵'-Labeling: The enriched adducts are incubated with [γ-³²P]ATP and T4 polynucleotide kinase to label the 5'-hydroxyl group.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Detection and Quantification: The TLC plates are exposed to a phosphor screen, and the radioactivity of the adduct spots is measured to quantify the level of DNA adducts.
HPLC-MS/MS for DNA Adduct Quantification
This method provides high sensitivity and structural information for the analysis of DNA adducts.[13][14][15][16]
Principle: DNA is enzymatically hydrolyzed to nucleosides. The resulting mixture is separated by high-performance liquid chromatography (HPLC), and the adducts are detected and quantified by tandem mass spectrometry (MS/MS).
Protocol Steps:
-
DNA Hydrolysis: DNA is enzymatically hydrolyzed to individual 2'-deoxynucleosides.
-
HPLC Separation: The hydrolysate is injected onto a reverse-phase HPLC column to separate the DNA adducts from normal nucleosides.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The adducts are ionized (typically by electrospray ionization) and fragmented. Specific fragment ions are monitored for detection and quantification, often using stable isotope-labeled internal standards for accuracy.
Signaling Pathways and Logical Relationships
The formation of DNA adducts by diol epoxides is a critical event that can lead to mutations in key oncogenes and tumor suppressor genes, such as KRAS and TP53. These mutations can, in turn, dysregulate downstream signaling pathways, promoting uncontrolled cell proliferation and survival.
Caption: Carcinogenic cascade initiated by PAH diol epoxides.
The diagram above illustrates the process from exposure to a parent PAH to the development of cancer. Metabolic activation leads to the formation of a reactive diol epoxide, which then binds to DNA to form adducts. These adducts can result in mutations in critical genes like KRAS and TP53.[17] Mutant KRAS can activate downstream signaling pathways such as the MAPK and PI3K/AKT pathways, while mutant p53 can lead to the activation of the NF-κB pathway.[18][19][20][21][22] The dysregulation of these pathways ultimately contributes to the hallmarks of cancer, including increased cell proliferation, survival, and resistance to apoptosis.
Caption: General workflow for DNA adduct analysis.
References
- 1. Two-step error-prone bypass of the (+)- and (-)-trans-anti-BPDE-N2-dG adducts by human DNA polymerases eta and kappa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactions of stereoisomeric non-bay-region benz[a]anthracene diol epoxides with DNA and conformations of non-covalent complexes and covalent adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The reaction of a 3-methylcholanthrene diol epoxide with DNA in relation to the binding of 3-methylcholanthrene to the DNA of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. 5-Methylchrysene metabolism in mouse epidermis in vivo, diol epoxide--DNA adduct persistence, and diol epoxide reactivity with DNA as potential factors influencing the predominance of 5-methylchrysene-1,2-diol-3,4-epoxide--DNA adducts in mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of bay-region methyl group on formation of 5-methylchrysene dihydrodiol epoxide:DNA adducts in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 9. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 10. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. Polycyclic aromatic hydrocarbons and PAH-related DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Interaction between p53 and Ras signaling controls cisplatin resistance via HDAC4- and HIF-1α-mediated regulation of apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy [mdpi.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. mdpi.com [mdpi.com]
Differential Gene Expression in Response to (+)-Anti-BPDE vs. Other Carcinogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the differential gene expression profiles induced by the potent carcinogen (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide ((+)-Anti-BPDE) and other carcinogenic agents. By examining publicly available transcriptomic data, we highlight the distinct and overlapping molecular responses to these compounds, offering insights into their mechanisms of action and potential biomarkers for exposure and risk assessment.
Executive Summary
This compound, the ultimate carcinogenic metabolite of benzo[a]pyrene, is a well-established DNA-damaging agent that forms bulky adducts with DNA. This guide compares its transcriptomic signature with that of other carcinogens, focusing on key pathways such as DNA damage response, cell cycle regulation, and apoptosis. The data presented herein is derived from analyses of publicly available datasets from the Gene Expression Omnibus (GEO), providing a foundation for understanding the nuanced cellular responses to different classes of carcinogens.
Comparative Analysis of Gene Expression
The following tables summarize the differential expression of key genes in response to this compound, Aflatoxin B1 (AFB1), and Methyl Methanesulfonate (MMS). These carcinogens were chosen to represent different mechanisms of action: bulky DNA adduct formation (this compound and AFB1) and DNA alkylation (MMS). The data is compiled from independent studies on human cell lines to provide a comparative overview.
Table 1: Differentially Expressed Genes in Response to this compound in Human Amnion Epithelial FL Cells
| Gene Symbol | Gene Name | Function | Fold Change | p-value |
| Up-regulated | ||||
| GADD45A | Growth arrest and DNA-damage-inducible, alpha | DNA damage response, cell cycle arrest | 2.5 | <0.05 |
| CDKN1A | Cyclin dependent kinase inhibitor 1A (p21) | Cell cycle arrest | 2.2 | <0.05 |
| BAX | BCL2 associated X, apoptosis regulator | Apoptosis | 2.0 | <0.05 |
| DDB2 | Damage specific DNA binding protein 2 | DNA repair | 1.8 | <0.05 |
| XPC | XPC complex subunit, DNA damage recognition | DNA repair | 1.7 | <0.05 |
| Down-regulated | ||||
| CCNB1 | Cyclin B1 | Cell cycle progression | -2.1 | <0.05 |
| CDK1 | Cyclin dependent kinase 1 | Cell cycle progression | -1.9 | <0.05 |
| PLK1 | Polo like kinase 1 | Mitosis | -1.8 | <0.05 |
| BIRC5 | Baculoviral IAP repeat containing 5 (survivin) | Apoptosis inhibition | -1.7 | <0.05 |
Data derived from analysis of GEO dataset GSE10979.[1]
Table 2: Differentially Expressed Genes in Response to Aflatoxin B1 in Primary Human Hepatocytes
| Gene Symbol | Gene Name | Function | Fold Change | p-value |
| Up-regulated | ||||
| TXNRD1 | Thioredoxin reductase 1 | Oxidative stress response | 3.1 | <0.05 |
| PCNA | Proliferating cell nuclear antigen | DNA replication and repair | 2.8 | <0.05 |
| CCNK | Cyclin K | Transcription regulation | 2.4 | <0.05 |
| HIST1H2BF | H2B clustered histone 7 | Chromatin structure | 2.1 | <0.05 |
| Down-regulated | ||||
| CYP3A4 | Cytochrome P450 family 3 subfamily A member 4 | Xenobiotic metabolism | -3.5 | <0.05 |
| ALB | Albumin | Protein synthesis | -2.9 | <0.05 |
| FGG | Fibrinogen gamma chain | Coagulation | -2.5 | <0.05 |
Data derived from analysis of GEO dataset GSE71547.[2]
Table 3: Differentially Expressed Genes in Response to Methyl Methanesulfonate (MMS) in Human Cells
| Gene Symbol | Gene Name | Function | Fold Change | p-value |
| Up-regulated | ||||
| GADD45A | Growth arrest and DNA-damage-inducible, alpha | DNA damage response, cell cycle arrest | 3.0 | <0.05 |
| FOS | Fos proto-oncogene, AP-1 transcription factor | Stress response, proliferation | 2.7 | <0.05 |
| JUN | Jun proto-oncogene, AP-1 transcription factor | Stress response, proliferation | 2.5 | <0.05 |
| EGR1 | Early growth response 1 | Transcription factor | 2.3 | <0.05 |
| Down-regulated | ||||
| MYC | MYC proto-oncogene | Cell cycle progression, proliferation | -2.2 | <0.05 |
| CCNE1 | Cyclin E1 | Cell cycle progression | -2.0 | <0.05 |
Representative data synthesized from literature on MMS-induced gene expression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, visualize key signaling pathways activated by this compound and a general experimental workflow for comparative transcriptomic analysis.
Figure 1: Simplified signaling pathway for cellular response to this compound.
Figure 2: General experimental workflow for comparative transcriptomics.
Experimental Protocols
The methodologies summarized below are based on the information provided in the cited GEO datasets and related publications.
1. Cell Culture and Carcinogen Treatment (from GEO Dataset GSE10979 for this compound)
-
Cell Line: Human amnion epithelial FL cells.
-
Culture Conditions: Cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were exposed to 0.05 µM of this compound or a vehicle control (DMSO) for various time points (e.g., 1, 10, and 22 hours).[1]
2. RNA Extraction and Microarray Analysis (General Protocol)
-
RNA Isolation: Total RNA was extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using a spectrophotometer and a bioanalyzer.
-
Microarray Hybridization: Labeled cRNA was prepared from the total RNA and hybridized to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array).
-
Data Acquisition and Processing: The microarrays were scanned, and the raw data was processed using appropriate software (e.g., Affymetrix GeneChip Command Console). Normalization was performed to allow for comparison between arrays.
3. Differential Gene Expression and Pathway Analysis
-
Statistical Analysis: Differentially expressed genes between carcinogen-treated and control groups were identified using statistical tests such as t-tests or ANOVA, with a specified cutoff for fold change (e.g., >1.5 or <-1.5) and p-value (e.g., <0.05).
-
Pathway Analysis: The lists of differentially expressed genes were then used as input for pathway analysis software (e.g., DAVID, GSEA) to identify significantly enriched biological pathways and gene ontologies.
Discussion of Comparative Findings
The analysis of gene expression profiles reveals both common and distinct responses to this compound, Aflatoxin B1, and MMS.
-
Common Responses: All three carcinogens induce genes involved in the DNA damage response , such as GADD45A, indicating a shared mechanism of activating cellular stress pathways upon genomic insult. The upregulation of genes involved in cell cycle arrest (e.g., CDKN1A) and apoptosis (e.g., BAX) is also a frequent observation, reflecting the cell's attempt to prevent the proliferation of damaged cells.
-
Distinct Responses:
-
This compound strongly upregulates genes involved in Nucleotide Excision Repair (NER) , such as DDB2 and XPC, which is the primary mechanism for removing bulky DNA adducts.[1] This highlights a specific and direct response to the type of DNA lesion it creates.
-
Aflatoxin B1 exposure leads to a significant upregulation of genes related to oxidative stress (e.g., TXNRD1) and a notable downregulation of key metabolic enzymes in the liver (e.g., CYP3A4).[2] This suggests a broader impact on cellular metabolism and redox homeostasis in addition to its DNA-damaging effects.
-
Methyl Methanesulfonate (MMS) , as an alkylating agent, robustly activates transcription factors like FOS and JUN (components of AP-1), which are involved in a wide range of cellular processes including stress response and proliferation. This indicates a more general stress response compared to the specific DNA repair pathway activation seen with this compound.
-
References
Validating Biomarkers for (+)-Anti-BPDE Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated biomarkers for assessing exposure to (+)-anti-benzo[a]pyrene diol epoxide ((+)-anti-BPDE), the ultimate carcinogenic metabolite of benzo[a]pyrene (BaP), a ubiquitous environmental pollutant.[1][2][3] Understanding the reliability and limitations of these biomarkers is critical for accurate risk assessment and the development of targeted therapeutic interventions.
Key Biomarkers and Analytical Methods
The primary biomarkers for this compound exposure are covalent adducts formed with cellular macromolecules, principally DNA and proteins.[3][4] The choice of biomarker and analytical method depends on the specific research or clinical question, considering factors like sensitivity, specificity, and the biological matrix available.
Comparison of Analytical Methods for Biomarker Quantification
The validation of these biomarkers relies on a range of sophisticated analytical techniques. Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, and throughput.
| Analytical Method | Biomarker Measured | Limit of Detection (LOD) | Key Advantages | Key Limitations |
| HPLC with Fluorescence Detection (HPLC/FD) | BPDE-tetrols (from hydrolyzed DNA adducts), 3-OHB[a]P | ~2 pg for BPDE-tetrols (equivalent to ~2 adducts/10⁸ nucleotides)[5]; 0.34-0.45 ng/mL for 3-OHB[a]P[6] | Good sensitivity and specificity for BPDE isomers, quantifies absolute levels.[5] | Requires hydrolysis of DNA adducts, which can be incomplete. |
| ³²P-Postlabelling Assay | A wide range of DNA adducts | ~1 adduct/10⁹ nucleotides[5] | Extremely sensitive, capable of detecting exposure to complex mixtures.[5] | Does not identify the specific chemical nature of the adduct, semi-quantitative. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | PAH-DNA adducts | Varies by antibody specificity | High throughput, relatively inexpensive. | Cross-reactivity with structurally related PAH adducts can lead to overestimation.[5] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | BPDE-dG adducts, BPDE-protein adducts (e.g., to histidine, lysine) | ~4 amol/mg serum albumin for this compound-His adduct | High specificity and sensitivity, provides structural information, can distinguish between stereoisomers.[4] | Requires sophisticated instrumentation and expertise, potential for matrix effects. |
| Gas Chromatography-Mass Spectrometry (GC/MS) | BPDE-tetrols (from hydrolyzed DNA or protein adducts) | Not explicitly stated in the provided results | High specificity for identifying BPDE isomers.[5] | Requires derivatization of the analyte.[5] |
| Chemiluminescence Immunoassay (CIA) | Total BP-DNA adducts | Not explicitly stated in the provided results | High throughput. | Similar to ELISA, relies on antibody specificity and may have cross-reactivity. |
Experimental Data Summary
The following tables summarize quantitative data from studies validating biomarkers for this compound exposure.
Table 1: Comparison of this compound-DNA Adduct Levels in Human Populations
| Population | Analytical Method | Mean Adduct Level (adducts/10⁸ nucleotides) | Reference |
| Coke Oven Workers | HPLC/fluorescence | Significantly higher than controls (P < 0.01)[5] | Pavanello et al., 1999[5] |
| Chimney Sweeps | HPLC/fluorescence | Significantly higher than controls (P < 0.05)[5] | Pavanello et al., 1999[5] |
| Aluminum Plant Workers | HPLC/fluorescence | Not significantly different from controls[5] | Pavanello et al., 1999[5] |
| Psoriatic Patients (Coal Tar Treatment) | HPLC/fluorescence | Not significantly different from controls[5] | Pavanello et al., 1999[5] |
| Non-occupationally Exposed Controls | HPLC/fluorescence | 8 of 34 subjects positive (>2 adducts/10⁸ nucleotides)[5] | Pavanello et al., 1999[5] |
| Lung Cancer Cases | ³²P-postlabelling | 93.2 ± 89.3 | Wei et al., 2000[7] |
| Healthy Controls | ³²P-postlabelling | 63.7 ± 61.1 | Wei et al., 2000[7] |
Table 2: Performance Characteristics of Selected Analytical Methods
| Method | Analyte | Linearity (r²) | Intra- and Inter-day Precision (%RSD) | Recovery (%) | Reference |
| HPLC/FD | 3-OHB[a]P | > 0.9904 | Not explicitly stated | 73.6 ± 5.0 to 116.5 ± 6.3 | Li et al., 2015[6] |
| HPLC/FD | This compound | > 0.9904 | Not explicitly stated | 73.3 ± 8.5 to 141.2 ± 13.8 | Li et al., 2015[6] |
| LC-MS/MS | BPDE-His-Pro and BPDE-Lys isomers | 0.96 - 0.99 | Not explicitly stated | Not explicitly stated | Ringsberg et al., 2022[4] |
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental procedures is crucial for understanding the context of biomarker validation.
Detailed Experimental Protocols
HPLC/Fluorescence Determination of anti-BPDE-DNA Adducts
This method, as described by Pavanello et al. (1999), involves the following key steps[5]:
-
DNA Isolation: At least 100 µg of DNA is isolated from the biological matrix (e.g., mononuclear white blood cells).
-
Acid Hydrolysis: The isolated DNA is subjected to acid hydrolysis to release BPDE-tetrols from the DNA backbone.
-
HPLC Separation: The resulting hydrolysate is injected into a reverse-phase HPLC system to separate the BPDE-tetrols from other cellular components.
-
Fluorescence Detection: The eluting tetrols are detected by a fluorescence detector, providing a highly sensitive and specific signal.
-
Quantification: The amount of BPDE-tetrol is quantified by comparing the peak area to a standard curve of known concentrations. The results are typically expressed as adducts per 10⁸ nucleotides.
LC-MS/MS Analysis of BPDE-dG Adducts
As detailed in the study by Lin et al. (2015), the LC-MS/MS protocol for BPDE-dG adducts includes[1]:
-
DNA Isolation and Enzymatic Digestion: DNA is extracted from the sample and enzymatically digested to individual nucleosides.
-
Internal Standard: A known amount of an isotopically labeled internal standard (e.g., [¹⁵N₅]BPDE-dG) is added to each sample to correct for variations in sample processing and instrument response.[1]
-
LC Separation: The digested sample is injected into a liquid chromatography system to separate the BPDE-dG adducts from the normal nucleosides.
-
Tandem Mass Spectrometry (MS/MS) Detection: The eluting compounds are ionized and analyzed by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for both the native BPDE-dG and the internal standard, ensuring high specificity.
-
Quantification: The ratio of the peak area of the native adduct to the internal standard is used to calculate the concentration of the BPDE-dG adduct in the original sample.
Conclusion
The validation of biomarkers for this compound exposure is a mature field with several well-established methods. The choice of the most appropriate biomarker and analytical technique should be guided by the specific "context of use," considering the required sensitivity, specificity, and the nature of the study.[8] While highly sensitive methods like ³²P-postlabelling are excellent for detecting low-level exposures to complex mixtures, more specific techniques such as LC-MS/MS are invaluable for elucidating the precise chemical identity and stereochemistry of the adducts, which is crucial for mechanistic studies and accurate risk assessment.[4][5] The continued development and refinement of these methods will further enhance our ability to understand and mitigate the health risks associated with exposure to polycyclic aromatic hydrocarbons.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of Benzo[a]pyrene-Guanine Adducts in Single-Stranded DNA using the α-Hemolysin Nanopore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exposome-Explorer - BPDE-DNA adduct (Compound) [exposome-explorer.iarc.fr]
- 4. Detection of Benzo[a]pyrene Diol Epoxide Adducts to Histidine and Lysine in Serum Albumin In Vivo by High-Resolution-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantitative analysis of 3-OHB[a]P and this compound as biomarkers of B[a]P exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. e-b-f.eu [e-b-f.eu]
Unraveling the Repair of (+)-anti-BPDE DNA Adducts: A Comparative Analysis of Repair Kinetics
For Immediate Release
This guide provides a comparative analysis of the repair kinetics of (+)-anti-benzo[a]pyrene diol epoxide ((+)-anti-BPDE) DNA adducts, a class of bulky DNA lesions induced by the environmental carcinogen benzo[a]pyrene. Understanding the cellular mechanisms for repairing these adducts is critical for researchers in toxicology, cancer biology, and drug development. This document summarizes key quantitative data, details common experimental protocols, and visualizes the central repair pathway and experimental workflows.
Quantitative Comparison of this compound Adduct Repair
The repair of this compound adducts is primarily carried out by the Nucleotide Excision Repair (NER) pathway. The efficiency of this process can vary significantly depending on the cell type, the specific NER sub-pathway involved, and the initial level of DNA damage. The following table summarizes repair kinetics from various studies.
| Cell Line/System | Initial Damage Level | Time Point | Percent Repair | Key Findings & Notes |
| Human Diploid Fibroblasts | 1 µM BPDE | 6 hours | Majority of adducts removed | Demonstrates efficient repair in normal human cells.[1] |
| Human A549 Lung Carcinoma Cells | 1.0 µM this compound | 1 hour | ~45% | Repair exhibits a biphasic pattern, with an initial rapid decline followed by a slower removal rate, potentially reflecting the actions of transcription-coupled repair (TCR) and global genomic repair (GGR).[2] |
| Human A549 Lung Carcinoma Cells | 1.0 µM this compound | 6 hours | ~75% | Significant portion of adducts removed after an extended period.[2] |
| Human TK6 Cells | 10-50 nM this compound | 8 hours | ~30% | The relative repair capacity was independent of the initial BPDE concentration.[3] |
| Human TK6 Cells | 10-50 nM this compound | 24 hours | ~60% | A substantial fraction of adducts remain even after 24 hours, highlighting the potential for mutagenesis if not repaired before cell division.[3] |
| Repair-Proficient Human Fibroblasts | 0.882 adducts/10⁶ nucleotides | 4 hours | ~50% | Adduct removal rates are directly proportional to the initial level of damage.[4] |
| Repair-Proficient Human Fibroblasts | 3.44 adducts/10⁶ nucleotides | 8 hours | ~50% | [4] |
| Repair-Proficient Human Fibroblasts | 20.7 adducts/10⁶ nucleotides | 8 hours | ~40% | [4] |
| Repair-Proficient Human Fibroblasts | 105 adducts/10⁶ nucleotides | 24 hours | ~33% | At higher damage levels, a smaller percentage of lesions are repaired within 24 hours.[4] |
| Repair-Proficient Human Fibroblasts | 177 adducts/10⁶ nucleotides | 24 hours | ~19% | [4] |
| Xeroderma Pigmentosum Group A (XPA) Cells | 1 µM BPDE | 12 hours | No significant change | XPA cells are deficient in NER and show no significant repair of BPDE-DNA adducts.[1] |
| Xeroderma Pigmentosum Group C (XPC) Cells | 1 µM BPDE | 4 hours | 2-fold reduction | XPC cells are deficient in global genomic repair but proficient in transcription-coupled repair, which is implicated in the initial rapid repair phase.[1] |
| Chinese Hamster Ovary (CHO) B-11 Cells | 0.5 µM DB[a,l]PDE | - | No bias for transcribed strand | Rodent cells did not show evidence of transcription-coupled repair for similar bulky adducts.[1] |
Experimental Protocols
The study of this compound adduct repair kinetics relies on precise and sensitive methodologies to induce and quantify DNA damage and its subsequent removal.
Cell Culture and Treatment
Human or other mammalian cell lines are cultured under standard conditions. To induce DNA damage, cells are treated with a known concentration of this compound for a specified duration (e.g., 1 hour). Following treatment, the cells are washed and incubated in fresh medium for various time points (e.g., 0, 4, 8, 24 hours) to allow for DNA repair.
DNA Isolation
At each time point, cells are harvested, and genomic DNA is isolated using standard protocols, such as phenol-chloroform extraction or commercially available DNA isolation kits. The purity and concentration of the isolated DNA are determined spectrophotometrically.
Quantification of this compound-DNA Adducts
Several techniques can be employed to quantify the level of adducts:
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This is a highly sensitive method for quantifying specific BPDE-DNA adducts.[3] DNA is enzymatically or acid-hydrolyzed to release the adducted nucleosides or tetrols, which are then separated by HPLC and detected by their native fluorescence.[3]
-
Immunoassays (ELISA and Immuno-Slot Blot): These methods utilize antibodies that specifically recognize BPDE-DNA adducts.[4] In an ELISA, DNA is immobilized on a plate, and the amount of antibody binding is quantified using a secondary antibody conjugated to an enzyme that produces a colorimetric or chemiluminescent signal. The immuno-slot blot assay involves immobilizing DNA on a membrane and detecting the adducts with a similar antibody-based system.[4] These assays are highly sensitive and can detect very low levels of adducts.[4]
-
32P-Postlabeling: This is a highly sensitive method for detecting a wide range of DNA adducts. DNA is digested to nucleotides, and the adducted nucleotides are then radiolabeled with 32P. The labeled adducts are separated by thin-layer chromatography and quantified by autoradiography or phosphorimaging.
-
Laser-Induced Cleavage and Southern Blot Analysis: This technique can be used to assess repair in specific gene regions. DNA is treated with a laser that induces cleavage at the site of the adducts. The resulting DNA fragments are then analyzed by Southern blotting to determine the extent of damage and repair in a particular gene.[1]
Visualizing the Repair Process
Nucleotide Excision Repair (NER) Pathway for Bulky Adducts
The primary mechanism for removing this compound adducts is the Nucleotide Excision Repair (NER) pathway, which operates through two main sub-pathways: Global Genomic NER (GG-NER) and Transcription-Coupled NER (TC-NER).[5][6][7]
Caption: The Nucleotide Excision Repair pathway for bulky DNA adducts like this compound.
General Experimental Workflow for Studying Adduct Repair Kinetics
The following diagram illustrates a typical workflow for investigating the repair kinetics of this compound DNA adducts.
References
- 1. "Analysis of the repair of benzo[a]pyrene- and dibenzo[a,l]pyrene-diol " by Laura Jean Schild [docs.lib.purdue.edu]
- 2. Differential removal of DNA adducts derived from anti-diol epoxides of dibenzo[a,l]pyrene and benzo[a]pyrene in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA repair in human cells: quantitative assessment of bulky anti-BPDE-DNA adducts by non-competitive immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Nucleotide excision repair - Wikipedia [en.wikipedia.org]
- 7. abeomics.com [abeomics.com]
A Comparative Guide to the Carcinogenicity of (+)-Anti-BPDE Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the carcinogenic properties of (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide ((+)-anti-BPDE) isomers, focusing on their DNA adduction, mutagenicity, and tumorigenicity. The information is supported by experimental data to aid in the assessment of their relative carcinogenic potential.
Introduction
Benzo[a]pyrene (B[a]P), a ubiquitous environmental pollutant, is metabolized in the body to highly reactive diol epoxides. Among these, the this compound isomer is considered the ultimate carcinogen of B[a]P. This stereoisomer exhibits potent carcinogenic activity, primarily through its ability to form covalent adducts with DNA, leading to mutations and the initiation of cancer. Understanding the relative carcinogenicity of different BPDE isomers is crucial for risk assessment and the development of preventative and therapeutic strategies.
Quantitative Data on the Carcinogenic Effects of this compound
The following tables summarize key quantitative data regarding the DNA damage and mutagenic potential of this compound.
Table 1: DNA Adduct Formation by this compound in Human TK6 Cells
| This compound Concentration (nM) | DNA Adducts / 10⁸ Nucleotides |
| 10 | ~100 |
| 50 | ~500 |
Data extracted from a study on human TK6 cells treated for 1 hour.[1]
Table 2: Mutagenicity of this compound in Human TK6 Cells (PIG-A Assay)
| This compound Concentration (nM) | GPI-deficient Cells / 10⁶ Cells |
| 10 | ~20 |
| 25 | ~40 |
| 50 | ~70 |
Data reflects mutation frequency after a 1-hour treatment followed by an expression period.[1]
Table 3: Comparative Tumor-Initiating Activity of BPDE Isomers and Related Compounds on Mouse Skin
| Compound | Initiating Dose (nmol) | Tumors per Mouse |
| This compound | 200 | 9.8 |
| (-)-anti-BPDE | 200 | 0.2 |
| Benzo[a]pyrene | 200 | 11.2 |
This table provides a comparative view of the high tumorigenic potential of the (+)-anti isomer in contrast to its (-) enantiomer.
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of this compound carcinogenicity are outlined below.
Quantification of BPDE-DNA Adducts by HPLC with Fluorescence Detection
This method is highly sensitive for the detection and quantification of BPDE-DNA adducts.
-
Principle: The stable DNA adducts formed at the N² position of guanine are hydrolyzed by acid to release benzo[a]pyrene-tetrols. These tetrols are then separated and quantified using high-performance liquid chromatography (HPLC) with a fluorescence detector.
-
Procedure:
-
DNA Isolation: Genomic DNA is isolated from cells or tissues exposed to BPDE.
-
Acid Hydrolysis: The isolated DNA is hydrolyzed with hydrochloric acid (e.g., 0.1 N HCl) to release the BPDE-tetrols from the guanine bases.
-
Purification: The hydrolysate is purified, often using solid-phase extraction columns, to remove interfering substances.
-
HPLC Analysis: The purified sample is injected into an HPLC system equipped with a C18 reverse-phase column.
-
Fluorescence Detection: The eluting tetrols are detected by a fluorescence detector set at the appropriate excitation and emission wavelengths for benzo[a]pyrene-tetrols (e.g., excitation at 344 nm and emission at 398 nm).
-
Quantification: The amount of BPDE-DNA adducts is quantified by comparing the peak areas of the sample to a standard curve generated from known amounts of BPDE-tetrol standards.
-
In Vitro PIG-A Gene Mutation Assay
The PIG-A assay is a widely used method to assess the in vivo and in vitro mutagenicity of chemical compounds.
-
Principle: The PIG-A gene is located on the X-chromosome and is essential for the synthesis of glycosylphosphatidylinositol (GPI) anchors, which attach certain proteins to the cell surface. A mutation in the PIG-A gene leads to the loss of these GPI-anchored proteins from the cell surface, which can be detected by flow cytometry.
-
Procedure:
-
Cell Treatment: A suitable cell line (e.g., human TK6 or L5178Y mouse lymphoma cells) is exposed to various concentrations of the test compound (e.g., this compound) for a defined period.
-
Phenotypic Expression: After treatment, the cells are cultured for a specific period (e.g., 7-10 days) to allow for the expression of the mutant phenotype (i.e., the turnover of existing GPI-anchored proteins).
-
Immunolabeling: The cells are labeled with a fluorescently tagged antibody that specifically binds to a GPI-anchored protein (e.g., CD59 or CD90). A vital dye is also used to exclude non-viable cells.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The frequency of mutant cells (cells that do not fluoresce with the antibody) is determined by counting the number of GPI-anchor-deficient cells relative to the total number of viable cells analyzed.
-
Mouse Skin Tumor Initiation-Promotion Assay
This is a classic in vivo model to assess the tumor-initiating potential of carcinogens.
-
Principle: Carcinogenesis is induced in two stages. An "initiator" (the test compound) causes an irreversible genetic alteration. A "promoter" is then repeatedly applied to the same area to induce the clonal expansion of the initiated cells, leading to the formation of visible tumors (papillomas).
-
Procedure:
-
Animal Model: A sensitive mouse strain, such as SENCAR or CD-1, is used. The dorsal skin of the mice is shaved a few days before the start of the experiment.
-
Initiation: A single, sub-carcinogenic dose of the test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., acetone) is topically applied to the shaved dorsal skin.
-
Promotion: After a waiting period of one to two weeks, a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area (e.g., twice weekly) for a prolonged period (e.g., 20-30 weeks).
-
Tumor Observation: The mice are observed regularly (e.g., weekly), and the number and size of skin tumors (papillomas) are recorded.
-
Data Analysis: The tumorigenic response is evaluated based on the tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse).
-
Visualizations
Signaling Pathway: p53-Mediated DNA Damage Response to this compound
Caption: p53 signaling pathway activated by this compound.
Experimental Workflow: Assessing this compound Carcinogenicity
Caption: Workflow for assessing this compound carcinogenicity.
Conclusion
The experimental data strongly support the high carcinogenicity of the this compound isomer. This is evidenced by its efficient formation of DNA adducts, potent mutagenic activity, and significant tumor-initiating capacity in animal models. The (+)-anti isomer consistently demonstrates greater carcinogenic potential compared to its (-) enantiomer. The provided experimental protocols and workflow offer a framework for the continued investigation and comparison of the carcinogenic effects of BPDE isomers and other potential carcinogens.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of (+)-Anti-bpde
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent carcinogens like (+)-Anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene ((+)-Anti-bpde) is a critical component of laboratory safety and environmental responsibility. As a known mutagen and the ultimate carcinogenic metabolite of benzo[a]pyrene, this compound necessitates stringent disposal procedures to minimize exposure risks and ensure regulatory compliance. This guide provides essential, step-by-step logistical and safety information for the proper management of this compound waste.
Waste Classification and Regulatory Compliance
This compound is classified as a hazardous chemical waste due to its carcinogenicity and potential to cause genetic defects.[1] It is also considered an environmentally hazardous substance.[2] Therefore, its disposal is governed by local, regional, and national regulations for hazardous materials. All personnel handling this compound must be trained on these regulations and the specific safety protocols outlined in their institution's chemical hygiene plan.
Personal Protective Equipment (PPE)
When handling this compound, either in pure form or in solution, as well as any contaminated materials, appropriate personal protective equipment is mandatory to prevent skin contact, inhalation, and ingestion.
| PPE Category | Recommended Equipment | Purpose |
| Hand Protection | Nitrile or other chemically resistant gloves (double gloving is recommended) | Prevents direct skin contact with the compound. |
| Body Protection | Fully fastened laboratory coat or disposable gown | Protects clothing and skin from accidental spills. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from potential splashes or airborne particles. |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of any aerosols or particulates. |
Note: All PPE should be removed before leaving the designated work area and disposed of as contaminated waste.[3][4]
Waste Segregation and Collection
Proper segregation of this compound waste at the point of generation is crucial to prevent cross-contamination and ensure appropriate disposal.
Solid Waste:
-
Items for Disposal: This category includes contaminated lab supplies such as gloves, pipette tips, absorbent pads, and empty vials.
-
Collection: Collect all solid waste contaminated with this compound in a designated, leak-proof container lined with a heavy-duty plastic bag.[4] This container should be clearly labeled as "Hazardous Waste: Carcinogen."
Liquid Waste:
-
Items for Disposal: This includes unused solutions of this compound, reaction mixtures, and the first rinse of contaminated glassware.
-
Collection: Collect all liquid waste in a dedicated, shatter-resistant, and chemically compatible container with a secure screw-top cap.[5] The container must be kept closed except when adding waste. Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Sharps Waste:
-
Items for Disposal: Needles, syringes, or any other sharp objects contaminated with this compound.
-
Collection: Dispose of all contaminated sharps in a designated, puncture-resistant sharps container that is also labeled as "Hazardous Waste: Carcinogen."
Container Labeling and Storage
All waste containers must be accurately and clearly labeled.
Labeling Requirements:
-
The words "Hazardous Waste"
-
The full chemical name: "(+)-Anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene" or "this compound"
-
The associated hazards (e.g., "Carcinogen," "Toxic")[2]
-
The date the container was first used for waste accumulation
-
The name of the principal investigator and the laboratory location
Storage:
-
Store all this compound waste in a designated and secure satellite accumulation area, such as a chemical fume hood or a ventilated cabinet.[2][6]
-
Use secondary containment (e.g., a larger, unbreakable container) for all liquid waste containers to prevent spills.[5]
Decontamination Procedures
Thorough decontamination of laboratory surfaces and equipment is essential after working with this compound.
Work Surfaces:
-
Cover work surfaces with disposable, plastic-backed absorbent pads before beginning work. Dispose of these pads as solid hazardous waste after use.[4]
-
After completing work, wipe down the designated area with a suitable solvent (e.g., as recommended by your institution's EHS) to remove any residual contamination.
-
All cleaning materials, such as wipes and paper towels, must be disposed of as solid hazardous waste.[4]
Laboratory Equipment:
-
Glassware: Rinse contaminated glassware with a small amount of a suitable solvent. Collect the first rinse as liquid hazardous waste.[5] Subsequent rinses may be managed according to standard laboratory procedures for non-hazardous waste, pending approval from your institution's EHS.
-
Instruments: Decontaminate any instruments that have come into contact with this compound according to the manufacturer's instructions and your institution's protocols for carcinogens. This may involve wiping surfaces with a compatible solvent.
Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediately alert personnel in the area and evacuate if necessary. Follow your institution's established emergency procedures for hazardous chemical spills. Do not attempt to clean up a large spill or a spill outside of a containment area unless you are trained and equipped to do so. Contact your institution's EHS or emergency response team immediately.
By adhering to these stringent disposal procedures, researchers can mitigate the risks associated with this compound, ensuring a safe laboratory environment for themselves and their colleagues while protecting the broader community and the environment.
References
- 1. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 2. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 3. jefferson.edu [jefferson.edu]
- 4. ehss.syr.edu [ehss.syr.edu]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. downloads.regulations.gov [downloads.regulations.gov]
Comprehensive Safety and Handling Guide for (+)-Anti-bpde
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC OR THERAPEUTIC PROCEDURES.
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling (+)-Anti-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide ((+)-Anti-bpde). As a potent carcinogen, strict adherence to these procedures is critical to ensure personnel safety and minimize environmental contamination. This compound is a metabolite of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH), and is known to bind to DNA, which can lead to mutations.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and a critical line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound. All PPE should be donned before entering the designated work area and removed before exiting.
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Gloves | Double-gloving with nitrile or neoprene gloves is recommended. Ensure gloves have been tested for resistance to chemicals similar to this compound. Regularly inspect for tears or punctures. | Prevents skin contact with the carcinogen. |
| Body Protection | Laboratory Coat | Disposable, solid-front, back-closing gown. | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1 certified safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a splash hazard. | Protects eyes and face from splashes of liquids and airborne particles. |
| Respiratory Protection | Respirator | An N95, R95, or P95 particulate respirator may be sufficient for handling solids to prevent inhalation of aerosols. For higher-risk procedures or when airborne concentrations may be higher, a powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is recommended. A full-face respirator will also provide eye and face protection. All respirator use must be in accordance with a comprehensive respiratory protection program, including fit-testing and medical clearance. | Prevents inhalation of airborne particles of the carcinogen. |
Operational Plan: Step-by-Step Handling Procedure
A designated area, such as a chemical fume hood, must be established for all work with this compound. This area should be clearly marked with warning signs indicating the presence of a carcinogen.
Preparation:
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Assemble Materials: Gather all necessary equipment, including PPE, and place it within the designated work area to minimize traffic in and out of the area.
-
Prepare Waste Containers: Have clearly labeled, sealed waste containers ready for all contaminated solid and liquid waste.
Handling:
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated area.
-
Work in a Fume Hood: All manipulations of this compound, including weighing, dissolving, and aliquoting, must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Use Disposable Materials: Whenever possible, use disposable labware (e.g., pipette tips, tubes, bench covers) to reduce the need for decontamination.
-
Prevent Spills: Use secondary containment (e.g., a tray) for all containers of this compound.
Post-Handling:
-
Decontaminate Surfaces: At the end of each work session, thoroughly decontaminate all surfaces and equipment in the designated area. A common decontamination procedure involves washing with a detergent solution followed by a solvent rinse (e.g., ethanol or methanol), though the efficacy for this compound should be verified.
-
Dispose of Waste: Place all contaminated disposable items in the designated hazardous waste container.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, face shield, and goggles, and finally the respirator. Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
All waste generated from work with this compound is considered hazardous waste and must be disposed of in accordance with federal, state, and local regulations.
-
Solid Waste: This includes contaminated gloves, lab coats, bench paper, pipette tips, and any other solid materials that have come into contact with this compound. It should be collected in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: All solutions containing this compound, as well as the first rinse from decontaminating glassware, should be collected in a labeled, sealed, and chemically resistant container.
-
Sharps Waste: Needles, syringes, and other sharps must be placed in a designated sharps container.
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
Experimental Protocol: Decontamination of a Small Spill
In the event of a small spill of this compound within the chemical fume hood:
-
Alert Personnel: Immediately notify others in the laboratory of the spill.
-
Isolate the Area: Restrict access to the area of the spill.
-
Personal Protection: Ensure you are wearing the appropriate PPE, including double gloves, a lab coat, and eye/face protection. A respirator may be necessary depending on the nature of the spill.
-
Absorb the Spill: Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite), starting from the outside and working inwards.
-
Decontaminate: Carefully clean the spill area with a detergent solution, followed by a solvent known to dissolve this compound, such as ethanol or methanol. All cleaning materials should be treated as hazardous waste.
-
Dispose of Waste: Place all contaminated absorbent materials and cleaning supplies into the designated hazardous waste container.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, even if you have cleaned it up yourself.
Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
